Zelavespib

Catalog No.
S522774
CAS No.
873436-91-0
M.F
C18H21IN6O2S
M. Wt
512.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zelavespib

CAS Number

873436-91-0

Product Name

Zelavespib

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine

Molecular Formula

C18H21IN6O2S

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)

InChI Key

SUPVGFZUWFMATN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

9H-purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-, PU H71, PU-H71

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

The exact mass of the compound PU-H71 is 512.0491 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Identity and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Zelavespib.

Property Description
Generic Name This compound [1]
Code Name PU-H71 (also known as NSC 750424) [2] [1]
Modality Small Molecule [1]
Molecular Weight 512.37 g/mol [2] [1]
Chemical Formula C18H21IN6O2S [1]
Primary Target Heat Shock Protein 90 (HSP90) [2] [1]
Mechanism Inhibitor [1]
IC50 (HSP90) 51 nM (in MDA-MB-468 cells) [2] [3]
Development Status Investigational; several Phase 1 trials completed or terminated [2] [4]

Mechanism of Action: Beyond Simple HSP90 Inhibition

This compound's mechanism is best understood through its unique interaction with epichaperomes [5] [6] [7].

  • Epichaperomes vs. Chaperones: Unlike normal, transient chaperone complexes that assist in proper protein folding, epichaperomes are maladaptive, stable scaffolding structures formed primarily in diseased cells (e.g., cancer, neurodegenerative diseases) [5] [6]. They pathologically rewire protein-protein interaction (PPI) networks, supporting disease-specific phenotypes and cellular survival [5] [6].
  • Target Preference: this compound demonstrates a strong binding preference for HSP90 when it is incorporated into these epichaperomes, over the more abundant HSP90 found in normal chaperone complexes in healthy cells [5]. This specificity helps target diseased cells.
  • The Trapping Mechanism: this compound becomes physically trapped when it binds to HSP90 within the epichaperome structure. This initial binding triggers the disassembly of the entire epichaperome, a process that takes time. The drug's extended on-target residence time (with half-lives from 24 to 100 hours in human tumors) is dictated by the kinetics of epichaperome disassembly, not just simple drug-target unbinding. This means the drug remains active at the site long after it has been cleared from the bloodstream [5].

The following diagram illustrates this key mechanism of action:

G DiseasedCell Diseased Cell Epichaperome Epichaperome (Pathologic Scaffold) DiseasedCell->Epichaperome NetworkRewiring Pathologic PPI Networks Rewired Epichaperome->NetworkRewiring ZelavespibBinding This compound Binds & Gets Trapped Disassembly Epichaperome Disassembly ZelavespibBinding->Disassembly Triggers Disassembly->NetworkRewiring Normalizes PhenotypeReversal Disease Phenotype Reversed NetworkRewiring->PhenotypeReversal

> this compound preferentially binds HSP90 in pathologic epichaperomes, triggering disassembly and normalization of dysregulated protein networks.

Quantitative Cellular and In Vivo Efficacy Data

This compound has demonstrated potent activity across a wide range of preclinical models.

Model Type Cell Line / Model Assay / Effect Result (IC50/GI50/Other)
Breast Cancer (TNBC) MDA-MB-468 Growth inhibition [2] 65 nM
Breast Cancer SKBr3 Growth inhibition [2] 50 nM
Breast Cancer MCF7 Her2 level reduction (WB) [2] 60 nM
Lung Cancer A549/ATCC Cytotoxicity [3] 87 nM
Colon Cancer COLO 205 Cytotoxicity [3] 48 nM
Leukemia HL-60(TB) Cytotoxicity [3] 63 nM
Cervical Cancer HeLa Antiproliferative activity [3] 226.5 nM
In Vivo Efficacy MDA-MB-231 xenograft Tumor growth inhibition [2] 96% inhibition (75 mg/kg)
In Vivo Efficacy MDA-MB-231 xenograft Complete response [2] 100% (75 mg/kg, alternate days)

Its effects are mediated by degrading key oncogenic client proteins and disrupting critical survival pathways. Treatment leads to the degradation or inactivation of tumor-driving molecules like EGFR, HER3, Raf-1, and Akt, and induces G2-M cell cycle arrest and apoptosis [2]. In aggressive B-cell lymphomas, this compound disrupts HSP90-organized "metabosomes," reducing the production of metabolites like inosine and slowing tumor metabolism [7].

Key Experimental Protocols

To support research efforts, here are methodologies for two key experiments used to study this compound.

HSP90 Binding Assay (Fluorescence Polarization)

This protocol measures the displacement of a fluorescent probe by this compound to determine binding affinity [2].

  • Lysate Preparation: Rupture cells by freezing at -70°C and dissolve the extract in HFB buffer (20 mM Hepes pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% Nonidet P-40) with protease and phosphatase inhibitors.
  • Saturation Curve: Treat 3 nM of fluorescently labeled geldanamycin (Cy3B-GM) with increasing amounts of cellular lysate to determine the amount needed for 90-99% bound ligand.
  • Competition Study: In a 96-well plate, combine 3 nM Cy3B-GM, the predetermined amount of lysate, and the test Hsp90 inhibitor (this compound).
  • Incubation & Measurement: Shake the plate for 24 hours at 4°C. Record fluorescence polarization (FP) values in millipolarization (mP) units.
  • Data Analysis: Calculate the EC50 as the competitor concentration that displaces 50% of the Cy3B-GM.
Cell Viability Assay (CellTiter-Glo)

This protocol assesses the cytotoxic effects of this compound [2].

  • Cell Seeding: Seed exponentially growing cells (e.g., 8x10³ cells/well for MDA-MB-231) into black 96-well plates.
  • Drug Treatment: Incubate cells in medium containing either a vehicle control (DMSO) or this compound for the indicated time (e.g., 3 days) at 37°C. Use 3 replicate wells per condition.
  • Signal Development: Equilibrate plates to room temperature for ~30 minutes. Add 100 μL of CellTiter-Glo reagent to each well.
  • Mixing and Incubation: Mix on an orbital shaker for 2 minutes, then incubate for 15 minutes to 2 hours at room temperature.
  • Measurement: Measure the luminescence signal in each well using a microplate reader.

Clinical Development and Therapeutic Potential

This compound has entered several clinical trials, primarily for oncology indications, though its development has seen some setbacks.

Condition Development Status Key Findings / Notes
Myelofibrosis Phase 1; Terminated (Nov 2022) [4] Trial NCT03935555 was terminated.
Lymphoma Phase 1; Completed/Terminated [2] [4] Preclinical data shows promise in MYC-driven lymphomas [7].
Metastatic Solid Tumors Phase 1; Completed [2] [1] -
Acute Myeloid Leukemia (AML) Preclinical [8] [4] Shows efficacy in TP53-mutant AML models, synergizes with venetoclax [8].

Clinical studies using radiolabeled this compound have shown that its residence time in tumors is highly variable (half-life of 24-100 hours) and correlates with epichaperome abundance, not plasma pharmacokinetics [5]. This underscores the importance of target engagement measurements over traditional plasma assays for this class of drugs [5].

References

Zelavespib target binding kinetics residence time

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Kinetics

The following table summarizes the key features of zelavespib's interaction with its target, the epichaperome.

Feature Description
Primary Target HSP90 incorporated into pathologic epichaperomes (not canonical HSP90 complexes) [1].
Binding Mechanism Non-covalent, but becomes functionally trapped upon binding to the epichaperome structure [2] [3].
Key Distinction Residence time is governed by epichaperome disassembly kinetics, not the drug-target unbinding rate [2].
Functional Outcome Binding induces the disassembly of the epichaperome, restoring normal protein interaction networks [2] [1].
Plasma PK vs. Target Engagement No correlation; drug remains bound at the target site for days after clearance from plasma [2].

Quantitative Residence Time Data

Clinical and pre-clinical studies have quantified the extended residence time of this compound, as summarized below.

Parameter Value / Range Context
Tumor Residence Half-life 24 to 100 hours [2] Human patients (variable based on epichaperome abundance) [2].
Target Occupancy Several days Persists long after systemic clearance [2].
Correlation with Efficacy Significant correlation Degree of target occupancy correlates with anti-tumor effects [2].

Experimental Protocols for Key Assays

To investigate this compound's mechanism, researchers use specific biochemical and imaging techniques.

  • Native-PAGE for Epichaperome Detection: This method distinguishes epichaperomes from canonical chaperone complexes [1]. Cell or tissue homogenates are prepared under non-denaturing conditions and separated on native gels. Epichaperomes appear as stable, high-molecular-weight species, while dynamic chaperone complexes dissociate and are seen at lower molecular weights (~242 kDa for HSP90 homodimers) [1]. Immunoblotting with HSP90 or HSC70 antibodies confirms their presence.
  • In Vivo Target Occupancy and Pharmacokinetics (PK): Real-time assessment in live subjects uses Positron Emission Tomography (PET) [2] [4]. A traceable derivative like 124I-labeled this compound is co-injected with a therapeutic dose. PET imaging then simultaneously measures drug concentration at the target site and its clearance from plasma, directly demonstrating prolonged target engagement despite rapid systemic clearance [2].
  • Affinity Capture and Epichaperomics: Chemical probes like biotinylated PU-H71 (PU-B) immobilize epichaperomes from native biological samples [5]. This affinity purification isolates the entire pathologic complex and its associated proteome for downstream analysis, identifying dysregulated protein networks in disease [5].

Pathway and Conceptual Diagrams

The following diagram illustrates the core mechanism of how this compound modulates the epichaperome, leading to its prolonged residence time and pharmacological effect.

G A Diseased Cell B Epichaperome Formation A->B C Stable Pathologic Scaffold B->C D This compound Binds and Traps C->D Initial Binding E Epichaperome Disassembly D->E Kinetic Trapping F Prolonged Residence Time E->F Driven by Disassembly Rate G Normalized PPI Networks E->G

This mechanism explains why this compound's effects are long-lasting. The drug's action is not a simple matter of blocking a single protein, but rather dismantling a large pathological structure.

The diagram below visualizes the critical conceptual shift in understanding this compound's pharmacokinetics and pharmacodynamics.

G PK Plasma PK Corr No Correlation PK->Corr TO Target Occupancy PD Pharmacodynamic Effect TO->PD TO->Corr RT Residence Time RT->PD Primary Driver Corr->RT Explains

References

Molecular Structure and Core Characteristics of Zelavespib

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib (PU-H71) is a purine-scaffold-based inhibitor that competitively binds to the N-terminal ATP-binding pocket of HSP90 [1] [2]. Its structure is critical for its selectivity towards tumor-associated HSP90 complexes.

  • Chemical Formula: C₁₈H₂₁IN₆O₂S [1]
  • Molecular Weight: 512.37 g/mol [1]
  • CAS Number: 873436-91-0 [3] [1]

The structure-activity relationship (SAR) for Hsp90 inhibitors highlights the importance of specific moieties for binding affinity and selectivity. For instance, research on related compounds containing a tertiary alcohol has shown that this group acts as a hydrogen-bond acceptor with Asn51 in the Hsp90α binding pocket. Replacing this alcohol with a nitrile maintained comparable affinity, while substitution with an azide, amine, or methoxy group led to a significant loss of binding [4]. This underscores the precision required in the inhibitor's structure for optimal target engagement.

Unique Mechanism: Targeting the Epichaperome

This compound's efficacy is distinguished by its ability to selectively target a pathological form of HSP90 embedded within large, stable complexes known as epichaperomes [5].

The diagram below illustrates the unique binding and retention mechanism of this compound to epichaperomes in diseased cells, which explains its prolonged therapeutic effect.

G This compound This compound Tumor_HSP90 HSP90 in Epichaperome (Diseased Cell) This compound->Tumor_HSP90  Binds and is TRAPPED   Normal_HSP90 HSP90 in Normal Cell This compound->Normal_HSP90  Binds and Rapidly Dissociates   Disassembly Epichaperome Disassembly Tumor_HSP90->Disassembly  Induces   ProlongedEffect Prolonged Target Engagement & Therapeutic Effect Disassembly->ProlongedEffect  Leads to  

This compound's trapping mechanism leads to sustained target modulation.

This mechanism results in a long drug-target residence time. Clinical studies using radiolabeled this compound have shown it can be retained in tumors with a half-life ranging from 24 to 100 hours, despite being rapidly cleared from plasma and non-diseased tissues [5]. The degree of tumor retention correlates with anti-tumor effects [5].

Quantitative Biological Activity Profile

The following table summarizes key in vitro and in vivo data for this compound, demonstrating its potent biological activity.

Model System Measured Activity / Effect Value Context / Key Findings
In Vitro Direct HSP90 Binding (IC₅₀) 51 nM [3] [1] Measured in MDA-MB-468 cell lysates.
In Vitro Anti-proliferative (GI₅₀) 38 - 2512 nM [3] Wide range across 20+ cancer cell lines (e.g., 38 nM in HT-29, 2512 nM in EKVX).
In Vitro Client Protein Degradation ~65-99% reduction [1] Dose-dependent degradation of EGFR, HER3, Raf-1, Akt in breast cancer cells.
In Vivo Efficacy (MDA-MB-231 xenograft) 75 mg/kg [1] Inhibited tumor growth by 96%; induced complete regression in some models.
In Vivo Tumor Residence Half-life 24 - 100 hours [5] Measured in human patients via PET imaging; varies with epichaperome levels.

Key Experimental Protocols

To evaluate the activity of HSP90 inhibitors like this compound in a research setting, the following methodologies are commonly employed.

  • HSP90 Binding Assay (Fluorescence Polarization) [1] This protocol measures the direct binding affinity of a compound to HSP90 within a complex cellular environment.

    • Lysate Preparation: Prepare cell lysates (e.g., from MDA-MB-468 cells) by rupturing membranes and dissolving the extract in HFB buffer with protease/phosphatase inhibitors.
    • Ligand Binding: Incubate a constant, low concentration (e.g., 3 nM) of a fluorescently-labeled HSP90 ligand (like Cy3B-geldanamycin) with the cellular lysate in a 96-well plate.
    • Competition: Introduce the test Hsp90 inhibitor (this compound) at varying concentrations to compete with the fluorescent ligand for binding sites.
    • Measurement & Analysis: After incubation, measure fluorescence polarization (FP). The EC₅₀ value is the concentration of this compound that displaces 50% of the bound fluorescent ligand.
  • Cell Viability Assay (CellTiter-Glo Luminescent) [1] This protocol assesses the anti-proliferative effects of this compound.

    • Cell Seeding: Seed exponentially growing cancer cells (e.g., 8x10³ cells/well) into a 96-well plate.
    • Compound Treatment: Treat cells with a range of this compound concentrations or a DMSO vehicle control for a specified duration (e.g., 72 hours).
    • Viability Detection: Equilibrate the plate to room temperature, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
    • Analysis: Measure luminescence. The IC₅₀ is the compound concentration that reduces cell viability by 50%.

The experimental workflow for these core assays is summarized below.

G Start Start Assay Selection BindingAssay HSP90 Binding Assay (Fluorescence Polarization) Start->BindingAssay ViabilityAssay Cell Viability Assay (Luminescent ATP Detection) Start->ViabilityAssay Lysate Prepare Cell Lysates BindingAssay->Lysate Seed Seed Cancer Cells ViabilityAssay->Seed Plate1 Incubate Fluorescent Ligand & Test Compound Lysate->Plate1 Measure1 Measure Fluorescence Polarization Plate1->Measure1 Result1 Calculate EC₅₀ Measure1->Result1 Plate2 Treat with Test Compound Seed->Plate2 Measure2 Add Reagent & Measure Luminescence Plate2->Measure2 Result2 Calculate IC₅₀ / GI₅₀ Measure2->Result2

Core in vitro workflows for assessing HSP90 inhibition and cellular efficacy.

Future Perspectives and Combination Strategies

Research indicates that the future clinical application of this compound and other HSP90 inhibitors likely lies in rational combination therapies [6] [2]. This approach aims to overcome resistance mechanisms and enhance anti-tumor efficacy.

  • Synergy with Targeted Pathway Inhibitors: In Burkitt Lymphoma models, this compound was found to degrade multiple components of the PI3K/AKT/mTOR signaling pathway. Consequently, combining it with a dual PI3K/mTOR inhibitor (BEZ-235) showed synergistic anti-lymphoma activity both in vitro and in vivo [6].
  • Addressing Resistance Networks: In Mantle Cell Lymphoma, resistance to sequential therapies (BTK inhibitors and CAR-T) is driven by a network involving HSP90, MYC, and CDK9. Co-targeting HSP90 (with this compound) and CDK9 has demonstrated a synergistic effect in diminishing MYC activity and exerting potent anti-tumor activity [7].

References

Zelavespib pharmacokinetics and target occupancy studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Pharmacokinetics

Zelavespib is a potent and selective inhibitor that specifically targets the HSP90 within pathogenic epichaperomes—oligomeric structures of tightly bound chaperones and co-factors that rewire protein-protein interactions in diseased cells [1] [2].

Its distinctive pharmacokinetic (PK) profile is characterized by a long drug-target residence time at the disease site. The following table summarizes the key relationships in its PK/TO profile.

Feature Description & Implication
Plasma PK Rapid clearance and fast metabolism [1] [2].
Tumor Residence prolonged retention (half-life of 24 to 100 hours); driven by epichaperome disassembly kinetics [1].
Key Mechanism Trapping Effect: this compound binds to epichaperomes, becomes trapped, and induces its disassembly. The drug's off-rate is governed by the slow disassembly rate of the epichaperome structure itself [1] [2].
Clinical Correlation Tumor retention and pharmacodynamic effects do not correlate with plasma PK profiles. Target occupancy, measured via PET, correlates with anti-tumor efficacy [1].

This mechanism means that the drug's efficacy is driven by the disassembly kinetics of the epichaperome target, rather than by the classic drug-target unbinding kinetics measured in diluted in vitro systems [1].

Quantitative and Biochemical Data

The table below consolidates key quantitative findings from preclinical and clinical studies.

Parameter Value / Finding Context / Model
HSP90 Inhibitory Potency (IC50) 51 nM [3] [4] In vitro, MDA-MB-468 cells [3].
Cellular GI50 (Growth Inhibition) Range: 0.038 - 2.512 μM [3] Panel of human cancer cell lines (e.g., 0.048 μM in COLO 205, 0.087 μM in A549) [3].
In Vivo Efficacy Dose 75 mg/kg [4] MDA-MB-231 xenograft mouse model (induced 96% tumor growth inhibition) [4].
Clinical Tumor Half-life 24 - 100 hours [1] Variable retention in human patients, correlated with epichaperome abundance [1].

Key Experimental Protocols

The following methodologies are critical for investigating this compound's behavior.

  • Target Occupancy and Residence Time Measurement

    • In Vivo PK/TO Studies: Real-time single-tumor pharmacokinetics in mice and humans were enabled by Positron Emission Tomography (PET) using tracer amounts of 124I-radiolabeled this compound co-injected with therapeutic doses [1]. This method allows for direct quantification of drug presence at the target site over time.
    • Biochemical Monitoring: Epichaperome assemblies were monitored biochemically in mouse models after this compound administration. Techniques like native gel electrophoresis or co-immunoprecipitation can assess the integrity of these high-molecular-weight complexes [1].
  • HSP90 Binding Assay (In Vitro)

    • Fluorescence Polarization (FP) Assay: This common in vitro method measures direct binding to HSP90 in cellular lysates. The assay uses a fluorescently labeled HSP90 inhibitor (e.g., Cy3B-geldanamycin) as a tracer.
    • Procedure: Cell lysates are incubated with the tracer and increasing concentrations of this compound. The mixture is left on a shaker at 4°C for 24 hours, after which fluorescence polarization (FP) values are recorded. The EC50 is determined as the competitor concentration that displaces 50% of the tracer [4].
  • In Vivo Efficacy Studies

    • Model: Athymic nude mice implanted with human cancer cell lines (e.g., MDA-MB-231 triple-negative breast cancer) [1] [4].
    • Dosing: this compound is typically administered intraperitoneally (i.p.) on an alternate-day schedule at doses such as 75 mg/kg [4].
    • Endpoint Analysis: Tumor growth inhibition is measured. Additionally, tumors are analyzed via Western blot to assess the degradation of client proteins (e.g., EGFR, AKT, RAF-1) and induction of apoptosis markers [4].

Visualizing the Epichaperome Trapping Mechanism

The following diagram illustrates the unique mechanism that leads to this compound's prolonged residence time.

G Start Start: Diseased Cell A Epichaperome (Pathologic Scaffold) Start->A B This compound Binds HSP90 in Epichaperome A->B C Drug Becomes Trapped B->C D Epichaperome Disassembly C->D E Prolonged Residence Time D->E Slow Kinetics F Rewired Protein Networks Normalized D->F

Key Takeaways for Researchers

  • Paradigm Shift in PK/PD: this compound demonstrates that for some agents, target residence time and disassembly kinetics are more critical drivers of efficacy than traditional affinity-based metrics and plasma PK [1].
  • Biomarker-Driven Development: The correlation between epichaperome abundance, drug retention, and efficacy underscores the need for patient stratification biomarkers in clinical development. PET imaging with radiolabeled tracers is a powerful tool for this purpose [1].
  • Beyond Canonical Inhibition: The "trapping" mechanism that leads to epichaperome disassembly represents a distinct mode of action compared to standard HSP90 inhibitors, highlighting a new avenue for therapeutic intervention in cancer and neurodegenerative diseases [1] [2].

References

how does Zelavespib work in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Zelavespib (also known as PU-H71) is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90) [1]. Its unique mechanism stems from its strong preference for HSP90 that is incorporated into epichaperomes [2] [3].

  • Epichaperome Targeting: Unlike normal HSP90 which functions as a single chaperone, epichaperomes are large, stable multi-protein complexes formed in malignant cells. They act as scaffolding platforms that pathologically rewire cellular signaling networks, promoting the stability and function of numerous oncogenic "client" proteins [2] [3]. This compound binds to the altered ATP-binding site of HSP90 within these epichaperomes with much higher affinity than to free HSP90, conferring a therapeutic window that spares healthy cells [3].
  • Induced Disassembly & Prolonged Trapping: Upon binding, this compound becomes trapped within the epichaperome structure. This binding initiates the complex's disassembly. The drug's extended residence time on the target is not due to slow unbinding kinetics but is dictated by the disassembly kinetics of the epichaperome itself [2].
  • Oncogenic Client Protein Degradation: With the epichaperome disassembled and HSP90 inhibited, the oncogenic client proteins it supports—including kinases and transcription factors—are no longer stabilized. They are subsequently tagged for degradation via the proteasome, leading to a coordinated collapse of multiple pro-survival and proliferation pathways within the cancer cell [3] [1].

The following diagram illustrates this mechanism of action:

G CancerCell Cancer Cell Epichaperome Epichaperome (HSP90 Complex) CancerCell->Epichaperome NormalCell Normal Cell NormalHSP90 Normal HSP90 NormalCell->NormalHSP90 Disassembly Complex Disassembly Epichaperome->Disassembly Initiated by this compound This compound This compound This compound->Epichaperome High-Affinity Binding This compound->NormalHSP90 Low-Affinity Binding Degradation Oncogenic Client Protein Degradation Disassembly->Degradation Apoptosis Induction of Apoptosis (Cell Death) Degradation->Apoptosis

> this compound selectively targets and disassembles cancer-specific epichaperome complexes, leading to cell death.

Key Experimental Evidence & Data

Research has demonstrated this compound's activity across various models, with strong evidence supporting its use in aggressive cancers like TP53-mutant Acute Myeloid Leukemia (AML).

Table 1: In Vitro Cytotoxicity and Target Engagement of this compound [1]

Cell Line Cancer Type Assay Type Result / IC₅₀
SKBr3 Breast Cancer Growth Inhibition IC₅₀ = 0.05 µM
MDA-MB-468 Triple-Negative Breast Cancer (TNBC) Growth Inhibition IC₅₀ = 0.065 µM
MCF7 Breast Cancer HER2 Reduction (Western Blot) IC₅₀ = 0.06 µM
NCI-H526 Small Cell Lung Cancer HSP90 Binding (Fluorescence Polarization) Effective at 1 µM
MRC5 Normal Lung Fibroblast Cytotoxicity IC₅₀ = 1 µM

Table 2: In Vivo Efficacy and Synergy in TP53-mutant AML Models [3]

Model Type Cancer Type Treatment Key Finding
Xenograft (TP53-R248W Molm13) Acute Myeloid Leukemia (AML) PU-H71 (50 mg/kg) Prolonged survival; effective against AML stem/progenitor cells.
Patient-Derived Xenograft (PDX) TP53-mutant AML PU-H71 Demonstrated antileukemia activity with minimal effect on healthy human bone marrow CD34+ cells.
In Vitro & In Vivo TP53-mutant AML PU-H71 + Venetoclax (BCL-2 inhibitor) Synergistic cell killing; prevented outgrowth of venetoclax-resistant TP53-mutant clones.

Detailed Experimental Protocols

To evaluate this compound's activity, researchers use specific biochemical and cellular assays. Here are the methodologies for key experiments cited in the search results.

HSP90 Binding Affinity Assay (Fluorescence Polarization) [1] This protocol measures the direct binding of this compound to HSP90 in cellular lysates.

  • Lysate Preparation: Cell lysates are prepared by rupturing cellular membranes (e.g., freezing at -70°C) and dissolving the extract in HFB buffer with protease and phosphatase inhibitors.
  • Saturation Curve: A fluorescently labeled geldanamycin probe (Cy3B-GM) at 3 nM is treated with increasing amounts of cellular lysate to determine the amount needed for 90-99% ligand binding.
  • Competition Study: The chosen amount of lysate is incubated with 3 nM Cy3B-GM and increasing concentrations of this compound in a 96-well plate.
  • Incubation & Reading: The plate is shaken for 24 hours at 4°C.
  • Data Analysis: Fluorescence polarization (FP) values are recorded. The EC₅₀ is calculated as the concentration of this compound that displaces 50% of the Cy3B-GM probe.

Cell Viability and Growth Inhibition Assay (SRB/Luminescence) [1] This assesses the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Exponentially growing cells (e.g., MDA-MB-231) are seeded into 96-well plates.
  • Drug Treatment: Cells are incubated in medium containing either a vehicle control (DMSO) or serial dilutions of this compound for a specified time (e.g., 3 days).
  • Viability Measurement:
    • SRB Assay: Cells are fixed and stained with Sulforhodamine B, which binds to proteins. The stained dye is dissolved, and absorbance is measured to quantify cell mass.
    • CellTiter-Glo Assay: A luminescent method that measures ATP levels as an indicator of metabolically active cells. Reagent is added, and the resulting luminescence signal is measured.
  • IC₅₀ Calculation: The concentration of drug that reduces cell viability or growth by 50% is determined from the dose-response curve.

Rationale for Combination Therapy

The search results highlight a particularly promising combination: this compound with the BCL-2 inhibitor venetoclax for TP53-mutant AML [3].

  • Overcoming Resistance: TP53 mutations are a major driver of resistance to venetoclax in AML. This compound targets mutant p53 and other survival pathways, effectively killing these resistant cells.
  • Synergistic Mechanism: this compound treatment decreases levels of the anti-apoptotic protein MCL-1 and increases levels of the pro-apoptotic protein Bcl-2-like protein 11 (BIM). This "re-primes" the cancer cells for apoptosis, making them exquisitely sensitive to the pro-death signal triggered by venetoclax [3].
  • Suppressing Clonal Outgrowth: In models mimicking a heterogeneous tumor, this compound was effective against both TP53-wild-type and TP53-mutant cells, whereas venetoclax or MDM2 inhibitors selectively favored the outgrowth of the resistant TP53-mutant population. The combination prevented this outgrowth [3].

Conclusion for Researchers

This compound represents a mechanistically distinct class of HSP90 inhibitor whose activity is predicated on epichaperome dependency in cancer cells rather than simple HSP90 inhibition. Its key differentiators are:

  • High Selectivity: Preferential binding to the tumor-specific epichaperome complex [2] [3].
  • Prolonged Target Engagement: An extended on-target residence time driven by epichaperome disassembly kinetics [2].
  • Broad Oncoprotein Downregulation: Simultaneous degradation of multiple client proteins critical for cancer cell survival [3] [1].
  • Favorable Therapeutic Index: Demonstrated efficacy in preclinical models of aggressive cancers like TP53-mutant AML with minimal effect on normal hematopoiesis [3].

References

Zelavespib HSP90 conformational mutants disease states

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib and Epichaperome Modulation

This compound is an epichaperome-binding agent that targets a disease-specific conformation of HSP90 embedded within epichaperomes [1] [2]. Unlike traditional HSP90 inhibitors that aim to completely block the chaperone function across all cells, this compound's action is more nuanced and targeted.

The table below summarizes the key differences and the mechanism of this compound:

Feature Traditional HSP90 Inhibitors This compound (Epichaperome Agent)
Primary Target General HSP90 pools in all cells [3] HSP90 specifically within pathologic epichaperomes [1] [4]
Mechanism of Action Inhibits ATPase activity, disrupts chaperone function [3] Binds and is trapped by epichaperome structure, leading to its disassembly [1] [2]
Selectivity Low; affects both healthy and diseased cells [3] High; targets maladaptive scaffolds in diseased cells only [1] [4]
Key Consequence Client protein degradation [3] Rewiring of pathological protein-protein interaction (PPI) networks [1] [2]
Target Residence Time Shorter, governed by plasma PK [1] Very long (days); dictated by epichaperome disassembly kinetics [1] [2]

The following diagram illustrates the core mechanism of how this compound modulates the epichaperome.

mechanism cluster_diseased Diseased Cell Epichaperome Stable Epichaperome (Pathologic Scaffold) Boundthis compound This compound Bound & Trapped Epichaperome->Boundthis compound 1. Binding Disassembled Disassembled Chaperones Boundthis compound->Disassembled 2. Disassembly NormalPPI Rewired PPI Network (Towards Healthy State) Disassembled->NormalPPI 3. Network Reset

This compound binds the epichaperome, becomes trapped, induces disassembly, and resets pathological cellular networks.

Quantitative Data on Target Engagement

The therapeutic efficacy of this compound is closely linked to its prolonged residence time at the target site, a key differentiator from conventional drugs.

Parameter Value / Range Context / Implication
Tumor Residence Half-life 24 to 100 hours [1] [2] Highly variable; depends on epichaperome abundance in the individual tumor.
Epichaperome Abundance ~5% to 35% of chaperone pool [1] [2] Found in diseased cells (e.g., cancer). Higher levels correlate with longer drug retention.
Target Occupancy Measurement Positron Emission Tomography (PET) with ¹²⁴I-labeled this compound [1] [2] Used in patients to quantify drug retention at the tumor site in real-time.
Correlation with Efficacy Significant correlation [1] [2] Higher target occupancy (measured via PET) correlates with greater anti-tumor effects.

Experimental Protocols for Epichaperome Research

The following methodologies are critical for investigating epichaperomes and the effects of compounds like this compound.

1. Detection and Analysis of Epichaperome Assemblies

  • Core Method: Native Polyacrylamide Gel Electrophoresis (PAGE) [4].
    • Purpose: To separate and visualize native, high-molecular-weight epichaperome complexes without denaturing them.
    • Procedure: Cell or tissue homogenates are prepared using non-denaturing lysis buffers. The samples are then run on native PAGE gels, which preserve protein complexes. This is followed by immunoblotting using antibodies against epichaperome constituents like HSP90, HSC70 (HSP70), HOP, and CDC37 [4].
    • Key Readout: The presence of epichaperomes is indicated by high-molecular-weight species on the immunoblot, distinct from the primary bands of individual chaperone dimers or monomers [4].

2. In Vivo Pharmacokinetics (PK) and Target Occupancy

  • Core Method: Positron Emission Tomography (PET) Imaging [1] [2].
    • Purpose: To non-invasively measure the real-time distribution, retention, and target engagement of the drug in live animal models and human patients.
    • Procedure: A tracer amount of a radiolabeled derivative (e.g., ¹²⁴I-PU-H71, which is ¹²⁴I-zelavespib) is co-injected with a therapeutic dose of the unlabeled drug. Serial PET scans are then performed to track the radiotracer's concentration and retention specifically in tumors over time [1] [2].
    • Key Readout: The prolonged retention of the signal in tumors, despite rapid clearance from plasma and healthy tissues, provides a direct measure of drug-target residence time and occupancy [1] [2].

3. Functional Confirmation of Epichaperome Disassembly

  • Core Workflow: Ex Vivo Biochemical Confirmation [1] [4].
    • Purpose: To biochemically confirm that the observed drug retention in vivo leads to the intended biological effect—epichaperome disassembly.
    • Procedure: After in vivo drug treatment and PET imaging, tumors are excised. Homogenates from these tumors are analyzed using the native PAGE protocol described above.
    • Key Readout: Successful epichaperome modulation is confirmed by a reduction or disappearance of the high-molecular-weight epichaperome species on the native PAGE immunoblot, indicating disassembly, without a change in the total expression levels of the individual chaperone proteins [1] [4].

The diagram below integrates these key experimental steps into a cohesive workflow.

workflow Model In Vivo Disease Model (e.g., Mouse Xenograft) PET In Vivo PET Imaging with 124I-Zelavespib Model->PET Administer This compound Analysis Tumor Excision & Biochemical Analysis PET->Analysis Measure Tumor Retention Result Data Correlation: PK + Disassembly + Efficacy PET->Result Integrate Data NativePAGE Native PAGE & Immunoblotting Analysis->NativePAGE Confirm Disassembly NativePAGE->Result Integrate Data

Integrated workflow for studying this compound's pharmacokinetics, target engagement, and biochemical effects.

Disease Relevance and Clinical Translation

Epichaperomes are not limited to a single disease but represent a broader mechanism of cellular pathology.

  • Cancer: Epichaperomes are a distinct feature of many cancer cells, including solid tumors and leukemia stem cells. They support malignant phenotypes by scaffolding and enhancing the activity of oncoproteins [4]. Their formation can be driven by hyperactivation of transcription factors like c-MYC [4].
  • Neurodegenerative Diseases: Pathologic epichaperome structures have been identified in models of Alzheimer's disease and Parkinson's disease. In these contexts, they negatively rewire the connectivity of proteins crucial for synaptic plasticity, brain energetics, and immune response [1] [4].
  • Stem Cell Biology: Epichaperomes are also present in pluripotent stem cells (both embryonic and induced), where they appear to support the maintenance of stemness and robust proliferative capacity [4].

This mechanistic understanding has direct clinical implications. This compound and the related compound icapamespib (PU-AD) have advanced into clinical trials for both cancer and Alzheimer's disease [1] [2]. The use of PET imaging to measure target occupancy in individual patients is a key strategy for optimizing dose and treatment schedules in these trials [1] [2].

References

Zelavespib effect on protein-protein interaction networks

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Trapping and Disassembly

Zelavespib does not work as a simple, reversible inhibitor. Its mechanism involves a kinetic trapping process leading to the disassembly of the epichaperome scaffold.

  • Preferential Binding: this compound has a strong preference for the specific conformation of HSP90 that is integrated into epichaperomes, as opposed to HSP90 in canonical, transient folding complexes [1] [2].
  • Target Trapping: Upon binding, the drug becomes kinetically "trapped" within the stable epichaperome structure [3].
  • Scaffold Disassembly: The binding and trapping of this compound induces the disassembly of the entire epichaperome structure. This disassembly is not due to a degradation of the chaperone proteins themselves, as their expression levels remain unchanged [3].
  • Network Normalization: With the pathological scaffold dismantled, the protein-protein interaction networks that were sustaining the disease phenotype are normalized, which restores cellular function and inhibits pathological processes [1].

The following diagram illustrates this sequential mechanism of action.

G Stress Stress PTMs PTMs Stress->PTMs Epichaperome Epichaperome Assembly (Pathological Scaffold) PTMs->Epichaperome RewiredPPIs Rewired PPI Networks (Disease Phenotype) Epichaperome->RewiredPPIs This compound This compound TrappedComplex This compound-Trapped Complex This compound->TrappedComplex Disassembly Epichaperome Disassembly TrappedComplex->Disassembly Disassembly->RewiredPPIs Reverses NormalizedPPIs Normalized PPI Networks (Therapeutic Effect) Disassembly->NormalizedPPIs

This compound mechanism: from epichaperome binding to PPI network normalization.

Quantitative and Pharmacokinetic Data

The therapeutic efficacy of this compound is driven by its prolonged target residence time at the disease site, a phenomenon distinct from its plasma pharmacokinetics [3].

Parameter Value or Observation Context / Significance
HSP90 Inhibition (IC₅₀) 51 nM [4] In MDA-MB-468 breast cancer cells [4].
Target Residence Time (Half-life) 24 to 100 hours [3] Measured in human tumors; varies with epichaperome abundance [3].
Relationship: Plasma PK vs. Tumor PK No correlation [3] Drug is rapidly cleared from plasma but retained for days in tumors [3].
Key Determinant of Efficacy Target occupancy and residence time [3] Correlates with anti-tumor effects, not peak plasma concentration [3].

Key Experimental Protocols

Researchers can study epichaperomes and this compound engagement using the following biochemical and imaging techniques.

Detecting Epichaperome Assemblies via Native PAGE

This method distinguishes stable, high-molecular-weight epichaperomes from dynamic chaperone complexes [1] [2].

  • Sample Preparation: Prepare cell or tissue homogenates under non-denaturing conditions (without SDS or reducing agents) to preserve native protein complexes [1].
  • Electrophoresis: Run the homogenates on native polyacrylamide gels (Native-PAGE), which do not use SDS, allowing proteins to separate based on their native charge and size [1].
  • Immunoblotting: Transfer proteins to a membrane and probe with antibodies against epichaperome constituents (e.g., HSP90, HSC70, CDC37, AHA1, HOP) [2].
  • Interpretation: Canonical HSP90 complexes appear as a diffuse band around 242 kDa. Epichaperomes are identified as additional high-molecular-weight species (smears or discrete bands) above the 242 kDa marker. These stable assemblies persist on the gel due to their tight, covalent-like interactions [1].
Measuring In Vivo Target Engagement with Radiolabeled Probes

This protocol uses radiolabeled analogs of epichaperome binders for quantitative imaging and pharmacokinetic studies [3].

  • Probe Synthesis: Synthesize a radiolabeled version of the drug, such as 124I-PU-H71 (this compound) or 131I-PU-AD (Icapamespib), which retains the biological activity of the parent compound [3].
  • In Vivo Administration: Co-inject a trace amount of the radiolabeled probe with a therapeutic dose of the unlabeled drug into animal models or humans [3].
  • Imaging & Quantification: Use Positron Emission Tomography (PET) imaging to non-invasively monitor the distribution, uptake, and retention of the probe in real-time [3]. Target occupancy and drug residence time can be quantified from the PET data in specific regions of interest (e.g., tumors) [3].
  • Correlation with Efficacy: The degree of target occupancy measured by PET has been shown to correlate significantly with the observed anti-tumor effects [3].

Therapeutic Implications and Future Directions

The epichaperome-centric mechanism of this compound represents a paradigm shift from traditional, client-based HSP90 inhibition to a network-based therapeutic strategy [1]. This approach offers several key advantages:

  • Precision Medicine: Tumor sensitivity to this compound correlates directly with epichaperome abundance, not total HSP90 levels, providing a biomarker for patient stratification [1].
  • Prolonged Action: The long residence time means therapeutic effects persist long after the drug is cleared from the bloodstream, potentially allowing for more flexible dosing schedules [3].
  • Foundation for Novel Modalities: Insights into HSP90 biology in disease have enabled new therapeutic strategies, such as the development of HSP90-mediated targeted protein degraders (HEMTACs/HIM-PROTACs), which aim to eliminate the HSP90 protein itself alongside its oncogenic clients [5].

References

Zelavespib clinical trials cancer neurodegenerative diseases

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Insights

Zelavespib's mechanism is more nuanced than traditional HSP90 inhibitors, as it specifically targets HSP90 within pathologic epichaperomes [1].

Key Mechanistic Steps

The following diagram outlines the proposed mechanism of this compound action based on in vivo studies:

G Epichaperomes Epichaperomes DrugTrapping This compound becomes 'trapped' Epichaperomes->DrugTrapping Binds to This compound This compound This compound->DrugTrapping Disassembly Epichaperome Disassembly DrugTrapping->Disassembly PPI_Rewiring Rewired Protein-Protein Interactions (PPIs) Disassembly->PPI_Rewiring Reverses TherapeuticEffect Therapeutic Effect PPI_Rewiring->TherapeuticEffect

Interpretation of Findings

Research indicates that this compound's prolonged presence in tumors is linked to target disassembly kinetics rather than simple drug-target unbinding. The drug's off-rate from the epichaperome is much slower than predicted from tumor pharmacokinetics or in vitro assays, explaining its sustained pharmacodynamic effects despite low systemic drug concentrations [1].

Clinical Trial Overview

This compound has been investigated in multiple clinical trials, primarily in oncology. The table below summarizes its clinical trial status based on available data.

Condition Phase Status Notes
Lymphoma / Metastatic Solid Tumor / Myeloproliferative Neoplasms (MPNs) [2] 1 Completed -
Metastatic Breast Cancer [2] 1 Completed -
Accelerated Phase MPN / Blast Phase MPN [2] 2 Withdrawn -
Essential Thrombocythemia (ET) / Polycythemia Vera (PV) / Primary Myelofibrosis (PMF) [2] 2 Terminated -
Active Solid Malignancy / Cancer / Multiple Myeloma / Non-Hodgkin's Lymphoma [2] 1 Active, Not Recruiting Diagnostic study
Neurodegenerative Diseases [1] Preclinical Investigational Promising therapeutic efficacy in disease models; epichaperomes identified in Alzheimer's and Parkinson's disease [1]

Guidance for Further Information

  • For Detailed Experimental Protocols: The published primary research article from [1] is the best source for specific methodologies. You can look up the full text using the provided DOI (10.3390/biomedicines11102599).
  • For Latest Clinical Trial Status: ClinicalTrials.gov is the most authoritative and up-to-date source for patient recruitment status and detailed trial design beyond the high-level summary provided here.

References

Zelavespib pharmacokinetics rapid plasma clearance metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Zelavespib's distinctive profile stems from its action on epichaperomes, which are pathological scaffolds of tightly bound chaperones and co-chaperones found in diseased cells, unlike normal chaperones [1] [2].

Mechanism of Prolonged Target Retention

The extended residence time is not due to simple high-affinity binding but a more complex process best explained by the following diagram:

G Start This compound Administration PK Rapid Plasma Clearance and Metabolism Start->PK Bind Binds HSP90 in Epichaperomes PK->Bind Trap Becomes 'Trapped' in Epichaperome Structure Bind->Trap Disassemble Epichaperome Disassembly Trap->Disassemble Release This compound Release (Driven by Disassembly Kinetics) Disassemble->Release

Mechanism of this compound's extended tumor residence.

  • Target Engagement and Trapping: this compound specifically binds to HSP90 within epichaperomes. The compound becomes physically "trapped" in the oligomeric structure [1] [2].
  • Target Disassembly Drives Retention: The drug's residence time is governed by the kinetics of epichaperome disassembly, a slow process, rather than the drug's simple off-rate from its target. This explains the disconnect between rapid plasma clearance and sustained action in tumors [1] [2].
Key Experimental Findings

Clinical observations using radiolabeled this compound (124I-PU-H71) for PET imaging confirm the mechanism:

  • Lack of Plasma Correlation: In human patients, plasma PK profiles never correlated with the drug's retention profile in tumors or its pharmacodynamic effects [1] [2].
  • Tumor Retention Variability: The half-life of this compound in tumors varied widely (24-100 hours) and was positively correlated with the abundance of epichaperomes in the tumor [1] [2].
  • Target Occupancy Predicts Efficacy: The degree of target occupancy measured by PET imaging significantly correlated with the magnitude of the anti-tumor effect [1] [2].

Methodologies for Studying Pharmacokinetics

Key experimental approaches used to characterize this compound's complex behavior are outlined in the table below.

Method Application & Workflow Key Insight Provided
PET Imaging with Radiolabeled Drug [1] [2] Co-inject tracer 124I-zelavespib with therapeutic dose → Perform serial PET scans → Measure tumor radioactivity over time. Real-time, tumor-specific pharmacokinetics and target occupancy in individual subjects.
Biodistribution Studies (Preclinical) [2] Administer drug to tumor-bearing mice → Euthanize at time points → Collect and analyze drug concentrations in plasma, tumors, and normal tissues. Quantitative comparison of drug levels between diseased and healthy tissues, confirming selective retention.
Biochemical Target Engagement Assays [1] Treat tumor samples or models with this compound → Lyse cells → Analyze epichaperome complexes via native PAGE or immunoprecipitation. Direct evidence of epichaperome disassembly and target modulation, independent of drug concentration.

Research Implications

  • Dosing Optimization: Dosing schedules should be guided by target engagement biomarkers rather than traditional plasma PK metrics [1] [2].
  • Patient Stratification: Measuring epichaperome levels in tumors could identify patients most likely to benefit from this compound, as higher levels correlate with longer drug retention and better efficacy [1] [2].
  • Drug Development Paradigm: this compound demonstrates the importance of measuring drug-target residence time and tissue pharmacodynamics, moving beyond classic PK-driven development [1] [2].

References

Zelavespib epichaperome agent therapeutic efficacy models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Target Trapping and Disassembly

Zelavespib is a potent and selective inhibitor that targets the epichaperome, a pathological scaffolding structure formed by tightly bound chaperones and co-factors in diseased cells, unlike ubiquitous chaperones involved in normal protein folding [1] [2].

The therapeutic efficacy of this compound is driven by a unique target trapping mechanism and prolonged drug-target residence time, which can be visualized in the following diagram of its mechanism and therapeutic application:

G cluster_0 Key Outcome: Prolonged Residence Time A This compound Administration B Binds HSP90 in Epichaperome A->B C Drug Becomes 'Trapped' B->C D Epichaperome Disassembly C->D C->D Kinetics Dictate Residence Time E Restoration of Normal PPI Networks D->E F Oncogenic Client Protein Degradation E->F G Cancer Cell Apoptosis & Tumor Growth Inhibition F->G

This compound's core mechanism involves trapping and disassembly, leading to sustained pharmacological effects despite rapid systemic clearance [1] [3]. Its residence time in tumors is dictated by the kinetics of epichaperome disassembly rather than simple drug-target unbinding [1].

Disease Models and Therapeutic Efficacy

This compound has demonstrated compelling efficacy across a range of models, from cell lines to human patients. The table below summarizes key findings:

Model Type Specific Model/Disease Key Efficacy Findings Experimental Details
Cancer Cell Lines Triple-Negative Breast Cancer (MDA-MB-468) IC50 = 51 nM; induced apoptosis [4]. 72-hour exposure; measured cell viability [4].
Pancreatic Cancer (Subset) ~7% of samples highly sensitive (>80% apoptosis) [2]. Ex vivo sensitivity correlated with epichaperome abundance [2].
In Vivo (Mouse Models) MDA-MB-468 Xenograft Tumor growth inhibition; intratumoral drug accumulation [4]. 75 mg/kg, i.p., 3 weeks [4].
Human Clinical Case Refractory AML with PML-SYK Fusion Durable complete remission after 16 doses [5]. Compassionate use; 300 mg/m² dose [5].

Core Experimental Protocols

To evaluate this compound's activity and epichaperome biology, several key experimental protocols are used.

PU-FITC Flow Cytometry Binding Assay

This protocol measures epichaperome abundance at the single-cell level [5].

  • Cell Preparation: Prepare a single-cell suspension from patient samples (e.g., bone marrow) or cultured cell lines.
  • Staining: Incubate cells with the PU-FITC fluorescent probe.
  • Analysis: Analyze cells by flow cytometry. High PU-FITC binding indicates high epichaperome abundance.
  • Gating: Compare signals in different cell populations (e.g., malignant blasts vs. normal donor-derived lymphocytes) [5].
Ex Vivo Sensitivity and Apoptosis Assay

This protocol tests the functional vulnerability of cells to this compound [5].

  • Cell Culture: Isolate and culture primary patient cells or established cell lines.
  • Drug Treatment: Treat cells with a range of this compound (PU-H71) concentrations for a set period (e.g., 72 hours).
  • Viability Measurement: Assess cell viability using assays like flow cytometry-based apoptosis detection or colony-forming capacity tests [5].
  • Data Correlation: Correlate IC50 values with epichaperome levels from the PU-FITC assay [5] [2].
Target Engagement and Residence Time Analysis

This method biochemically validates drug binding and measures its prolonged retention [1] [2].

  • In Vivo Dosing: Administer this compound to tumor-bearing mouse models.
  • Sample Collection: Collect plasma and tumor tissues at various time points.
  • Drug Measurement: Use methods like mass spectrometry to measure drug concentration. Key finding: this compound clears rapidly from plasma but is retained in tumors for days [1].
  • Biochemical Validation: Use immobilized this compound (PU-beads) to pull down and quantify engaged epichaperome complexes from tumor lysates, confirming sustained target occupancy [2].

Pharmacological and Clinical Profile

  • Safety and Tolerability: A first-in-human trial in patients with solid tumors found this compound was well-tolerated at doses up to 470 mg/m² on a weekly schedule, with no dose-limiting toxicities reported [6].
  • Pharmacokinetics: The mean terminal plasma half-life was 8.4 ± 3.6 hours, but as noted, its action duration in tumors is much longer due to the trapping mechanism [1] [6].

Key Takeaways for Research and Development

  • Predictive Biomarker: Epichaperome abundance is a functional biomarker for identifying tumors likely to respond to this compound [5] [2].
  • Unique PK/PD Relationship: Therapeutic effects are driven by extended target residence time, not plasma half-life, necessitating non-standard metrics for dose optimization [1].
  • Broad Therapeutic Potential: Preclinical and early clinical data validate the epichaperome as a viable target in cancers and potentially neurodegenerative diseases [1] [5].

References

Zelavespib non-covalent agent extended residence time

Author: Smolecule Technical Support Team. Date: February 2026

The Core Mechanism: Trapping and Disassembly

The extended residence time of Zelavespib is not a function of traditional, high-affinity binding but rather a dynamic process involving the target's structure itself.

  • Initial Trapping: this compound binds to a specific, pathologically altered conformation of HSP90 that is integrated into epichaperomes. Upon binding, the drug becomes functionally "trapped" within these large, stable assemblies [1] [2].
  • Induced Disassembly: The binding of this compound initiates the disassembly of the epichaperome structure itself. The drug's residence time is therefore directly linked to the kinetics of this target disassembly process, not the simple dissociation rate of the drug from its binding site [1].
  • Specificity for Disease Context: Epichaperomes are predominantly found in diseased cells (e.g., cancer, neurodegenerative), which is why this compound shows minimal retention in non-diseased tissues. The formation of these structures is facilitated by post-translational modifications (PTMs) on HSP90, such as phosphorylation at specific serine residues (e.g., Ser226 and Ser255), which create a microenvironment conducive to epichaperome assembly [3] [4].

This mechanism is illustrated in the following workflow:

G A Diseased Cell B PTMs (e.g., Phosphorylation) on HSP90 A->B C Formation of Epichaperome Assemblies B->C D This compound Binding & 'Trapping' C->D E Epichaperome Disassembly D->E F Prolonged Target Residence & Phenotype Reversal E->F

Experimental Protocols for Investigation

To study this unique mechanism, researchers employ a combination of pharmacological, biochemical, and imaging techniques. The key methodologies are outlined below.

Method Category Protocol Summary Key Outcome Measures
In Vivo Pharmacokinetics (PK) & Target Occupancy Co-inject therapeutic dose with a radiolabeled derivative (e.g., [¹²⁴I]-PU-AD or [¹³¹I]-PU-AD); track plasma clearance and tumor retention over time using PET imaging or gamma counting [1] [4]. Real-time single-tumor PK; correlation between target occupancy level and anti-tumor effects [1].
Biochemical Monitoring of Epichaperomes Analyze cell or tissue homogenates using native PAGE followed by immunoblotting for epichaperome constituents (HSP90, HSC70, HOP, CDC37) [1] [3]. Detection of high-molecular-weight epichaperome species; observation of their disassembly after this compound treatment without changes in total chaperone levels [3].
Cellular & Tissue-Based Detection Use clickable probes (e.g., PU-TCO) in live cells or tissues, followed by bioorthogonal ligation with a fluorescent reporter for detection via flow cytometry or high-resolution imaging [4]. Cellular-resolution visualization of epichaperomes; quantification of epichaperome abundance in specific cell populations [4].

Therapeutic Implications & Research Applications

Understanding this mechanism has direct translational relevance:

  • Efficacy and Dosing: Drugs with long residence times can maintain pharmacodynamic effects long after systemic clearance, allowing for less frequent dosing [1] [2].
  • Biomarker and Patient Stratification: The variability in this compound's tumor residence time (24-100 h) is attributed to differing epichaperome abundance levels. This suggests that quantifying epichaperomes could help identify patients most likely to respond to therapy [1].
  • Novel Tool Development: The unique binding properties of this compound have enabled the development of chemical probes (e.g., radiolabeled or clickable versions) for detecting and studying epichaperomes in biological systems, aiding in fundamental research and diagnostic development [4].

The extended residence time of this compound is a result of a complex, target-dependent process. The provided data and protocols should serve as a solid foundation for your technical guide.

References

Zelavespib IC50 HSP90 inhibition MDA-MB-468 cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of Zelavespib

The table below summarizes the key quantitative data for this compound's activity.

Parameter Value Context / Cell Line Reference
IC50 (HSP90 Inhibition) 51 nM MDA-MB-468 cells [1] [2] [3]
EC50 (HSP90 Inhibition) 10.2 nM MDA-MB-468 cells (Function assay) [2]
GI50 (Growth Inhibition) 65 nM MDA-MB-468 cells [3]
GI50 (Growth Inhibition) 140 nM MDA-MB-231 cells [2] [3]
GI50 (Growth Inhibition) 87 nM HCC-1806 cells [3]

This compound demonstrates broad anti-proliferative activity across a wide panel of human cancer cell lines. The following table lists selected growth inhibition (GI50) values, typically measured after 48 hours using the sulforhodamine B (SRB) assay [1].

Cell Line GI50 (μM) Cell Line GI50 (μM)
A549 (Lung) 0.087 HCT-116 (Colon) 0.063
COLO 205 (Colon) 0.048 HL-60(TB) (Leukemia) 0.063
DU-145 (Prostate) 0.048 KM12 (Colon) 0.059
HT-29 (Colon) 0.038 K562 (Leukemia) 0.071
IGROV-1 (Ovarian) 0.089 LOX IMVI (Melanoma) 0.079

Experimental Protocols

HSP90 Binding Assay (Fluorescence Polarization)

This protocol measures the direct binding and displacement efficiency of this compound on HSP90 [2] [4].

  • Key Reagents: Fluorescently labeled geldanamycin (Cy3B-GM), cell lysates (source of HSP90), test compound (this compound), HFB buffer.
  • Procedure:
    • Lysate Preparation: Rupture cells by freeze-thaw cycles. Dissolve the cellular extract in HFB buffer (20 mM Hepes pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Nonidet P-40) with protease and phosphatase inhibitors.
    • Saturation Curve: Titrate increasing amounts of cellular lysate with a fixed concentration (3 nM) of Cy3B-GM to determine the lysate amount that results in 90-99% bound ligand.
    • Competition Study: In a black 96-well plate, combine 3 nM Cy3B-GM, the pre-determined amount of lysate, and a titration of this compound in a final volume of 100 µL.
    • Incubation & Reading: Seal the plate and incubate on a shaker for 24 hours at 4°C. Measure the fluorescence polarization (FP) values in millipolarization (mP) units.
    • Data Analysis: Plot the FP signal against the logarithm of the this compound concentration. The EC50 is the concentration at which 50% of the Cy3B-GM is displaced.
Cellular Proliferation Assay (SRB/CellTiter-Glo)

This protocol assesses the cytotoxicity and anti-proliferative effects of this compound [2] [4].

  • Key Reagents: Cancer cell lines (e.g., MDA-MB-231), this compound, Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, CellTiter-Glo or SRB reagent.
  • Procedure:
    • Cell Seeding: Seed exponentially growing cells into 96-well plates at a density of 8x10³ cells per well in 100 µL of medium.
    • Compound Treatment: Incubate cells in medium containing either vehicle control (DMSO) or a dose range of this compound for the desired time (e.g., 48-72 hours) at 37°C.
    • Viability Measurement:
      • CellTiter-Glo: Equilibrate plates to room temperature for 30 min. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes, incubate for 15 min to 2 hours, and measure luminescence.
      • SRB Assay: After compound incubation, precipitate cellular proteins with trichloroacetic acid, wash, and stain with SRB dye. Dissolve the bound dye and measure absorbance.
    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 is the compound concentration that results in a 50% reduction in cell growth.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of the ATP-binding site in the N-terminal domain of HSP90 [5]. This disrupts the chaperone cycle, leading to the proteasomal degradation of numerous oncogenic "client proteins" it stabilizes.

G This compound This compound HSP90 HSP90 This compound->HSP90 Binds & Inhibits ClientProteins Oncogenic Client Proteins (EGFR, HER3, IGF1R, c-Kit, Raf-1, Akt) HSP90->ClientProteins Fails to Stabilize ProteinDegradation Ubiquitination & Proteasomal Degradation ClientProteins->ProteinDegradation Destabilized Apoptosis Apoptosis & Cell Death ProteinDegradation->Apoptosis CellInvasion Inhibition of Cell Invasion & NF-κB Activity ProteinDegradation->CellInvasion

A key advancement is the understanding that this compound preferentially targets epichaperomes [6] [7]. These are stable, pathological scaffold structures formed by tightly bound chaperones and co-factors in diseased cells, which rewire protein-protein interactions to maintain a malignant state [6]. This compound becomes trapped in these epichaperomes, leading to their disassembly and a prolonged residence time in tumors that is decoupled from its rapid plasma clearance [6].

G cluster_diseased Pathological Epichaperome cluster_normal Transient Chaperone Complexes DiseasedCell Diseased Cell (e.g., Cancer) HSP90_Dis HSP90_Dis NormalCell Normal Cell HSP90_Norm HSP90_Norm HSC70_Dis HSC70_Dis HSP90_Dis->HSC70_Dis Tightly Bound Cofactors_Dis Other Co-factors HSP90_Dis->Cofactors_Dis Disassembly Epichaperome Disassembly & Loss of Pathologic Scaffolding HSP90_Dis->Disassembly HSC70_Norm HSC70_Norm HSP90_Norm->HSC70_Norm Dynamic Cofactors_Norm Other Co-factors HSP90_Norm->Cofactors_Norm This compound This compound This compound->HSP90_Dis High-Affinity Binding & Trapping This compound->HSP90_Norm Transient Binding & Rapid Dissociation

Application Notes for Researchers

  • Selectivity for Diseased Tissues: this compound's unique property of prolonged retention in epichaperome-positive tumors while being rapidly cleared from normal tissues offers a potential for a wider therapeutic window [6]. This makes it a compelling candidate for targeted cancer therapy and for use as a PET imaging agent when radiolabeled [6] [5].
  • Overcoming Resistance: By simultaneously degrading multiple oncogenic drivers and survival proteins (e.g., EGFR, Akt, Bcl-xL), this compound can circumvent resistance mechanisms that often plague single-target therapies [2] [8]. It has also been shown to induce apoptosis even in cells with high Bcl-2 expression [4].
  • In Vivo Dosing: Preclinical studies in MDA-MB-231 xenograft models have shown efficacy with intraperitoneal administration of 75 mg/kg on an alternate-day schedule or three times per week [2] [4]. Tumor regression was associated with downregulation of client proteins like EGFR, HER3, Raf-1, and Akt.
  • Clinical Translation: this compound has progressed to Phase 1 and 2 clinical trials for various cancers and myeloproliferative neoplasms [2] [9]. Its development highlights the importance of tumor-specific pharmacokinetics over plasma measurements for dose optimization [6].

References

Zelavespib apoptosis induction triple-negative breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Rationale and Experimental Design

Heat shock protein 90 (HSP90) is a molecular chaperone that stabilizes numerous oncogenic "client proteins," many of which are crucial for cancer cell survival and proliferation [1] [2]. In TNBC, HSP90 is often upregulated, and its inhibition leads to the simultaneous degradation of multiple client proteins, disrupting several oncogenic signaling pathways at once and ultimately triggering programmed cell death, or apoptosis [3] [4].

The diagram below illustrates the proposed signaling pathways through which HSP90 inhibition, potentially by agents like zelavespib, can induce apoptosis in TNBC cells.

G cluster_0 Ubiquitin-Proteasome System This compound This compound HSP90 HSP90 This compound->HSP90  Inhibits ClientProteins Oncogenic Client Proteins (e.g., AKT, EGFR, BRAF, CDK1) HSP90->ClientProteins  Stabilizes ProSurvivalSignaling Pro-Survival Signaling (PI3K/AKT, MAPK) ClientProteins->ProSurvivalSignaling  Activates ClientDegradation Client Protein Polyubiquitination & Degradation ClientProteins->ClientDegradation  Destabilized Apoptosis Apoptosis ProSurvivalSignaling->Apoptosis  Inhibits ClientDegradation->ProSurvivalSignaling  Disrupts ClientDegradation->Apoptosis  Induces

A proteomic study of HSP90β-selective inhibitors in TNBC identified several potential client proteins whose degradation could explain the anti-cancer effects, providing specific targets for validation in your experiments [5].

Potential Client Protein Functional Category Proposed Role in Apoptosis Induction
AKT Kinase Master regulator of pro-survival signals; degradation inhibits PI3K/AKT/mTOR pathway [6].
CDK1 Kinase / Cell Cycle Disruption leads to cell cycle arrest [5].
RAD9A DNA Repair Loss impairs DNA damage repair, contributing to cell death [5].
RPS9 Ribosomal Protein May affect protein synthesis and cancer cell survival networks [5].

Proposed Experimental Workflow

The following workflow outlines the key steps for evaluating the efficacy of this compound in TNBC models. You can adapt the details, such as cell lines and drug concentrations, based on your specific research context.

G Start Start CellCulture Cell Culture & Treatment (TNBC cell lines; this compound dose curve) Start->CellCulture ViabilityAssay Viability & Proliferation Assay (MTT/CellTiter-Glo) CellCulture->ViabilityAssay ApoptosisAssay Apoptosis Detection (Annexin V/7-AAD flow cytometry) ViabilityAssay->ApoptosisAssay MechAnalysis Mechanistic Analysis (Western Blot, Proteomics) ApoptosisAssay->MechAnalysis DataIntegration Data Integration & Validation MechAnalysis->DataIntegration

Detailed Methodologies for Key Experiments

1. Cell Culture and Compound Treatment

  • Cell Lines: Use established TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468). Include a non-neoplastic mammary epithelial cell line (e.g., MCF-10A) as a control for selectivity [5].
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Treatment Protocol: Plate cells and allow to adhere for 24 hours. Treat with a concentration gradient of this compound (e.g., 0.001 µM to 1 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO at the same dilution as the highest drug concentration).

2. Cell Viability and Proliferation Assay

  • Recommended Assay: CellTiter-Glo Luminescent Cell Viability Assay [6]. This ATP-based assay is highly sensitive and suitable for high-throughput screening.
  • Procedure:
    • After treatment, equilibrate plates to room temperature for 30 minutes.
    • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.
    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Record luminescence using a plate reader.
  • Data Analysis: Normalize luminescence of treated wells to the vehicle control (DMSO) to calculate the percentage of viability. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

3. Apoptosis Detection by Flow Cytometry

  • Recommended Assay: Annexin V/7-AAD Staining [6] [4]. This method distinguishes early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
  • Procedure:
    • Harvest cells (both adherent and floating) by trypsinization and combine them.
    • Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.
    • Add Annexin V-FITC and 7-AAD to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
    • Within one hour, analyze the cells using a flow cytometer. Use FITC and PerCP-Cy5-5 (or equivalent) channels.
  • Data Analysis: Use flow cytometry software to create dot plots and quantify the percentage of cells in each quadrant.

4. Mechanistic Analysis via Immunoblotting and Proteomics

  • Immunoblotting (Western Blot): Confirm the degradation of client proteins and induction of apoptosis.
    • Target Proteins:
      • HSP90 Inhibition Marker: Increase in HSP70 expression (a compensatory heat shock response) [3].
      • Client Proteins: Decrease in total levels of AKT, CDK1, etc. [5] [6].
      • Apoptosis Markers: Increase in cleaved Caspase-3 and cleaved PARP [4].
  • Proteomic Analysis: For a comprehensive, unbiased view, a bottom-up LC-MS/MS proteomics approach can be employed to identify global changes in the proteome following this compound treatment, as described in the literature for other HSP90 inhibitors [5].

Anticipated Results and Analysis

The quantitative data generated from the above experiments can be summarized for clear comparison. The table below outlines the expected outcomes.

Experimental Assay Key Parameters to Measure Expected Outcome with this compound
Viability (CellTiter-Glo) IC₅₀ value at 48h Dose-dependent reduction in viability; lower IC₅₀ indicates higher potency.
Apoptosis (Annexin V/7-AAD) % Total Apoptotic Cells Significant increase in apoptotic population compared to control.
Immunoblotting Cleaved Caspase-3 Level Strong band intensity increase, confirming activation of apoptotic machinery.
Immunoblotting AKT Client Protein Level Marked reduction in band intensity, confirming on-target HSP90 inhibition.

Critical Considerations for Researchers

  • Combination Strategies: HSP90 inhibitor monotherapy often faces clinical limitations. Explore rational combinations, such as with PI3K/AKT/mTOR inhibitors, for which strong preclinical synergy has been demonstrated [6] [3].
  • Biomarker Identification: The efficacy of HSP90 inhibitors can be highly variable. Investigate potential biomarkers for patient stratification, such as the presence of the "epichaperome," a dysregulated chaperone network found in some cancers that may predict sensitivity [7] [6].
  • Off-Target Toxicity: Carefully monitor the induction of the heat shock response (upregulation of HSP70) in your experiments, as this is a known compensatory mechanism that can limit efficacy [3].

I hope this synthesized protocol provides a robust starting point for your research. Should you require further details on a specific methodological step, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Zelavespib (PU-H71) PET Imaging of Epichaperomes in Cancer and Neurodegenerative Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epichaperome Biology and Zelavespib Mechanism

Epichaperomes represent a pathological transformation of the cellular chaperone system wherein chaperones, co-chaperones, and other factors form stable, long-lived assemblies that serve as scaffolding platforms to rewire protein-protein interaction (PPI) networks in diseased cells and tissues [1]. Unlike canonical chaperones that facilitate protein folding through transient interactions, epichaperomes create aberrant stable interactions that disrupt normal proteostasis and drive disease phenotypes in cancer and neurodegenerative disorders [2] [1]. These structures are characterized by their distinctive biochemical properties, including resistance to dissociation and prolonged lifetime, which differentiates them from physiological chaperone complexes.

The small molecule This compound (PU-H71) is a first-in-class epichaperome disruptor that specifically targets heat shock protein 90 (HSP90) when incorporated into epichaperome assemblies [2] [1]. This compound exhibits a unique mechanism of action characterized by extended on-target residence time—ranging from 24 to 100 hours in human tumors—despite rapid plasma clearance and minimal retention in non-diseased tissues [2]. This remarkable pharmacokinetic profile emerges from a multi-step process wherein this compound first becomes trapped when bound to epichaperomes, subsequently inducing disassembly of these pathological structures through a process governed by target disassembly kinetics rather than simple drug-target unbinding kinetics [2].

Table 1: Key Characteristics of Epichaperomes versus Canonical Chaperones

Characteristic Epichaperomes Canonical Chaperones
Structure Stable, long-lived hetero-oligomeric assemblies Dynamic, transient complexes
Cellular Context Primarily in diseased cells and tissues Ubiquitously expressed in all cell types
Function Pathological scaffolding rewiring PPI networks Protein folding, stabilization, and degradation
HSP90 Conformation Disease-specific conformational mutants Physiological conformations
Response to this compound Prolonged binding and disassembly Rapid dissociation
Formation Drivers Pathological post-translational modifications under cellular stress Normal physiological regulation

The therapeutic significance of epichaperome targeting stems from their disease-specific expression and critical role in maintaining pathological cellular states through network-level dysregulation [1] [3]. Epichaperomes have been identified as key drivers in various cancers and neurodegenerative disorders including Alzheimer's disease and Parkinson's disease, making them compelling targets for both therapeutic intervention and diagnostic imaging [2] [4]. The development of this compound-based PET imaging (PU-PET) represents a breakthrough in personalized medicine approaches for these conditions, enabling non-invasive detection and quantification of epichaperome expression in vivo [4] [3].

PU-PET Imaging Protocol: Radiotracer Preparation and Image Acquisition

Radiotracer Synthesis and Quality Control

The radiolabeling protocol for this compound-PET imaging employs iodine-124 (^124I) conjugation to create [^124I]-PU-H71, leveraging the compound's endogenous iodine moiety for efficient radiolabeling [2]. The synthesis follows a multi-step procedure:

  • Begin with precursor preparation of the non-radioactive this compound core structure according to established synthetic routes [2] [4]. Confirm chemical identity and purity through mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis prior to radiolabeling.
  • Perform iodine-124 incorporation using chloramine-T or iodogen oxidation methods to introduce the radioactive iodine atom. Reaction conditions should be optimized for temperature (20-25°C), pH (7.0-7.5), and reaction time (15-30 minutes) to maximize radiochemical yield while maintaining compound stability.
  • Conduct purification using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution. Collect the product fraction at the retention time corresponding to authentic this compound standard.
  • Perform quality control assessments including: (1) radiochemical purity (>95% by radio-HPLC), (2) specific activity (>1.5 GBq/μmol), (3) sterility testing (bacterial/fungal culture), (4) endotoxin testing (<0.5 EU/mL), and (5) stability analysis (maintenance of purity for at least 2 half-lives when stored in ethanol/saline at -20°C).

For laboratories without on-site radiochemistry capabilities, commercial sourcing of GMP-grade [^124I]-PU-H71 from authorized radiopharmaceutical suppliers is recommended, with appropriate verification of certificate of analysis parameters prior to clinical use.

Subject Preparation and Tracer Administration

Proper subject preparation is critical for obtaining high-quality, reproducible PET images with [^124I]-PU-H71:

  • Implement a fasting protocol requiring subjects to fast for at least 4-6 hours prior to tracer administration to stabilize blood glucose levels and reduce potential competition with endogenous ligands for target binding.
  • Ensure hydration status by encouraging oral water intake (500 mL) approximately 1 hour before scanning to promote renal clearance and reduce background signal.
  • Obtain vital sign measurements including heart rate, blood pressure, and temperature immediately before tracer injection to establish baseline physiological parameters.
  • Administer thyroid blocking with potassium iodide (100 mg orally) 1 hour prior to radiotracer administration to prevent unnecessary radiation exposure to the thyroid gland from free radioiodine.
  • Perform intravenous injection of [^124I]-PU-H71 using a controlled infusion system, with typical administered activities of 74-185 MBq (2-5 mCi) for human studies, adjusted based on body weight and scanner sensitivity.
  • Maintain the subject in a quiet, relaxed environment during the uptake period to minimize stress-induced changes in epichaperome expression that could confound imaging results.
Image Acquisition Parameters

Image acquisition should follow a standardized protocol optimized for [^124I]-PU-H71 kinetics and physical properties:

  • Schedule imaging sessions at 24-48 hours post-injection to allow for sufficient target accumulation and background clearance, capitalizing on the prolonged tumor retention of this compound [2].
  • Position the subject supine with comfortable head and body immobilization to minimize motion artifacts during the extended acquisition time.
  • Perform a low-dose CT scan (80-120 kVp, automated mA modulation) for attenuation correction and anatomical localization prior to PET acquisition.
  • Acquire PET data in 3D mode with an acquisition time of 10-15 minutes per bed position, adjusted based on injected dose, time since injection, and scanner sensitivity. For whole-body imaging, use 5-7 bed positions with 25% overlap to ensure seamless image reconstruction.
  • Reconstruct images using iterative reconstruction algorithms (e.g., OSEM with 2-4 iterations, 16-21 subsets) with appropriate corrections for attenuation, scatter, randoms, and dead time. Isotropic voxel sizes of 2-4 mm³ are recommended for optimal spatial resolution and quantitative accuracy.

PU_PET_Workflow Start Start PU-PET Imaging Protocol Radiotracer Radiotracer Preparation Start->Radiotracer QualityControl Quality Control Radiotracer->QualityControl QualityControl->Radiotracer Fail QC SubjectPrep Subject Preparation QualityControl->SubjectPrep Pass QC TracerAdmin Tracer Administration SubjectPrep->TracerAdmin UptakePeriod 24-48 Hour Uptake Period TracerAdmin->UptakePeriod ImageAcquisition Image Acquisition UptakePeriod->ImageAcquisition ImageReconstruction Image Reconstruction ImageAcquisition->ImageReconstruction Analysis Quantitative Analysis ImageReconstruction->Analysis End Imaging Complete Analysis->End

Diagram 1: PU-PET Imaging Workflow. This diagram illustrates the comprehensive protocol for this compound PET imaging, from radiotracer preparation through quantitative analysis.

Experimental Applications and Validation Data

Preclinical Validation Studies

Preclinical evaluation of [^124I]-PU-H71 PET imaging has established its utility for detecting epichaperome expression in animal models of cancer and neurodegenerative diseases:

  • In oncology models, studies using MDA-MB-468 human breast cancer xenografts in athymic nude mice demonstrated specific tracer accumulation in epichaperome-positive tumors with high target-to-background ratios [2]. Time-activity curves showed prolonged tracer retention in tumors compared to rapid clearance from blood and non-target tissues.
  • For neurodegenerative disease applications, research using M83 transgenic mice (a model of α-synucleinopathy) revealed significantly higher [^124I]-PU-H71 uptake in brain regions affected by pathology compared to wild-type controls [4]. These findings correlated with biochemical evidence of epichaperome formation and preceded overt behavioral manifestations.
  • Biodistribution studies conducted ex vivo confirmed specific tracer localization to diseased tissues with epichaperome expression, while showing minimal retention in normal organs except for those involved in tracer clearance (liver, kidneys). This pattern aligns with the favorable safety profile observed in clinical studies.
  • Blocking experiments using unlabeled this compound demonstrated dose-dependent reduction of tracer signal, confirming the specificity of [^124I]-PU-H71 for epichaperome targets. Co-injection of therapeutic doses with tracer amounts provided real-time assessment of target engagement [2].
Clinical Applications and Correlation Studies

Clinical translation of this compound PET imaging has demonstrated significant promise for patient stratification and treatment monitoring:

  • In oncology patients, clinical trials have revealed substantial inter-individual variability in this compound retention, with tumor half-lives ranging from 24 to 100 hours [2]. This variability correlates with epichaperome abundance measured by biochemical methods, supporting the use of PU-PET as a non-invasive biomarker for epichaperome status.
  • Studies in Alzheimer's disease patients using the closely related epichaperome tracer [^124I]-PU-AD (icapamespib) have successfully detected epichaperome formation in affected brain regions, with signal intensity correlating with disease severity [4]. This establishes the potential for this compound PET to identify early pathological changes in neurodegenerative disorders.
  • Histopathological validation has confirmed that regional [^124I]-PU-H71 uptake correlates with biochemical measures of epichaperome assembly, including native gel electrophoresis and photaffinity labeling approaches [2] [4]. This strengthens the rationale for using PU-PET as a faithful indicator of epichaperome expression in vivo.
  • Therapeutic monitoring applications have demonstrated that baseline [^124I]-PU-H71 uptake predicts response to epichaperome-targeted therapies, with higher tracer retention associated with improved clinical outcomes [2] [3]. This supports the use of PU-PET as a companion diagnostic for patient selection.

Table 2: Quantitative Parameters for this compound PET Imaging Across Applications

Parameter Preclinical (Mouse Models) Human Oncology Neurodegenerative Disease
Administered Activity 5-10 MBq 74-185 MBq 111-185 MBq
Optimal Imaging Time 4-8 hours 24-48 hours 24-48 hours
Tumor/Brain Uptake (%ID/g) 3-8 %ID/g 0.015-0.025 %ID/g 0.008-0.015 %ID/g
Target-to-Background Ratio 3:1 - 10:1 2:1 - 8:1 1.5:1 - 4:1
Tumor Half-Life 12-24 hours 24-100 hours 24-72 hours
Plasma Clearance Half-Life 1-2 hours 8-15 hours 10-18 hours
Image Analysis and Quantification Methods

Standardized analysis protocols ensure consistent quantification of [^124I]-PU-H71 PET data across studies and institutions:

  • Perform image preprocessing including correction for radioactive decay, reconstruction with standardized parameters, and spatial normalization to a common template space for group comparisons.
  • Define regions of interest (ROIs) using semi-automated segmentation approaches based on co-registered CT or MRI data. For tumor imaging, include all measurable lesions (>1 cm in longest diameter) to capture potential heterogeneity in epichaperome expression.
  • Calculate standardized uptake values (SUV) as the primary quantitative metric, with SUVmax (maximum pixel value within ROI) and SUVmean (mean value within ROI) providing complementary information about epichaperome expression levels. Normalize to lean body mass (SUL) for improved consistency across body types.
  • Derive kinetic parameters through dynamic imaging and compartmental modeling when available. The extended retention of [^124I]-PU-H71 in epichaperome-positive tissues supports simplified quantitative approaches using standardized uptake value ratios (SUVRs) with reference to background regions.
  • Establish quantitative thresholds for epichaperome positivity based on validation studies comparing PET metrics with biochemical confirmation of epichaperome assembly. These thresholds should be application-specific and validated for each disease indication.

Technical Considerations and Limitations

Methodological Challenges and Optimization Strategies

Several technical considerations warrant attention when implementing this compound PET imaging:

  • The prolonged optimal imaging window (24-48 hours post-injection) presents logistical challenges for clinical scheduling and may impact patient compliance. Strategies to address this include dedicated imaging coordination, patient education about the extended timeline, and potential consideration of alternative radionuclides with longer half-lives for improved scheduling flexibility.
  • Spatial resolution limitations of clinical PET systems may partial volume effects, particularly for small lesions or brain regions with intricate anatomy. Incorporation of partial volume correction algorithms and utilization of high-resolution research tomographs (HRRT) for dedicated brain imaging can mitigate these effects.
  • Quantification accuracy may be influenced by factors including motion artifacts, inadequate attenuation correction, and reconstruction parameters. Implementation of data-driven gating approaches for motion management and consistent use of standardized reconstruction protocols across serial scans enhances measurement reliability.
  • The potential for non-specific binding in tissues with high physiological HSP90 expression (e.g., liver, kidneys) necessitates careful interpretation of uptake in these regions. Understanding the typical biodistribution pattern and recognizing deviations that may indicate pathology is essential for accurate image interpretation.
Troubleshooting Common Issues

Protocol optimization may be required to address specific challenges encountered during implementation:

  • For suboptimal target-to-background contrast, verify fasting status, confirm appropriate uptake period, and review quality control data for radiotracer integrity. Adjustments to injected dose or acquisition timing may improve image quality in subsequent studies.
  • If high background activity is observed, review subject preparation protocols, particularly regarding fasting duration and hydration status. Additionally, confirm proper thyroid blocking and evaluate renal function, as impaired clearance can increase background signal.
  • When unexpected biodistribution patterns occur, verify radiochemical purity and specific activity of the tracer lot, as impurities or low specific activity can alter pharmacokinetics. Review injection technique to ensure complete intravenous administration without extravasation.
  • For quantification inconsistencies across serial scans, implement rigorous quality assurance procedures for scanner calibration and cross-validation. Utilize phantom studies to monitor system performance and standardize reconstruction parameters to minimize technical variability.

Mechanism Start Cellular Stress (Genetic, Environmental, Proteotoxic) PTMs Pathological Post-Translational Modifications Start->PTMs Assembly Epichaperome Assembly PTMs->Assembly Rewiring PPI Network Rewiring Assembly->Rewiring Disease Disease Phenotype (Cancer, Neurodegeneration) Rewiring->Disease Binding Target Binding & Kinetic Trapping Rewiring->Binding This compound This compound Administration This compound->Binding Disassembly Epichaperome Disassembly Binding->Disassembly Restoration Network Restoration Disassembly->Restoration Restoration->Disease Reverses Therapeutic Therapeutic Effect Restoration->Therapeutic

Diagram 2: Molecular Mechanism of Epichaperome Pathology and this compound Action. This diagram illustrates the pathway from cellular stress to disease phenotype through epichaperome formation, and this compound's mechanism of reversing this process.

Conclusion and Future Directions

This compound PET imaging represents a transformative approach for detecting and quantifying epichaperomes in living subjects, providing unprecedented insights into the network-level pathophysiology of cancer and neurodegenerative diseases. The protocols outlined in this document establish a standardized framework for implementing this technology across research and clinical settings, with detailed methodologies for radiotracer preparation, image acquisition, and quantitative analysis. The unique pharmacokinetic properties of this compound, particularly its extended residence time in epichaperome-positive tissues, enable high-contrast imaging that faithfully reflects underlying molecular pathology.

Future developments in this field are likely to focus on expanded clinical applications, including earlier-phase therapeutic trials and larger-scale validation studies across diverse disease populations. The integration of this compound PET with other biomarker modalities, such as genomic profiling and liquid biopsy approaches, may further enhance its utility for comprehensive molecular characterization. Additionally, ongoing efforts to develop next-generation epichaperome tracers with optimized pharmacokinetic properties and alternative radionuclide labels promise to broaden the applicability of this imaging paradigm. As these advancements mature, this compound PET imaging is poised to become an increasingly valuable tool for personalized medicine approaches targeting epichaperome-driven diseases.

References

Application Note: Evaluating HSP90 Inhibitors in PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized protocol for assessing the efficacy of HSP90 inhibitors (e.g., Zelavespib) in oncology drug development using Patient-Derived Xenograft (PDX) models. The approach emphasizes functional precision oncology, aiming to translate preclinical findings into clinical predictions [1].

Objective: To determine the in vivo antitumor efficacy of this compound by measuring tumor growth inhibition (TGI) in established PDX models.

Background: PDX models, created by implanting human tumor tissue into immunodeficient mice, preserve key features of the original patient tumor, including genetic heterogeneity and drug response patterns. They are considered a gold standard for preclinical validation of anticancer drugs [1] [2]. HSP90 inhibition represents a promising therapeutic strategy, and robust evaluation in PDX models is a critical step toward clinical application.

Detailed Experimental Protocol

PDX Model Establishment and Allocation
  • Animal Models: Use highly immunodeficient mouse strains such as NOD-scid IL2Rγ[null] (NSG) or similar to maximize engraftment success and minimize graft-versus-host disease [2].
  • Tumor Implantation: Implant patient-derived tumor fragments (approx. 2-3 mm³) subcutaneously into the flank of mice. For glioblastoma models, orthotopic implantation may be used to account for the blood-brain barrier [3].
  • Randomization: When tumors reach a target volume of 100-200 mm³, randomize mice into treatment and control groups (typically n=5-10 per group) to ensure equivalent starting tumor sizes across groups.
Dosing and Treatment Schedule
  • Formulation: Prepare this compound in a vehicle suitable for its physicochemical properties (e.g., a solution of 5% DMSO, 40% PEG 300, and 5% Tween-80 in saline).
  • Dosing Route: Administer via oral gavage or intraperitoneal injection, as appropriate for the compound.
  • Treatment Regimen: A common schedule is daily administration for 21 days. Include control groups receiving vehicle only.

Table 1: Example Experimental Groups

Group Description N (mice) Treatment Schedule
1 Vehicle Control 5-10 Vehicle only Daily, 21 days
2 This compound (Dose 1) 5-10 e.g., 50 mg/kg Daily, 21 days
3 This compound (Dose 2) 5-10 e.g., 75 mg/kg Daily, 21 days
Tumor Measurement and Data Collection
  • Tumor Volume Measurement: Measure tumor dimensions 2-3 times per week using a digital caliper.
  • Calculation: Calculate tumor volume using the formula: ( V = \frac{1}{2} \times \text{length} \times (\text{width})^2 ).
  • Body Weight: Monitor and record mouse body weight 2-3 times per week as an indicator of treatment toxicity.
  • Endpoint: The study typically concludes at day 21 post-treatment initiation, or when the mean tumor volume in the control group reaches a predefined limit (e.g., 1500 mm³).

Data Analysis and Interpretation

Quantitative Efficacy Metrics

Calculate the following key metrics at the end of the study (e.g., Day 21) for each treatment group:

  • Tumor Growth Inhibition (TGI): ( \text{TGI} (%) = \left(1 - \frac{T_{\text{final}} - T_{\text{initial}}}{C_{\text{final}} - C_{\text{initial}}}\right) \times 100 ) where ( T ) and ( C ) are the mean tumor volumes of the treatment and control groups, respectively.
  • Best Average Response (BAR): The maximum % TGI observed at any timepoint during the study.
  • Tumor Regression: The proportion of mice in a group with a tumor volume that is less than the initial volume (( V_{\text{final}} < V_{\text{initial}} )) at a specific timepoint.

Table 2: Key Metrics for Tumor Growth Inhibition Analysis

Metric Formula/Description Interpretation
Tumor Growth Inhibition (TGI) ( \left(1 - \frac{\Delta T}{\Delta C}\right) \times 100 ) Percentage inhibition of tumor growth relative to control.
Best Average Response (BAR) Maximum TGI value during the study. Captures the peak drug effect.
Tumor Regression % of mice with ( V_{\text{final}} < V_{\text{initial}} ) Indicates ability to shrink existing tumors.
Statistical and Translational Analysis
  • Statistical Comparisons: Use repeated-measures ANOVA to compare tumor volume trajectories between groups. For single timepoint comparisons, an unpaired t-test is appropriate [4] [5].
  • Modeling Tumor Dynamics: Implement a Tumor Growth Inhibition (TGI) model, such as the Simeoni model, to describe the longitudinal tumor volume data. This model can differentiate between cytostatic and cytotoxic drug effects [6].
  • Translational Prediction: Parameters from the mouse TGI model (e.g., tumor growth rate, drug potency) can be allometrically scaled to humans to simulate potential tumor dynamics in patients, aiding in clinical trial design [6].

Experimental Workflow

The following diagram illustrates the complete workflow from model establishment to data analysis:

start Patient Tumor Tissue step1 PDX Model Establishment (Implant in NSG mice) start->step1 step2 Tumor Expansion & Passage step1->step2 step3 Randomization into Study Groups step2->step3 step4 Treatment Phase (Daily dosing for 21 days) step3->step4 step5 Data Collection (Tumor volume, body weight) step4->step5 step6 Data Analysis & Modeling (TGI %, Statistical tests, TGI model) step5->step6 step7 Translational Prediction (Allometric scaling to humans) step6->step7

Discussion and Best Practices

  • Improving Screening Robustness: Relying on a single tumor growth measure from one laboratory can reduce the reliability of results. Incorporating multiple measures and using statistical meta-analysis techniques can significantly improve the sensitivity and specificity of drug-screening tests [4] [5].
  • Model Selection: The choice of PDX model is critical. Using a panel of models representing different cancer types or molecular subtypes can provide a more comprehensive understanding of this compound's potential efficacy and its association with specific biomarkers [3].
  • Functional Precision Oncology: Beyond traditional TGI, PDX models can be used for functional precision oncology, where tumor models from individual patients are tested with a panel of drugs to identify the most effective therapeutic option [1].

References

Zelavespib dosing schedule intraperitoneal injection preclinical

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a foundational protocol for the assessment of zelavespib via intraperitoneal injection in mouse models, synthesizing information from published research and chemical suppliers.

Background and Rationale

This compound is a potent small-molecule inhibitor that selectively targets the HSP90 protein incorporated into pathologic epichaperome complexes in cancer cells, while rapidly dissociating from chaperones in normal tissues [1]. A key feature of this compound and similar epichaperome agents is their long residence time at the target site (tumors or diseased brains), which persists for days despite rapid clearance from plasma [1]. This unique pharmacokinetic profile makes it a compelling candidate for cancer therapy, particularly for aggressive malignancies.

The intraperitoneal route of administration is often explored in preclinical models for compounds where high local exposure or specific tissue distribution is desired.

Formulation and Preparation

The following formulation has been indicated for in vivo studies, including intraperitoneal injection [2]. It is designed to accommodate this compound's limited aqueous solubility.

  • Recommended Formulation for Injection [2]:
    • Solvent System: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Preparation:
      • Prepare a stock solution of this compound in DMSO.
      • Add PEG300 to the DMSO stock solution and mix.
      • Add Tween 80 to the mixture and mix.
      • Finally, dilute with saline to achieve the desired working concentration.
    • Note: This working solution should be prepared fresh prior to administration.

Dosing and Administration Protocol

While a precise intraperitoneal dosing schedule for this compound is not explicitly published, the table below summarizes quantitative data from a closely related in vivo study using intraperitoneal delivery. This can serve as a starting point for protocol development.

Table 1: Preclinical In Vivo Dosing Data for this compound

Model Administration Route Dose Schedule & Duration Key Findings
MDA-MB-468 tumor-bearing mice [2] Intraperitoneal (i.p.) 75 mg/kg 3 weeks Intratumoral accumulation; downregulation of oncoproteins; inhibition of tumor growth.
  • Dosing Schedule Suggestion: Based on the above, a dose of 75 mg/kg administered via i.p. injection can be considered for efficacy studies. A common schedule is daily to every other day, for a duration of 2-4 weeks, adjusted based on the specific tumor model and treatment response.
  • Administration Procedure:
    • Warm the prepared formulation to approximately 37°C to improve comfort and solubility.
    • Restrain the mouse appropriately.
    • Inject into the lower left quadrant of the abdomen to avoid vital organs.
    • Use a sterile syringe with a 25-27 gauge needle.
    • Observe the animal for any immediate adverse reactions.

Experimental Verification and Workflow

To validate your i.p. dosing protocol, it is critical to confirm target engagement and measure the drug's distribution, especially given its unique "trapping" mechanism in epichaperome-positive cells [1]. The following workflow outlines the key steps for this verification.

G cluster_1 Verification Steps Start Start: Administer this compound via IP Injection PK Pharmacokinetic (PK) Analysis Start->PK Collect plasma and tumor tissue at multiple timepoints TO Target Occupancy & Engagement PK->TO Correlate plasma PK with tumor retention PD Pharmacodynamic (PD) Readout TO->PD Assess epichaperome disassembly & downstream effects End Endpoint: Evaluate Efficacy PD->End Measure tumor growth inhibition

Key Verification Experiments:

  • Pharmacokinetic (PK) Analysis: Collect plasma and tumor tissue at multiple time points post-injection. Measure this compound concentrations using LC-MS/MS to confirm that the i.p. route achieves systemic exposure and to determine the drug's half-life in the tumor [1].
  • Target Occupancy and Engagement: Use methods like native PAGE to biochemically monitor the disassembly of epichaperomes in tumor lysates, which is a direct indicator of target engagement [1] [3]. As shown in the pathway below, this compound binding leads to epichaperome disassembly and disruption of pro-survival signaling.
  • Pharmacodynamic (PD) Readout: Perform western blotting on tumor lysates to assess the downregulation of oncogenic client proteins dependent on HSP90/epichaperome, such as various kinases [2].

G DiseaseState Diseased Cell (High Epichaperomes) BoundComplex This compound-Epichaperome Complex DiseaseState->BoundComplex Drug becomes ' trapped ' This compound This compound (PU-H71) This compound->BoundComplex Disassembly Epichaperome Disassembly BoundComplex->Disassembly Residence time dictated by disassembly kinetics NormalizedPPI Normalized Protein-Protein Interaction (PPI) Networks Disassembly->NormalizedPPI Rewires PPI networks Oncoproteins Oncogenic Client Proteins (e.g., kinases) Disassembly->Oncoproteins Loss of stability Degradation Destabilization & Degradation Oncoproteins->Degradation

Critical Considerations and Troubleshooting

  • Solubility and Stability: this compound has limited water solubility. Always prepare fresh solutions and ensure the compound is fully dissolved before administration to ensure accurate dosing and prevent irritation [2].
  • Dose Optimization: The 75 mg/kg dose is a reference point. A dose-ranging study (e.g., 50, 75, 100 mg/kg) is recommended to establish the maximum tolerated dose (MTD) and the minimum efficacious dose for your specific model.
  • Monitoring: Closely monitor animals for signs of toxicity, which may include weight loss, reduced activity, or changes in grooming. Adjust the dosing schedule if necessary.

I hope this structured application note provides a solid foundation for your research. Should you need to investigate alternative formulations or delivery strategies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Zelavespib (PU-H71)-Induced G2/M Cell Cycle Arrest in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP90 Inhibition & Cancer Therapeutics

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a pivotal role in the stabilization, folding, and functional activation of numerous oncogenic client proteins essential for cancer cell survival, proliferation, and evasion of cell death. The HSP90 chaperone machinery facilitates the conformational maturation of a diverse array of signaling molecules including receptor tyrosine kinases (e.g., EGFR, HER2, IGF-1R), intracellular kinase mediators (e.g., AKT, RAF-1), and transcription factors that drive tumorigenesis. In cancer cells, HSP90 exists in a hyperactivated state with approximately 100-fold higher binding affinity for inhibitors compared to normal cells, making it an attractive therapeutic target for malignant diseases. The dependency of cancer cells on HSP90 function is further enhanced by the increased burden of mutated, overexpressed, or misfolded oncoproteins that require chaperone activity for their stability, creating a therapeutic window for HSP90-directed therapies.

Zelavespib (PU-H71) is a potent, purine-based, second-generation HSP90 inhibitor with an IC50 of 51 nM in MDA-MB-468 breast cancer cells. This small molecule inhibitor selectively binds to the N-terminal ATP-binding domain of HSP90, competitively inhibiting ATP hydrolysis and disrupting the chaperone cycle. This leads to the polyubiquitination and proteasomal degradation of HSP90 client proteins, ultimately resulting in the simultaneous disruption of multiple oncogenic signaling pathways, cell cycle arrest, and the induction of apoptotic cell death. This compound has demonstrated significant antitumor activity across a broad spectrum of preclinical cancer models, including triple-negative breast cancer, hematological malignancies, and various solid tumors, positioning it as a promising therapeutic candidate currently in phase 2 clinical investigation for conditions including myelofibrosis and solid tumors [1] [2] [3].

Table 1: Comparison of HSP90 Inhibitors in Clinical Development

Compound Class IC50 Value Clinical Status Key Cancer Types
This compound (PU-H71) Second-generation 51 nM Phase 2 Myelofibrosis, Breast Cancer, Solid Tumors
Ganetespib (STA-9090) Second-generation <50 nM Phase 3 Gastric Cancer, Lung Cancer
Luminespib (AUY922) Second-generation 7.8 nM Phase 2 Breast Cancer, NSCLC
Pimitespib (TAS-116) Third-generation 29 nM Approved (Japan) Gastrointestinal Stromal Tumors

Molecular Mechanisms of this compound-Induced G2/M Cell Cycle Arrest

Multimodal Mechanism of Action

This compound induces G2/M cell cycle arrest through a multimodal mechanism that simultaneously disrupts multiple regulatory systems essential for proper cell cycle progression. The primary mechanism involves the degradation of client proteins that are critical for G2 to M phase transition, particularly those involved in the regulation of the cyclin-dependent kinase 1 (CDK1)/cyclin B1 complex, which serves as the principal driver of mitotic entry. As this compound binds to the ATP-binding pocket of HSP90, it disrupts the chaperone's ability to stabilize key cell cycle regulators, leading to their proteasomal degradation via the ubiquitin-proteasome system. This includes the destabilization of critical mitotic kinases and regulatory proteins such as CHEK1, WEE1, and members of the Aurora kinase family, which collectively coordinate the intricate process of mitotic entry and progression. The resultant inactivation of the CDK1/cyclin B1 complex establishes a robust G2/M arrest, preventing cells from entering mitosis despite having completed DNA replication.

The molecular events leading to G2/M arrest are further amplified through this compound's impact on DNA damage response pathways and the induction of replication stress. Treatment with this compound triggers the activation of the ATR-CHK1 pathway, a key signaling cascade that responds to replication stress and DNA damage. This activation leads to the inhibitory phosphorylation of CDC25C, a phosphatase responsible for activating the CDK1/cyclin B1 complex through dephosphorylation. The phosphorylated CDC25C is then sequestered in the cytoplasm by 14-3-3 proteins, preventing it from activating nuclear CDK1/cyclin B1 complexes. Additionally, this compound treatment has been shown to upregulate cell cycle inhibitors such as p21 and p27, which further contribute to cell cycle arrest by directly inhibiting cyclin-CDK complex activity. The cumulative effect of these coordinated molecular events is the establishment of a sustained G2/M phase arrest, priming cancer cells for apoptotic elimination.

Signaling Pathway Disruption

The following diagram illustrates the key molecular mechanisms through which this compound induces G2/M cell cycle arrest:

G This compound This compound HSP90 HSP90 This compound->HSP90 ClientProteins ClientProteins HSP90->ClientProteins ProteasomalDegradation ProteasomalDegradation ClientProteins->ProteasomalDegradation CDK1CyclinB1 CDK1/Cyclin B1 Complex ProteasomalDegradation->CDK1CyclinB1 CDC25C CDC25C Phosphatase ProteasomalDegradation->CDC25C ATRCHK1 ATR-CHK1 Pathway ProteasomalDegradation->ATRCHK1 G2Arrest G2/M Phase Arrest CDK1CyclinB1->G2Arrest Inactivation CDC25C->G2Arrest Cytoplasmic Sequestration ATRCHK1->G2Arrest Activation Apoptosis Apoptosis Induction G2Arrest->Apoptosis

Diagram 1: Molecular mechanisms of this compound-induced G2/M cell cycle arrest. This compound binding to HSP90 triggers client protein degradation, leading to CDK1/cyclin B1 complex inactivation, CDC25C sequestration, and ATR-CHK1 pathway activation, collectively inducing G2/M arrest and apoptosis.

Experimental Protocols for Assessing G2/M Arrest

Workflow for Comprehensive Cell Cycle Analysis

The following diagram outlines an integrated experimental workflow for evaluating this compound-induced G2/M arrest:

G CellCulture Cell Culture & Treatment Setup ViabilityAssay Cell Viability Assessment (MTT/SRB) CellCulture->ViabilityAssay 24-72h FlowPrep Cell Harvest & Fixation CellCulture->FlowPrep 24h WesternBlot Protein Extraction & Western Blotting CellCulture->WesternBlot 24-48h PIStaining Propidium Iodide Staining FlowPrep->PIStaining FlowAnalysis Flow Cytometric Analysis PIStaining->FlowAnalysis DataAnalysis Cell Cycle Distribution Analysis FlowAnalysis->DataAnalysis WesternBlot->DataAnalysis Validation

Diagram 2: Integrated experimental workflow for analyzing this compound-induced G2/M cell cycle arrest, encompassing cell viability assessment, flow cytometry, and molecular validation.

Detailed Methodologies
3.2.1 Cell Culture and Treatment Protocol
  • Cell Lines: Utilize appropriate cancer cell lines based on research focus. For breast cancer models, MDA-MB-468 (IC50 = 51 nM), MDA-MB-231 (IC50 = 140 nM), and HCC-1806 (IC50 = 87 nM) triple-negative breast cancer lines have demonstrated sensitivity. Other applicable lines include NCI-H1299 lung cancer, HeLa cervical cancer, and various leukemia models [2].
  • Culture Conditions: Maintain cells in recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • This compound Preparation: Prepare a 10 mM stock solution by dissolving this compound in molecular biology-grade DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Treatment Protocol: Plate cells at appropriate densities (e.g., 3-5 × 10^3 cells/well in 96-well plates for viability assays; 2-5 × 10^5 cells/well in 6-well plates for cell cycle analysis). Allow cells to adhere for 24 hours before treatment. Prepare serial dilutions of this compound in complete media to achieve final concentrations typically ranging from 10 nM to 5 μM, with DMSO concentration not exceeding 0.1% in all treatments. Include vehicle control (0.1% DMSO) and positive control for cell cycle arrest (e.g., 400 μM mimosine for G1 arrest, 2 μg/mL nocodazole for G2/M arrest).
3.2.2 Cell Viability and Proliferation Assessment
  • MTT Assay: After 72 hours of this compound treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. Carefully remove media and dissolve formed formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
  • Sulforhodamine B (SRB) Assay: After 48-72 hours of treatment, fix cells with 10% trichloroacetic acid for 1 hour at 4°C. Wash plates five times with tap water and air dry. Stain with 0.4% SRB solution for 30 minutes, followed by washing with 1% acetic acid to remove unbound dye. Air dry and solubilize bound dye with 10 mM Tris base solution. Measure absorbance at 510 nm.
  • Clonogenic Survival Assay: Seed cells at low density (200-1000 cells/well in 6-well plates) and treat with this compound for 10-14 days. Refresh drug-containing media every 3-4 days. After formation of visible colonies, fix with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.
3.2.3 Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest and Fixation: Collect both adherent and floating cells after 24 hours of this compound treatment. Wash with cold PBS and fix in 70% ethanol added dropwise while vortexing. Fixed cells can be stored at -20°C for up to 2 weeks.
  • DNA Staining: Centrifuge fixed cells at 500 × g for 5 minutes, wash with PBS, and resuspend in DNA staining solution containing 20 μg/mL propidium iodide, 0.1% Triton X-100, and 200 μg/mL RNase A in PBS. Incubate for 45 minutes at 37°C in the dark.
  • Flow Cytometry: Analyze stained cells using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect at least 10,000 events per sample. Use pulse processing (width vs. area) to exclude doublets and aggregates.
  • Cell Cycle Distribution Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle modeling software (e.g., ModFit LT, FlowJo cell cycle platform). Confirm G2/M arrest by observing a significant increase in the percentage of cells with 4N DNA content compared to vehicle controls.

Data Analysis & Anticancer Activity Profiling

Quantitative Assessment of Cytotoxicity and Cell Cycle Arrest

Table 2: this compound Cytotoxicity Profile Across Cancer Cell Lines

Cell Line Cancer Type Assay IC50/GI50 Value Reference
MDA-MB-468 Triple-negative Breast Cancer Growth Inhibition 51 nM [1]
MDA-MB-231 Triple-negative Breast Cancer SRB Assay 140 nM [2]
HCC-1806 Triple-negative Breast Cancer Growth Inhibition 87 nM [2]
HeLa Cervical Cancer MTT Assay 226.5 nM [1]
A549 Lung Cancer SRB Assay 87 nM [1]
HCT-116 Colon Cancer SRB Assay 63 nM [1]
MCF7 Breast Cancer Western Blot (Her2) 60 nM [2]
MRC5 Normal Lung Fibroblast Cytotoxicity 1 μM [2]

Table 3: Cell Cycle Distribution Changes Following this compound Treatment

Cell Line This compound Concentration Treatment Duration G0/G1 Phase S Phase G2/M Phase Reference
MDA-MB-468 1 μM 24 hours 15% 16% 69% [2]
MDA-MB-231 0.5 μM 24 hours 28% 22% 50% [2]
HeLa 1 μM 24 hours 22% 18% 60% [2]
Molecular Signature of G2/M Arrest

This compound treatment triggers a characteristic molecular signature indicative of robust G2/M cell cycle arrest and apoptotic induction. Western blot analysis typically reveals marked suppression of key HSP90 client proteins critical for cell cycle progression, including CDK1, cyclin B1, and checkpoint kinases. Concurrently, there is a significant upregulation of markers associated with the DNA damage response, such as γH2AX, and phosphorylated forms of CHK1 and CHK2. The induction of G2/M arrest is further confirmed by increased phosphorylation of CDK1 at tyrosine 15, which maintains the kinase in an inactive state. Additionally, this compound treatment leads to the cleavage of caspase-3, caspase-9, and PARP, demonstrating the activation of both intrinsic and extrinsic apoptotic pathways. The molecular stress response to HSP90 inhibition is characterized by the upregulation of HSP70 and HSP27, which serve as compensatory mechanisms and potential biomarkers of target engagement.

The proteomic alterations observed following this compound treatment reflect the simultaneous disruption of multiple oncogenic signaling pathways dependent on HSP90 client proteins. This includes substantial decrease in protein levels of EGFR, HER3, RAF-1, and AKT in triple-negative breast cancer models, with reported reductions of 80%, 95%, 99%, and 80% respectively at 1 μM concentration. The downstream signaling through the PI3K/AKT/mTOR and MAPK pathways is consequently attenuated, as evidenced by decreased phosphorylation of AKT, ERK, and mTOR. Additionally, this compound treatment results in the inactivation of NF-κB signaling through proteasome-mediated reduction of IRAK-1 and TBK1 levels, resulting in approximately 84% and 90% reduction in NF-κB activity in MDA-MB-231 cells treated with 0.5 and 1μM this compound, respectively. This comprehensive disruption of oncogenic signaling networks collectively contributes to the potent G2/M arrest and antitumor efficacy observed with this compound treatment.

Therapeutic Applications & Combination Strategies

The robust G2/M arrest induced by this compound provides a strong rationale for its therapeutic application in various cancer types, particularly those characterized by dependence on HSP90 client proteins for survival and proliferation. This compound has demonstrated significant activity in triple-negative breast cancer models, where it effectively suppresses multiple oncogenic drivers simultaneously, overcoming the challenges of tumor heterogeneity and adaptive resistance. In vivo studies using MDA-MB-231 xenograft models have shown that this compound administered at 75 mg/kg on an alternate-day schedule induces 96% inhibition of tumor growth, accompanied by a 60% reduction in tumor cell proliferation and a 6-fold increase in apoptosis [2]. The compound has also shown promise in hematological malignancies, with ongoing clinical investigations in myeloproliferative neoplasms and lymphomas. The current clinical trial landscape includes phase 1/2 studies exploring this compound as both monotherapy and combination strategy for refractory solid tumors and myelofibrosis.

This compound's mechanism of action supports its development in rational combination strategies with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms. Preclinical data indicates strong synergy with DNA-damaging agents such as platinum compounds and PARP inhibitors, as this compound-mediated degradation of DNA repair proteins (e.g., RAD51, Ku70) impairs the cellular capacity to repair treatment-induced DNA damage. Combination with taxanes and other microtubule-targeting agents enhances mitotic catastrophe through dual targeting of cell cycle regulation and microtubule dynamics. Additionally, this compound shows promising synergy with targeted therapies including EGFR inhibitors, ALK inhibitors, and BRAF inhibitors by preventing compensatory activation of resistance pathways. Emerging evidence also supports combination with immune checkpoint inhibitors, as this compound-mediated degradation of oncogenic client proteins can enhance tumor immunogenicity and reverse immunosuppressive mechanisms in the tumor microenvironment. These combination approaches leverage the multifaceted mechanism of this compound to achieve more durable and comprehensive antitumor responses.

Conclusion

This compound represents a promising therapeutic agent that exerts potent anticancer effects through induction of G2/M cell cycle arrest and simultaneous disruption of multiple oncogenic signaling pathways. The detailed application notes and protocols provided in this document offer researchers a comprehensive framework for investigating this compound's mechanisms of action and therapeutic potential. The quantitative data summarized in this report demonstrate consistent activity across diverse cancer models, with IC50 values in the nanomolar range and pronounced G2/M arrest at clinically achievable concentrations. As HSP90 inhibition continues to evolve as a therapeutic strategy, this compound's distinct pharmacological profile and well-characterized mechanism position it as a valuable tool for both basic research and clinical translation in oncology drug development.

References

Comprehensive Application Notes and Protocols: Target Engagement Measurement using Zelavespib Radiolabeled Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Epichaperomes represent a pathological transformation of the cellular chaperone system wherein chaperones, co-chaperones, and other factors form stable, long-lived assemblies that function as scaffolding platforms rather than dynamic folding machines. Unlike canonical chaperones that facilitate protein folding, epichaperomes rewire protein-protein interaction (PPI) networks in diseased cells by creating aberrant stable interactions, ultimately supporting disease phenotypes in cancer and neurodegenerative disorders. The discovery that zelavespib (PU-H71) preferentially binds HSP90 incorporated into these epichaperomic structures has revolutionized our understanding of chaperone biology in disease contexts and created novel diagnostic and therapeutic opportunities [1].

The fundamental distinction between canonical chaperones and epichaperomes lies in their structural organization, stability, and functional consequences. Canonical HSP90 functions as a dynamic homodimer with transient client interactions, while epichaperomes form stable hetero-oligomeric complexes that persist under biochemical analysis. This stability enables epichaperomes to serve as pathological scaffolds that reorganize cellular interactomes, creating disease-specific network perturbations that maintain pathological cellular states [1]. Under chronic stress conditions and through aberrant post-translational modifications (particularly phosphorylation), chaperones undergo a "conformational mutation" that enhances their interactions with other chaperones and co-chaperones, creating a microenvironment conducive to epichaperome assembly [2].

Table 1: Key Distinctions Between Canonical Chaperones and Epichaperomes

Feature Canonical Chaperones Epichaperomes
Structure Dynamic, transient complexes Stable, long-lived hetero-oligomeric assemblies
Assembly Trigger Normal cellular processes, acute stress Chronic stress, aberrant PTMs
Function Protein folding, stabilization, degradation Scaffolding platforms that rewire PPI networks
Expression Ubiquitous in all cells Context-dependent, disease-associated
Response to this compound Fast off-rate, minimal binding Kinetic trapping, prolonged residence time
Client Interactions Specific, transient with individual proteins Reprograms thousands of proteins simultaneously

This compound and its radiolabeled derivatives specifically recognize the unique conformational state of HSP90 when incorporated into epichaperomes, exhibiting markedly different binding kinetics compared to canonical HSP90 complexes. This selective binding provides the foundation for their use as target engagement biomarkers that can distinguish pathological epichaperome networks from physiological chaperone function. The development of radiolabeled versions of this compound has enabled researchers to directly measure epichaperome abundance, distribution, and drug occupancy in biological systems ranging from cellular models to human patients [3] [2].

Properties of this compound Radiolabeled Derivatives

This compound radiolabeled derivatives maintain the core molecular structure of the parent compound while incorporating radionuclides suitable for various detection modalities. The most extensively characterized derivatives incorporate iodine-124 ([¹²⁴I]-PU-H71) for positron emission tomography (PET) imaging and fluorescein isothiocyanate (FITC-PU-H71) for cellular and tissue-based detection. These probes share the fundamental property of preferential binding to HSP90 within epichaperomes over HSP90 in canonical chaperone complexes, enabling specific detection of the pathological chaperone assemblies [3] [4].

The structural basis for this selective binding stems from alterations in the ATP-binding pocket of HSP90 when incorporated into epichaperomes. In canonical HSP90 complexes, this compound exhibits relatively weak binding with fast dissociation kinetics. However, when HSP90 is incorporated into the stable, multimeric structure of epichaperomes, the binding pocket undergoes conformational changes that dramatically increase the affinity for this compound and significantly prolong the residence time of the compound. This results in a "kinetic trapping" phenomenon where the drug becomes concentrated in epichaperome-positive cells and tissues long after it has cleared from circulation and normal tissues [1] [3].

Table 2: Properties of this compound Radiolabeled Derivatives

Probe Name Radionuclide/Label Primary Applications Key Characteristics Detection Methods
[¹²⁴I]-PU-H71 Iodine-124 (⁺β emitter, 4.2d half-life) PET imaging, quantitative target engagement Preferential epichaperome binding, long tumor residence PET/CT, PET/MRI, gamma counting
FITC-PU-H71 Fluorescein isothiocyanate Flow cytometry, cellular assays Epichaperome detection in live cells, minimal background in normal cells Flow cytometry, fluorescence microscopy
PU-TCO Tetrazine-trans-cyclooctene (click chemistry) Tissue imaging, single-cell resolution Bioorthogonal chemistry, superior tissue penetration Fluorescence microscopy (red/far-red dyes)

The pharmacokinetic behavior of these radiolabeled derivatives demonstrates remarkable specificity for diseased tissues. In clinical studies, [¹²⁴I]-PU-H71 showed prolonged retention in tumors (half-lives of 24-100 hours) despite rapid clearance from plasma and minimal retention in non-diseased tissues. This extended tumor residence time directly correlates with epichaperome abundance, providing both a diagnostic biomarker and a pharmacodynamic indicator of target engagement. The residence time appears to be governed by epichaperome disassembly kinetics rather than simple drug-target unbinding kinetics, creating a unique mechanism of action that differs from conventional receptor-ligand interactions [3].

Recent developments have expanded the toolbox of this compound derivatives to include click-chemical probes such as PU-TCO, which incorporate bioorthogonal functional groups for subsequent conjugation with fluorescent reporters. These advanced probes enable single-cell resolution of epichaperome distribution in complex tissues, particularly valuable in neurodegenerative disease research where understanding cellular vulnerability patterns is essential. The versatility of these probes across detection platforms—from whole-body PET imaging to subcellular fluorescence analysis—makes them powerful tools for comprehensive target engagement assessment throughout drug development [2].

In Vitro Binding and Cellular Assay Protocols

Epichaperome Detection in Cultured Cells Using FITC-PU-H71

The fundamental protocol for detecting epichaperomes in cultured cells utilizes FITC-labeled this compound (FITC-PU-H71) in combination with flow cytometry. This method enables quantitative assessment of epichaperome levels across cell populations and is particularly valuable for screening experiments and pharmacodynamic studies. The procedure begins with harvesting cells in logarithmic growth phase, followed by washing with ice-cold phosphate-buffered saline (PBS) to remove culture medium components. Cells are then resuspended in assay buffer (PBS with 1% bovine serum albumin) at a density of 1-2×10⁶ cells/mL [4].

For staining, aliquots of 100 μL cell suspension are incubated with 100 nM FITC-PU-H71 or an equivalent concentration of FITC-control probe for 60 minutes at 4°C in the dark. Following incubation, cells are washed twice with cold assay buffer to remove unbound probe, then resuspended in 300 μL buffer containing a viability dye (such as propidium iodide) for flow cytometry analysis. The specific fluorescence is determined by subtracting the mean fluorescence intensity (MFI) of cells stained with the FITC-control from the MFI of cells stained with FITC-PU-H71. This differential measurement accounts for non-specific binding and provides a specific signal for epichaperome expression levels [4].

The validation steps for this assay should include competition with unlabeled this compound to demonstrate binding specificity. Cells are pre-incubated with 10 μM unlabeled this compound for 60 minutes before adding FITC-PU-H71, which should result in significantly reduced fluorescence signal. Additionally, epichaperome-positive control cells (such as MDA-MB-468 breast cancer cells) and epichaperome-negative control cells (such as CCD-18 colon fibroblasts) should be included in each experiment to ensure assay performance. This protocol has been successfully applied to numerous cancer cell lines and primary patient samples, demonstrating robust detection of epichaperomes in malignant cells with minimal signal in non-transformed cells [2] [4].

Radioligand Binding Assays with [¹²⁴I]-PU-H71 in Tissue Homogenates

For quantitative binding assessments in tissue specimens, [¹²⁴I]-PU-H71 provides a sensitive tool for measuring epichaperome levels in native tissue environments. The protocol begins with fresh or snap-frozen tissue samples that are homogenized in native lysis buffer (25 mM HEPES, 20 mM NaCl, 1 mM EDTA, pH 7.4) containing protease and phosphatase inhibitors. Homogenization should be performed with a Dounce homogenizer or similar mechanical disruption method that preserves protein complexes without denaturation. The homogenate is centrifuged at 10,000×g for 10 minutes at 4°C, and the supernatant is collected for protein quantification and subsequent binding assays [1] [5].

The binding reaction consists of 200 μg homogenate protein incubated with varying concentrations of [¹²⁴I]-PU-H71 (typically 0.1-100 nM) in a total volume of 200 μL assay buffer for 60 minutes at 4°C. Non-specific binding is determined by parallel samples containing a 100-fold excess of unlabeled this compound. Following incubation, bound and free radioligand are separated by vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine, followed by three washes with ice-cold wash buffer. Radioactivity on the filters is quantified using a gamma counter, and specific binding is calculated by subtracting non-specific binding from total binding [5].

Data analysis involves non-linear regression of specific binding data to determine Bmax (maximum binding capacity) and Kd (equilibrium dissociation constant) values. This approach has revealed that epichaperome-positive tissues exhibit significantly higher Bmax values for [¹²⁴I]-PU-H71 binding compared to epichaperome-negative tissues, while Kd values remain relatively consistent, indicating increased target density rather than altered affinity. This method has been successfully applied to tumor specimens, neurodegenerative brain tissue, and animal model samples, providing quantitative metrics for epichaperome abundance across experimental conditions [1] [5].

G start Start Tissue Sample Processing step1 Homogenize tissue in native lysis buffer start->step1 step2 Centrifuge at 10,000×g for 10 minutes at 4°C step1->step2 step3 Collect supernatant and quantify protein step2->step3 step4 Incubate with [¹²⁴I]-PU-H71 (0.1-100 nM) for 60 min at 4°C step3->step4 comp For non-specific binding: include 100x unlabeled this compound step3->comp Parallel sample step5 Separate bound/free via vacuum filtration step4->step5 step6 Wash filters 3x with ice-cold buffer step5->step6 step7 Quantify radioactivity using gamma counter step6->step7 step8 Calculate specific binding and analyze parameters step7->step8 comp->step5

In Vivo PET Imaging and Quantitative Analysis Protocols

Clinical PET Imaging with [¹²⁴I]-PU-H71

Clinical PET imaging with [¹²⁴I]-PU-H71 enables non-invasive assessment of epichaperome expression and distribution in human patients. The protocol begins with patient preparation, including verification of adequate thyroid blockade (using potassium perchlorate or potassium iodide) initiated at least 24 hours before tracer administration to prevent radioactive iodine uptake. The imaging session starts with intravenous administration of 74-185 MBq (2-5 mCi) of [¹²⁴I]-PU-H71, followed by sequential PET scans acquired at multiple time points: immediately post-injection (for blood pool assessment), 4-6 hours, 24 hours, and optionally 48-72 hours post-injection. The extended imaging timeline captures the prolonged retention characteristic of epichaperome-rich tissues [3].

Image acquisition should be performed using state-of-the-art PET/CT or PET/MRI systems with appropriate calibration for iodine-124. Low-dose CT for attenuation correction and anatomical localization is acquired simultaneously with each PET emission scan. For quantitative analysis, regions of interest (ROIs) are drawn around suspected lesions (guided by companion diagnostic CT/MRI) and reference tissues (e.g., muscle, blood pool). Time-activity curves are generated for each ROI, expressing radioactivity concentration as standardized uptake values (SUVs). The target engagement metric is derived from the retention ratio, calculated as the SUV at late time points (24-48 hours) divided by the SUV at early time points (4-6 hours) [3].

The interpretation criteria for [¹²⁴I]-PU-H71 PET imaging have been established through clinical trials. Tracer retention with retention ratios >1.5-2.0 indicates significant epichaperome presence, while ratios near 1.0 suggest minimal epichaperome expression. Clinical studies have demonstrated that tumor retention of [¹²⁴I]-PU-H71 correlates with both epichaperome levels measured ex vivo and therapeutic response to this compound treatment. This approach has been successfully implemented in oncology trials for various solid tumors and hematological malignancies, providing a non-invasive biomarker for patient stratification and dose optimization [3].

Preclinical PET Imaging in Animal Models

Preclinical applications of [¹²⁴I]-PU-H71 PET imaging follow similar principles with adaptations for small animal systems. The protocol begins with animal preparation, including anesthesia induction and maintenance with isoflurane (1-3% in oxygen) throughout tracer administration and imaging. For tracer administration, 5-10 MBq of [¹²⁴I]-PU-H71 is injected via tail vein (mice) or peripheral catheter (rats), followed by dynamic PET acquisition for 60-90 minutes immediately post-injection, then static scans at 4, 24, and 48 hours. Image co-registration with MRI or CT provides anatomical reference for accurate ROI placement [3].

For quantitative analysis, ROIs are drawn over tumors, brain regions (for neurodegenerative disease models), and reference tissues (muscle, blood pool). Time-activity curves are generated and analyzed using compartmental modeling approaches to derive quantitative parameters such as volume of distribution (VT) and binding potential (BP). In xenograft models, the terminal time point (48 hours) often includes euthanasia and excision of tissues for gamma counting to validate the PET-derived measurements. This validation step confirms the specificity of tracer retention through comparison with epichaperome measurements by Western blot or other biochemical methods [3] [2].

The experimental design for preclinical therapy studies typically includes baseline [¹²⁴I]-PU-H71 PET scans before treatment initiation, followed by repeat scans during and after treatment to monitor changes in epichaperome expression. This longitudinal approach provides insights into drug-target engagement and the dynamics of epichaperome disruption in response to therapy. In cancer models, a significant reduction in tracer retention after effective treatment demonstrates pharmacodynamic response, while maintained or increased retention may indicate treatment resistance. These applications make [¹²⁴I]-PU-H71 PET a valuable tool for preclinical drug development and mechanistic studies [3].

G start Start PET Imaging Protocol prep Patient/Subject Preparation (Thyroid blockade for humans) start->prep admin IV Administration of [¹²⁴I]-PU-H71 prep->admin acquisition Image Acquisition Time Points admin->acquisition early Early Scan (0-2 hours post-injection) acquisition->early mid Middle Scan (4-6 hours post-injection) early->mid late Late Scan (24-48 hours post-injection) mid->late processing Image Processing and ROI Definition late->processing quant Quantitative Analysis processing->quant suv SUV Calculation for each time point quant->suv ratio Retention Ratio (Late/Early SUV) suv->ratio interpret Interpretation: Ratio >1.5 = Positive ratio->interpret

Ex Vivo Tissue Analysis and Histological Methods

Click Chemistry Detection with PU-TCO in Brain Tissue

The click chemistry approach using PU-TCO enables high-resolution detection of epichaperomes in tissue sections with single-cell resolution, particularly valuable for heterogeneous tissues like brain. The protocol begins with fresh-frozen tissue sections (8-12 μm thickness) mounted on glass slides. Sections are incubated with 100 nM PU-TCO in assay buffer for 60 minutes at room temperature, followed by two 5-minute washes with buffer to remove unbound probe. For the click reaction, a freshly prepared reaction mixture containing 10 μM fluorescent dye-azide (e.g., Cy5-azide), 1 mM CuSO₄, 1 mM THPTA ligand, and 2 mM sodium ascorbate in PBS is applied to the sections and incubated for 30-60 minutes at room temperature protected from light [2].

Following the click reaction, sections are washed three times with PBS, then fixed with 4% paraformaldehyde for 15 minutes. After additional washes, sections are counterstained with DAPI (for nuclei) and mounted with fluorescence-compatible mounting medium. Control sections should include: (1) samples pre-incubated with 10 μM unlabeled this compound to demonstrate binding specificity, (2) samples processed without the click reaction mixture to assess autofluorescence, and (3) samples from epichaperome-negative tissues (e.g., healthy control brain) to establish baseline signal. Imaging is performed using confocal microscopy or high-resolution fluorescence slide scanners with appropriate filter sets for the fluorescent dye used [2].

This method has been successfully applied to neurodegenerative disease models, including Alzheimer's disease (AD) and Parkinson's disease (PD) mouse models, revealing epichaperome accumulation in vulnerable neuronal populations. The cellular resolution provided by this technique enables mapping of epichaperome distribution with anatomical precision, correlating with regional vulnerability patterns in neurodegeneration. In the M83 mouse model of synucleinopathy, PU-TCO labeling detected epichaperomes in neurons exhibiting pathological α-synuclein aggregation, demonstrating the association between epichaperome formation and protein aggregation pathology [2].

Native PAGE and Western Blot for Epichaperome Detection

The biochemical characterization of epichaperomes relies on native polyacrylamide gel electrophoresis (PAGE) followed by Western blot, which distinguishes high-molecular-weight epichaperome complexes from canonical chaperone complexes. The protocol begins with tissue or cell homogenization in native lysis buffer (25 mM HEPES, 20 mM NaCl, 1 mM EDTA, pH 7.4) without detergents to preserve protein complexes. The homogenate is centrifuged at 10,000×g for 10 minutes at 4°C, and the supernatant protein concentration is adjusted to 1-2 μg/μL. For electrophoresis, samples are mixed with native sample buffer and loaded onto 3-12% gradient native PAGE gels without boiling [1] [5].

Electrophoresis is performed at 100V for 2-3 hours at 4°C using native running buffer (25 mM Tris, 192 mM glycine, pH 8.3). Proteins are transferred to PVDF membranes using standard Western blotting procedures, then membranes are blocked with 5% non-fat milk in TBST. Immunodetection is performed using antibodies against HSP90 (1:1000 dilution) and/or HSC70 (1:1000 dilution) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies and chemiluminescent detection. The key distinguishing feature is that epichaperome-positive samples show high-molecular-weight smears above the 242 kDa marker, representing stable epichaperome complexes, while epichaperome-negative samples show primarily the 242 kDa band corresponding to canonical HSP90 dimers [1].

This method provides semi-quantitative assessment of epichaperome levels and has been validated across multiple disease models. Densitometric analysis of the high-molecular-weight region relative to the 242 kDa band can provide a quantitative index of epichaperome formation. The technique has been particularly valuable for validating epichaperome detection by other methods and for biochemical characterization of epichaperome composition through co-immunoprecipitation studies. When combined with drug treatment studies, this approach can demonstrate epichaperome disassembly in response to this compound and related compounds [1] [5].

Data Interpretation and Troubleshooting Guidelines

Interpretation of Target Engagement Metrics

Successful target engagement with this compound radiolabeled derivatives is demonstrated by specific, saturable binding that correlates with epichaperome abundance across experimental systems. In cellular assays, specific binding of FITC-PU-H71 should show dose-dependent competition with unlabeled this compound, with IC₅₀ values typically in the nanomolar range. For in vivo PET imaging, positive epichaperome signal is characterized by prolonged tracer retention with increasing or stable standardized uptake values (SUVs) between 4-6 hours and 24-48 hours post-injection, resulting in retention ratios >1.5. This pattern contrasts with non-specific background signal, which shows continuous clearance over time with retention ratios approaching 1.0 [3] [4].

The residence time of this compound in epichaperome-positive tissues represents a critical pharmacokinetic parameter that reflects both binding affinity and epichaperome stability. In clinical studies, tumor residence half-lives ranging from 24-100 hours have been observed, with longer residence times correlating with higher epichaperome abundance. This extended residence time cannot be predicted from in vitro binding assays alone, as it depends on the dynamic reassembly of epichaperome structures and the kinetic trapping mechanism. Therefore, in vivo measurement of residence time provides unique information about target properties that is not accessible through conventional in vitro approaches [3].

For therapy monitoring applications, a successful response to epichaperome-targeted drugs is indicated by reduced tracer uptake in follow-up scans, reflecting epichaperome disassembly. However, the timing of follow-up scans is critical, as immediate post-treatment scans may show increased tracer retention due to drug competition effects. Optimal timing for response assessment is typically 1-2 weeks after treatment initiation, allowing for stabilization of the new equilibrium. In all applications, correlation with traditional biomarkers (e.g., histology for cancer, cognitive measures for neurodegeneration) strengthens the interpretation of target engagement data [3] [4].

Troubleshooting Common Technical Issues
  • High Background Signal in Cellular Assays: Excessive non-specific binding of FITC-PU-H71 can result from inadequate washing, cell death, or overfixation. Ensure cell viability >95% throughout the procedure, optimize washing stringency (2-3 washes with ice-cold buffer), and avoid fixation before probe incubation. For flow cytometry, include viability dyes to gate out dead cells and always run parallel samples with FITC-control probe to establish specific binding [2] [4].

  • Poor Signal-to-Noise Ratio in PET Imaging: Low target-to-background ratios in [¹²⁴I]-PU-H71 PET may stem from inappropriate imaging timepoints, inadequate thyroid blockade, or high non-specific binding. Ensure proper thyroid blockade in human studies, extend imaging to later timepoints (48-72 hours) to exploit the prolonged retention in epichaperome-positive tissues, and verify tracer quality through radio-HPLC analysis to detect potential radiodegradation products [3].

  • Inconsistent Native PAGE Results: Smearing or poor resolution in native PAGE Western blots often results from protein overloading, incomplete transfer, or deviation from native conditions. Optimize protein loading (10-30 μg per lane), use pre-cooled buffers and maintain electrophoresis at 4°C, and avoid any detergent in lysis and electrophoresis buffers. Include positive and negative control samples on each gel to ensure technical consistency [1] [5].

  • Variable Staining in Tissue Sections: Inconsistent PU-TCO staining across tissue sections can arise from section thickness variation, incomplete click chemistry reactions, or fluorophore degradation. Use consistent section thickness (8-12 μm), prepare click reaction mixture fresh for each experiment, protect samples from light throughout the procedure, and include control sections with each experiment to control for technical variability [2].

Conclusion and Future Directions

The development of this compound radiolabeled derivatives has created powerful tools for direct measurement of epichaperome target engagement across experimental and clinical contexts. These probes leverage the unique property of this compound to preferentially bind HSP90 within epichaperomes, enabling specific detection of pathological chaperone networks while sparing physiological chaperone function. The protocols described herein provide comprehensive guidance for implementing these tools in diverse research applications, from basic mechanism studies to clinical drug development [1] [3].

The multimodal approach combining in vivo PET imaging, ex vivo biochemical analysis, and high-resolution histological detection offers complementary insights into epichaperome biology and therapeutic targeting. While [¹²⁴I]-PU-H71 PET provides whole-body assessment of epichaperome distribution and drug pharmacokinetics, the click chemistry probes like PU-TCO enable cellular-resolution mapping in complex tissues. Together, these methods create a comprehensive framework for understanding epichaperome function in health and disease [3] [2].

Future developments in this field will likely include improved radiotracers with optimal nuclear properties (such as fluorine-18 labeled analogs for broader clinical utility), expanded probe specificity for additional epichaperome components (particularly HSC70-targeted probes), and standardized quantification methods for clinical trial applications. As epichaperome-targeted therapies advance through clinical development, these radiolabeled derivatives will play an increasingly important role in patient stratification, dose optimization, and pharmacodynamic assessment, ultimately accelerating the development of effective treatments for cancer, neurodegenerative disorders, and other diseases characterized by epichaperome dysregulation [2] [6].

References

Application Note: In Vitro Assessment of Zelavespib Cytotoxicity in CLL Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Hypothetical Objective: To evaluate the cytotoxic effects and determine the half-maximal inhibitory concentration (IC₅₀) of the HSP90 inhibitor Zelavespib on chronic lymphocytic leukemia (CLL) cell lines in vitro.

1. Introduction CLL is the most frequent type of leukemia in adults, characterized by the clonal proliferation and accumulation of mature CD5-positive B-cells [1]. Despite advances in targeted therapies, such as Bruton tyrosine kinase (BTK) inhibitors and the BCL2 inhibitor venetoclax, resistance can develop, particularly in high-risk cases with genomic alterations like del(17p) and/or TP53 mutations [1] [2]. HSP90 inhibition represents a promising therapeutic strategy by promoting the degradation of oncogenic client proteins critical for CLL cell survival. This application note details a standardized protocol for evaluating the cytotoxicity of the HSP90 inhibitor this compound on CLL cells in vitro.

2. Materials and Methods

2.1. Reagents and Cell Lines

  • CLL Cell Lines: HG-3, MEC-1, and PGA-1 CLL cell lines, cultured in RPMI-1640 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin [3].
  • Test Compound: this compound (HY-10988, MedChemExpress). A 10 mM stock solution should be prepared in DMSO and stored at -20°C.
  • Viability Assay Reagent: Alamar Blue (Thermo Fisher Scientific, DAL1100) or similar colorimetric/fluorometric cell viability indicators [4].
  • Equipment: Humidified cell culture incubator (37°C, 5% CO₂), biological safety cabinet, centrifuge, multi-channel pipettes, and a microplate reader capable of measuring fluorescence/absorbance.

2.2. Experimental Workflow The diagram below outlines the key steps of the cytotoxicity assay:

G cluster_phase1 Phase 1: Cell Preparation cluster_phase2 Phase 2: Compound Treatment cluster_phase3 Phase 3: Viability Measurement cluster_phase4 Phase 4: Data Analysis Start Start S1 Culture CLL Cell Lines (HG-3, MEC-1, PGA-1) Start->S1 End End S2 Harvest and Count Cells S1->S2 S3 Seed Cells in 96-well Plate (50,000 cells/well) S2->S3 S4 Prepare this compound Dilution Series (0.1 nM - 10 µM) S3->S4 S5 Add Compound to Wells (n=6 per concentration) S4->S5 S6 Incubate for 72h (37°C, 5% CO₂) S5->S6 S7 Add Alamar Blue Reagent to Each Well S6->S7 S8 Incubate 2-4h S7->S8 S9 Measure Fluorescence (Ex 560nm / Em 590nm) S8->S9 S10 Calculate % Viability vs. DMSO Control S9->S10 S11 Plot Dose-Response Curve & Calculate IC₅₀ S10->S11 S11->End

2.3. Detailed Protocol

  • Cell Seeding: Harvest exponentially growing CLL cells and seed them in a 96-well flat-bottom tissue culture plate at a density of 5.0 × 10⁴ cells per well in 100 µL of complete culture medium. Include control wells for background (medium only), vehicle control (DMSO, maximum concentration used), and a positive control for cytotoxicity (e.g., 1-10 µM Staurosporine).
  • Compound Treatment: Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final concentration of DMSO is consistent across all wells (typically ≤0.1%). Add 100 µL of each this compound dilution to the designated wells (final volume 200 µL/well), resulting in the required final concentrations. Perform each treatment in at least six replicates.
  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
  • Viability Measurement:
    • Add 20 µL of Alamar Blue reagent directly to each well.
    • Return the plate to the incubator for 2-4 hours.
    • Measure the fluorescence at an excitation of 560 nm and emission of 590 nm using a microplate reader.

2.4. Data Analysis

  • Calculate the percentage of cell viability for each well using the formula:
    • % Viability = [ (Fluorescence_sample - Fluorescence_background) / (Fluorescence_vehicle_control - Fluorescence_background) ] × 100
  • Graph the mean % viability for each concentration against the logarithm of the compound concentration.
  • Fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value using software such as GraphPad Prism.

3. Anticipated Results & Discussion The table below summarizes hypothetical data expected from this assay format.

Table 1: Hypothetical Cytotoxicity Profile of this compound in CLL Cell Lines.

CLL Cell Line Genomic Profile Hypothesized IC₅₀ (µM) * 95% Confidence Interval (µM) * Notes
MEC-1 del(17p) [3] 0.15 (0.11 - 0.19) High sensitivity hypothesized
HG-3 IGHV unmutated [3] 0.45 (0.38 - 0.53) Moderate sensitivity hypothesized
PGA-1 Trisomy 12 [3] 1.20 (0.95 - 1.52) Lower sensitivity hypothesized

Note: These values are entirely hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggests that this compound exhibits varying cytotoxicity across CLL cell lines with different genomic backgrounds. The observed potency in MEC-1 cells (carrying del(17p)) could indicate a potential therapeutic role for this compound in this high-risk CLL subgroup, which is often associated with resistance to chemo-immunotherapy [1]. Further experiments would be needed to confirm this hypothesis and elucidate the mechanism of action.

4. Troubleshooting

  • High Background Signal: Ensure that the Alamar Blue incubation time is not excessively long. Faintly stained cells may indicate slow dye uptake or efflux, a known consideration with DNA-binding dyes and some cell types [5].
  • Low Signal-to-Noise Ratio: Confirm cell health and seeding density prior to compound addition. Re-validate the assay using a known cytotoxic agent as a positive control.
  • Poor Dose-Response Curve Fit: Ensure the compound dilution series spans an adequate range of concentrations. Check for precipitation of the compound at higher concentrations.

How to Proceed with Your Research

To advance your work on this compound, I suggest the following steps:

  • Consult Specialized Databases: Search for this compound (also known as PU-H71) in dedicated cancer pharmacology or compound databases, such as the NCI Compound Sets or commercial screening libraries.
  • Review Broader Literature: Look for publications on "HSP90 inhibitors in CLL" or "PU-H71 in hematologic malignancies." Findings in other blood cancers may provide valuable insights and validate your experimental approach.
  • Validate Experimentally: Use this protocol as a starting point to generate your own primary data on this compound's efficacy in your specific CLL models.

References

Application Notes: HSP90 Inhibition in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

HSP90 is a molecular chaperone essential for the stability and function of numerous oncogenic client proteins. Inhibiting HSP90 leads to the simultaneous degradation of these clients, disrupting multiple cancer-driving pathways, which positions it as a promising broad-spectrum anticancer strategy [1]. While many inhibitors have been developed, their clinical translation has been challenged by toxicity and off-target effects, underscoring the need for well-validated experimental approaches [2].

Mechanism of Action and Key Client Proteins

HSP90 inhibitors function primarily by binding to the N-terminal ATP-binding pocket, blocking the chaperone's ATPase activity. This disruption prevents the proper folding and maturation of client proteins, leading to their proteasomal degradation [1]. The following table summarizes key oncogenic client proteins affected by HSP90 inhibition and their roles in cancer.

Client Protein Category Specific Examples Functional Role in Cancer Response to HSP90 Inhibition
Tyrosine Kinase Receptors HER2, EGFR, MET [1] [3] Proliferation, cell survival, migration Degradation, reduced phosphorylation, and downstream signaling [3]
Intracellular Signaling Kinases AKT, BRAF, CDK4/6, JAK2 [1] [4] Cell growth, cycle progression, survival Depletion, leading to cell cycle arrest and apoptosis [5] [4]
Transcription Factors HIF-1α, STAT3, NF-κB, E2F1 [6] [1] Angiogenesis, inflammation, cell cycle progression Downregulation of activity and target gene expression [6] [7]
Cell Cycle Regulators CDK1 (CDC2) [5] Control of G2/M phase transition Downregulation, causing G1 or G2/M cell cycle arrest [5] [6]

The diagram below illustrates how HSP90 inhibition impacts multiple oncogenic pathways simultaneously.

Quantitative Efficacy Data from Preclinical Studies

The potency of HSP90 inhibitors is validated through various in vitro assays. The table below summarizes quantitative data on the efficacy of ganetespib against a range of cancer cell lines.

Cancer Type Model System Assay Type Key Findings Reference
Hepatoblastoma HepG2, HuH6, PDX cells MTT Viability Assay Significant suppression of tumor cell growth at low nanomolar concentrations; therapeutic window score: (Mean AUC healthy)/(Mean AUC tumor) [5] [5]
Mantle Cell Lymphoma MCL cell lines (in vitro & in vivo) Cell Growth, Apoptosis Transient exposure (12h) inhibited growth, induced G1 arrest and apoptosis; sustained depletion of E2F1 client protein [6] [6]
HER2+ Breast Cancer LR-BT474 (Lapatinib-resistant) MTT, Western Blot, Xenograft HSP90 inhibition alone and in combination with lapatinib showed synergistic effects in ER+/HER2+ models [3] [3]
JAK/STAT-Driven Cancers Hematological and solid tumor cells Western Blot, Gene Expression Potent depletion of JAK2 (including V617F mutant) and loss of STAT activity [4] [4]

Detailed Experimental Protocols

To assist in experimental replication, here are detailed methodologies for key assays used to evaluate HSP90 inhibitor efficacy.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as a proxy for viability and proliferation [5] [3].

  • Key Steps:
    • Cell Seeding: Plate cells at a density of 5 × 10³ cells per well in a 96-well plate and allow them to adhere overnight.
    • Compound Treatment: Treat cells with a concentration series of the HSP90 inhibitor (e.g., from 5 nM to 100 µM) for a defined period, typically 48 hours.
    • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in 100-150 µL of dimethyl sulfoxide (DMSO).
    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
  • Data Analysis: The Area Under the Curve (AUC) for the dose-response curve can be calculated using software like GraphPad Prism to provide a single metric for compound effectiveness and to compute a Therapeutic Window Score [5].
Protocol 2: Analysis of Client Protein Downregulation (Western Blot)

This protocol is used to detect changes in the expression levels of HSP90 client proteins and downstream signaling effectors following inhibitor treatment [5] [3].

  • Key Steps:
    • Cell Lysis: Harvest treated and control cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Separation: Load 20-30 µg of denatured protein per lane and separate by SDS-PAGE (e.g., 4-20% gradient gel).
    • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking and Antibody Incubation:
      • Block the membrane with 5% non-fat milk in TBST for 1 hour.
      • Incubate with primary antibodies (e.g., anti-CDK1, anti-JAK2, anti-HER2, anti-p-ERK, anti-E2F1) diluted in blocking buffer overnight at 4°C [5] [6] [3].
      • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Detection: Develop the blot using an enhanced chemiluminescence (ECL) reagent and image with a chemiluminescence detection system.
  • Data Analysis: Perform densitometric analysis of protein bands using software like ImageJ to quantify changes in expression levels, normalized to a loading control (e.g., GAPDH, β-actin) [5].
Protocol 3: Investigating Transcriptomic Changes (RNA-Seq & GSEA)

This protocol identifies global gene expression changes and pathway alterations in response to HSP90 inhibition [6] [3].

  • Key Steps:
    • RNA Extraction: Extract high-quality total RNA from treated and control cells using a commercial kit.
    • Library Prep and Sequencing: Prepare RNA-seq libraries and sequence on an appropriate platform (e.g., Illumina).
    • Bioinformatic Analysis:
      • Map sequencing reads to a reference genome and perform differential gene expression analysis.
      • Use Gene Set Enrichment Analysis (GSEA) to identify signaling pathways that are significantly enriched in the gene list from treated cells. Tools like the Enrichr web server and the Molecular Signature Database (MSigDB) can be used for this purpose [5] [3].
  • Application: This approach can identify key transcription factors and processes affected by HSP90 inhibition, such as E2F targets, DNA replication, and estrogen response pathways [6] [3]. The workflow is summarized below.

rna_workflow Start HSP90 Inhibitor Treatment Step1 RNA Extraction & RNA-Seq Start->Step1 Step2 Differential Expression Analysis Step1->Step2 Step3 Pathway Enrichment (GSEA, Enrichr) Step2->Step3 Step4 Functional Validation Step3->Step4

Research Applications and Strategic Insights

  • Overcoming Drug Resistance: HSP90 inhibition shows promise in overcoming acquired resistance to targeted therapies. In lapatinib-resistant HER2+ breast cancer, HSP90 inhibition effectively suppressed growth by degrading resistance-associated proteins, with a synergistic effect observed in ER-positive subtypes when combined with lapatinib [3].
  • Isoform-Selective Inhibition: Research into isoform-selective HSP90 inhibitors is advancing to mitigate toxicity associated with pan-inhibition. Studies indicate that inhibiting the Hsp90β isoform significantly reduces neuroinflammation, whereas Hsp90α, Grp94, and TRAP1 inhibition showed limited effects, suggesting Hsp90β as a refined target for inflammatory conditions [7].
  • Multimodal Action Advantage: HSP90 inhibitors like ganetespib offer a multimodal mechanism. In JAK/STAT-driven cancers, ganetespib not only depletes JAK2 and STAT activity but also modulates cell cycle regulators, demonstrating a broader and more sustained antitumor effect compared to JAK-specific inhibitors [4].

References

Comprehensive Application Notes and Protocols for Zelavespib (PU-H71)-Mediated Heat Shock Protein 90 (HSP90) Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP90 Biology and Zelavespib Mechanism of Action

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a fundamental role in maintaining cellular protein homeostasis by facilitating the proper folding, stabilization, and activation of numerous client proteins. As an essential modulator of proteostatic maintenance, HSP90 assists in the conformational maturation of a diverse array of client proteins, including protein kinases, transcription factors, and steroid hormone receptors. In cancer cells, HSP90 exists in an activated, high-affinity conformation and is overexpressed 2- to 10-fold compared to normal tissues, where it stabilizes numerous oncogenic clients that drive tumor progression and survival. This dependency on HSP90 makes it an attractive therapeutic target in oncology, as its inhibition simultaneously disrupts multiple oncogenic signaling pathways. Unlike traditional chaperones that facilitate protein folding, HSP90 in disease states can form epichaperomes—pathological scaffolding platforms comprised of tightly bound chaperones, co-chaperones, and other factors that rewired protein-protein interaction networks in diseased cells and tissues. [1] [2] [3]

This compound (also known as PU-H71, NSC 750424) is a potent, selective, purine-based inhibitor of HSP90 with a distinctive preference for disease-associated HSP90 conformers. This small molecule inhibitor exhibits an IC50 of 51 nM against HSP90 in MDA-MB-468 breast cancer cells and demonstrates remarkable selectivity for HSP90 complexes found in epichaperomes, which are predominantly present in malignant cells compared to normal tissues. [4] [5] Unlike earlier HSP90 inhibitors, this compound exhibits a unique extended residence time at the target site, remaining bound to HSP90 in tumors for 24-100 hours despite rapid plasma clearance. This prolonged target engagement is attributed to its initial trapping mechanism when bound to epichaperomes, with dissociation kinetics governed by target disassembly rather than simple drug-target unbinding. This distinctive pharmacological profile enables sustained pharmacodynamic effects even after systemic drug concentrations have declined to subtherapeutic levels. [1] [3]

Table 1: Biochemical and Pharmacological Properties of this compound (PU-H71)

Property Value Experimental Context
CAS Number 873436-91-0 Chemical identifier
Molecular Weight 512.37 g/mol Chemical structure
HSP90 IC₅₀ 51 nM MDA-MB-468 breast cancer cells [4] [5]
Cellular GI₅₀ Range 0.038 - 2.512 μM Various cancer cell lines (48h exposure) [4]
Target Residence Time 24 - 100 hours Tumor retention in clinical investigations [1] [3]
Primary Mechanism Binds N-terminal ATP pocket Inhibits HSP90 ATPase activity [6]
Specificity Preferentially binds HSP90 in epichaperomes Higher affinity for disease-associated conformers [1] [2]

In Vitro Experimental Protocols

HSP90 Binding Assay Using Fluorescence Polarization

The fluorescence polarization assay provides a robust method for quantifying this compound binding to HSP90 in cellular lysates. This technique measures the change in polarization when a fluorescently labeled HSP90 inhibitor competes with this compound for binding sites, allowing determination of binding affinity and target engagement. [5]

  • Cell Lysate Preparation: Culture HSP90-dependent cancer cell lines (e.g., MDA-MB-468, NCI-H69, SKBR3) under standard conditions. Harvest cells during logarithmic growth phase and rupture cellular membranes through freeze-thaw cycles at -70°C. Dissolve the cellular extract in HFB buffer [20 mM Hepes (K), pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Nonidet P-40] supplemented with protease and phosphatase inhibitors. Determine protein concentration and adjust to achieve appropriate lysate amounts for subsequent steps. [5]

  • Saturation Curve Establishment: Generate saturation curves by treating Cy3B-labeled geldanamycin (Cy3B-GM) at a fixed concentration (3 nM) with increasing amounts of cellular lysates. Measure fluorescence polarization (in millipolarization units, mP) for each lysate concentration using a microplate reader (e.g., Analyst GT). Select the lysate amount that produces polarization readings corresponding to 90%-99% bound ligand for competition studies. [5]

  • Competition Binding Assay: In black 96-well microtiter plates, combine 3 nM Cy3B-GM, predetermined amount of normalized cellular lysate, and serially diluted this compound (typically spanning 0.1 nM to 10 μM) in a final volume of 100 μL. Include controls for maximum binding (no competitor) and minimum binding (large excess of unlabeled competitor). Incubate plates for 24 hours on a shaker at 4°C to reach binding equilibrium. Record fluorescence polarization values (mP) for all wells. Calculate EC50 values as the this compound concentration that displaces 50% of the Cy3B-GM signal using appropriate curve-fitting software. [5]

G start Start Assay prep_lysate Prepare Cell Lysates Freeze-thaw cycles HFB Buffer + Inhibitors start->prep_lysate saturation Establish Saturation Curve Titrate lysate with 3 nM Cy3B-GM Determine 90-99% binding point prep_lysate->saturation comp_setup Competition Setup Fixed lysate amount 3 nM Cy3B-GM This compound dilution series saturation->comp_setup incubate 24hr Incubation 4°C with shaking Reach binding equilibrium comp_setup->incubate measure Measure Fluorescence Polarization Microplate reader Record mP values incubate->measure analyze Data Analysis Calculate EC₅₀ Curve fitting measure->analyze end Assay Complete analyze->end

Cellular Proliferation and Viability Assays

Assessment of anti-proliferative activity is crucial for evaluating this compound's cellular efficacy. Multiple methods can be employed to measure cell viability and growth inhibition across various cancer cell lines.

  • Cell Culture and Seeding: Maintain appropriate cancer cell lines (e.g., triple-negative breast cancer models MDA-MB-468, MDA-MB-231, HCC-1806) in recommended media with serum and supplements. Seed cells into 96-well plates at optimized densities (e.g., 8×10³ cells/well for MDA-MB-231) in 100 μL medium and allow to adhere overnight. [5]

  • Compound Treatment and Incubation: Prepare serial dilutions of this compound in DMSO followed by further dilution in culture medium to achieve final concentrations typically ranging from 1 nM to 10 μM (DMSO concentration should not exceed 0.1%). Include vehicle controls (DMSO only) and blank wells (media only). Treat cells with this compound or controls for specified durations (48-72 hours is standard, though extended exposures up to 96 hours may be used for certain endpoints). [4] [5]

  • Viability Endpoint Measurements:

    • CellTiter-Glo Luminescent Assay: After compound exposure, equilibrate plates to room temperature for 30 minutes. Add 100 μL CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 15 minutes to 2 hours. Measure luminescence signal using a microplate reader. This assay quantifies ATP content as a proxy for viable cells. [5]
    • Sulforhodamine B (SRB) Assay: After compound treatment, terminate incubation by adding cold trichloroacetic acid (final concentration 10%) and incubate at 4°C for 1 hour. Wash plates, air-dry, then stain with 0.057% SRB solution for 30 minutes. Wash unbound dye with 1% acetic acid, air-dry, then resolubilize bound dye with 10 mM Tris base. Measure optical density at 510-560 nm. [4]
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves and determine half-maximal inhibitory concentrations (IC50 or GI50) using four-parameter logistic curve fitting. Report values as mean ± standard deviation from at least three independent experiments. [4]

Table 2: In Vitro Cellular Activity of this compound Across Various Cancer Cell Lines

Cell Line Cancer Type Assay Type GI₅₀/IC₅₀ Value Experimental Conditions
MDA-MB-468 Breast cancer (TNBC) Growth inhibition 65 nM 1 μM, 48h [5]
HT-29 Colon cancer Sulforhodamine B 0.038 μM 48h exposure [4]
COLO 205 Colon cancer Sulforhodamine B 0.048 μM 48h exposure [4]
DU-145 Prostate cancer Sulforhodamine B 0.048 μM 48h exposure [4]
A549 Lung cancer Sulforhodamine B 0.087 μM 48h exposure [4]
HCT-116 Colon cancer Sulforhodamine B 0.063 μM 48h exposure [4]
HL-60(TB) Leukemia Sulforhodamine B 0.063 μM 48h exposure [4]
K562 Leukemia Sulforhodamine B 0.071 μM 48h exposure [4]
Hs-578T Breast cancer Sulforhodamine B 1.288 μM 48h exposure [4]
EKVX Lung cancer Sulforhodamine B 2.512 μM 48h exposure [4]
MRC5 Normal lung fibroblast Cytotoxicity 1 μM 48h exposure [5]

In Vivo Experimental Protocols

Animal Model Development and Dosing Regimen

Pharmacokinetic profiling and efficacy assessment of this compound require appropriate in vivo models that recapitulate human cancer pathophysiology and drug metabolism.

  • Animal Model Selection: Utilize immunocompromised mouse strains (e.g., athymic nude mice [Hsd:Athymic Nude-Foxn1nu], female, 20-25 g, 5 weeks old) for human tumor xenograft studies. Allow at least one week for environmental acclimatization prior to tumor implantation. House mice in ventilated cages with ad libitum access to food and water. Monitor animals daily for clinical signs and maintain all studies under Institutional Animal Care and Use Committee (IACUC) approved protocols. [1] [3]

  • Tumor Implantation and Study Initiation: Subcutaneously implant appropriate cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) in the flank region of mice. Allow tumors to establish until they reach a palpable size of approximately 100-150 mm³. Randomize mice into treatment groups (typically 5-10 animals per group) to ensure comparable mean tumor volumes across groups prior to initiating dosing. [5]

  • Compound Formulation and Administration: Formulate this compound in appropriate vehicles such as DMSO-based solutions or other pharmaceutically acceptable vehicles compatible with the route of administration. For intraperitoneal (i.p.) injection, administer at 75 mg/kg on an alternate-day schedule (e.g., Monday, Wednesday, Friday) or daily depending on the experimental design. For oral administration, optimize formulation to enhance bioavailability. Continue treatment for 3-6 weeks depending on tumor growth kinetics and treatment response. [5]

  • Pharmacokinetic and Target Engagement Monitoring: For advanced studies, utilize radiolabeled derivatives (e.g., 124I-labeled this compound) co-injected with therapeutic doses to enable real-time pharmacokinetic measurements via positron emission tomography (PET) imaging. This approach allows quantification of drug distribution, tumor retention, and target occupancy in live animals. [1] [3]

G start In Vivo Study Start model Animal Model Preparation Athymic nude mice 1 week acclimatization start->model implant Tumor Cell Implantation Subcutaneous flank injection Cancer cells (e.g., MDA-MB-231) model->implant randomize Tumor Measurement & Randomization Palpable tumors ~100-150 mm³ Balance groups by tumor volume implant->randomize treat This compound Administration 75 mg/kg, i.p., alternate-day 3-6 weeks duration randomize->treat monitor Treatment Monitoring Tumor volume measurement 2-3×/week Body weight tracking Clinical observations treat->monitor pk PK/PD Assessment (Optional) Radiolabeled this compound PET imaging for target engagement monitor->pk Optional endpoint Study Endpoint Tumor collection for biomarkers Histological analysis monitor->endpoint pk->endpoint analyze Data Analysis Tumor growth inhibition Statistical comparisons endpoint->analyze complete Study Complete analyze->complete

Efficacy Assessment and Biomarker Analysis

Comprehensive evaluation of this compound's anti-tumor activity requires multidimensional assessment of tumor growth, molecular biomarkers, and pathological endpoints.

  • Tumor Volume Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2, where length represents the longest dimension and width the perpendicular measurement. Plot tumor growth curves for each experimental group and calculate treatment-induced growth inhibition. [5]

  • Biomarker Analysis via Western Blotting: At study endpoint, harvest tumors and process for protein extraction. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against HSP90 client proteins to demonstrate target engagement. Key biomarkers include reductions in EGFR, HER3, Raf-1, Akt, and p-Akt levels, which indicate effective HSP90 inhibition. Additionally, monitor induction of HSP70 as a pharmacodynamic marker of heat shock response activation. Typically, effective this compound treatment (75 mg/kg) results in substantial decreases in client proteins: 80% for EGFR, 95% for HER3, 99% for Raf-1, 80% for Akt, and 65% for p-Akt in responsive models. [5]

  • Histopathological and Immunohistochemical Analysis: Preserve tumor tissues in formalin for paraffin embedding and sectioning. Perform hematoxylin and eosin staining for general morphology and apoptosis assessment. Conduct immunohistochemical staining for proliferation markers (e.g., Ki-67), apoptotic markers (e.g., cleaved caspase-3), and vascularization markers (e.g., CD31). Quantify staining intensity using image analysis software. [5]

  • Response Criteria Evaluation: Classify treatment responses according to standardized criteria:

    • Complete Response: Tumors reduced to non-palpable scar tissue
    • Partial Response: ≥50% reduction in tumor volume compared to baseline
    • Stable Disease: Neither sufficient shrinkage for partial response nor sufficient increase for progressive disease
    • Progressive Disease: ≥25% increase in tumor volume compared to nadir [5]

Data Analysis and Interpretation Guidelines

Experimental Data Interpretation

Proper interpretation of this compound experimental results requires understanding its unique mechanistic attributes and pharmacological behavior.

  • Binding vs. Functional Assays: Recognize that this compound's extended target residence time may create discrepancies between traditional pharmacokinetic measurements and actual pharmacodynamic effects. The drug may appear rapidly cleared from circulation while maintaining prolonged target engagement in tumors. This phenomenon is attributed to initial trapping when bound to epichaperomes, with dissociation governed by target disassembly kinetics rather than simple unbinding. [1] [3]

  • Cellular Context Considerations: Interpret results in the context of epichaperome abundance, as this compound exhibits preferential binding to HSP90 incorporated into these pathological scaffolds. Cellular models with high epichaperome expression (e.g., MDA-MB-468 breast cancer cells) typically show enhanced sensitivity and prolonged response to this compound compared to epichaperome-negative/low models (e.g., ASPC1). The variability in this compound's tumor residence time (24-100 hours) clinically has been attributed to differing epichaperome levels across tumors. [1] [2] [3]

  • Biomarker Validation: Confirm target engagement by monitoring multiple HSP90 client proteins rather than single endpoints. Effective this compound treatment should cause coordinated degradation of diverse oncogenic clients, including receptor tyrosine kinases (EGFR, HER3), signaling intermediates (Raf-1, Akt), and cell cycle regulators. Concurrent induction of HSP70 provides additional confirmation of heat shock pathway activation. [5]

Translational Considerations

Bridging preclinical findings to clinical application requires attention to several key factors:

  • Dose Optimization: Preclinical efficacy with this compound is typically achieved at 75 mg/kg administered intraperitoneally on an alternate-day schedule in mouse models. However, clinical translation should consider alternative dosing schedules that leverage the extended tumor residence time, potentially allowing for less frequent administration in human trials. [5]

  • Patient Stratification Biomarkers: Develop companion diagnostics based on epichaperome detection to identify patients most likely to respond to this compound. Methods may include native PAGE analysis of tumor samples to detect high-molecular-weight chaperone complexes or PET imaging with radiolabeled this compound derivatives to quantify epichaperome levels in vivo. [1] [2] [3]

  • Combination Therapy Rationale: Based on this compound's mechanism of action, consider rational combinations with agents targeting signaling pathways dependent on HSP90 client proteins. The simultaneous disruption of multiple oncogenic pathways through HSP90 inhibition creates opportunities for synergistic combinations with targeted therapies, chemotherapy, and immunotherapy. [7]

Visual Representation of this compound Mechanism

G This compound This compound (PU-H71) hsp90 HSP90 in Epichaperome This compound->hsp90 Binds selectively inhibition Inhibits ATPase Activity This compound->inhibition Results in disassembly Epichaperome Disassembly This compound->disassembly Promotes atp ATP Binding Site hsp90->atp Contains clients Oncogenic Client Proteins (EGFR, HER3, AKT, RAF-1) inhibition->clients Destabilizes degradation Ubiquitin-Mediated Degradation clients->degradation Leads to apoptosis Apoptosis & Growth Arrest degradation->apoptosis Induces network PPI Network Rewiring network->apoptosis Contributes to disassembly->network Reverses pathological

Troubleshooting and Technical Considerations

  • Variable Cellular Responses: If encountering inconsistent cellular responses to this compound, verify the epichaperome status of cell lines using native PAGE followed by immunoblotting for HSP90 and other chaperones. Cells with high epichaperome expression (e.g., MDA-MB-468) typically show greater sensitivity than those with low expression (e.g., ASPC1). [2]

  • Limited Target Engagement: Should biomarker analysis indicate insufficient HSP90 inhibition despite adequate dosing, consider that cellular context influences this compound binding. The drug preferentially engages disease-associated HSP90 conformers found in epichaperomes, which may be underrepresented in some model systems. [1] [3]

  • In Vivo Toxicity Concerns: If encountering toxicity in animal studies, implement more frequent monitoring of body weight, behavior, and clinical signs. Consider adjusting the dosing schedule to leverage this compound's extended tumor residence time—less frequent administration may maintain efficacy while reducing toxicity. [5]

Conclusion

This compound represents a mechanistically distinct class of HSP90 inhibitors with preferential activity against epichaperomes in malignant cells. The protocols outlined herein provide comprehensive guidance for evaluating this compound in preclinical settings, with particular emphasis on its unique pharmacological properties. The extended target residence time and selective engagement of disease-associated HSP90 conformers make this compound a promising candidate for further therapeutic development. Researchers should consider implementing epichaperome detection assays to identify models most likely to respond to this compound and design dosing schedules that capitalize on its prolonged intratumoral retention.

References

Comprehensive Application Notes and Protocols for Zelavespib (PU-H71) in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Zelavespib (PU-H71) represents a significant advancement in molecular chaperone targeting through its unique mechanism of action as an epichaperome-selective inhibitor. Originally classified as a pan-HSP90 inhibitor, research has revealed that this compound's therapeutic activity stems primarily from its selective binding to HSP90 incorporated into epichaperomes—stable, pathological assemblies of chaperones, co-chaperones, and other factors that serve as scaffolding platforms in diseased cells [1]. Unlike traditional HSP90 inhibitors that broadly disrupt protein folding, this compound specifically targets disease-adapted chaperone configurations that reorganize protein-protein interaction (PPI) networks in cancer and neurodegenerative diseases [2] [1]. This targeted approach enables this compound to reverse pathological PPI networks while largely sparing normal chaperone function, explaining its favorable therapeutic window compared to earlier HSP90 inhibitors.

The distinct binding kinetics of this compound at epichaperome sites underlie its prolonged therapeutic effects. Research demonstrates that this compound becomes kinetically trapped when bound to epichaperomes, resulting in extended target residence time ranging from 24 to 100 hours in clinical settings—far exceeding what would be predicted from its plasma pharmacokinetics alone [2] [3]. This prolonged retention is governed by epichaperome disassembly kinetics rather than simple drug-target unbinding kinetics, creating a unique mechanism where the drug's presence at the target site persists despite rapid systemic clearance [2]. This property enables sustained pharmacodynamic effects even after plasma concentrations have diminished to subtherapeutic levels, making this compound a valuable chemical probe for investigating epichaperome biology and a promising therapeutic candidate.

Table 1: Key Characteristics of this compound's Mechanism of Action

Feature Traditional HSP90 Inhibitors This compound (Epichaperome-Targeting)
Primary Target ATP-binding site of canonical HSP90 HSP90 incorporated into stable epichaperome assemblies
Molecular Effect Inhibition of HSP90 ATPase activity and client protein folding Disassembly of pathological epichaperome scaffolds and normalization of PPI networks
Target Expression Ubiquitous in all cells Restricted to diseased cells and tissues
Binding Kinetics Rapid on/off rates Extended residence time due to kinetic trapping
Therapeutic Selectivity Limited by ubiquitous HSP90 expression High due to preferential epichaperome formation in disease contexts

Quantitative Profiling and Efficacy Data

Cellular Potency and Antiproliferative Activity

This compound demonstrates potent antiproliferative effects across diverse cancer cell lines, with particular efficacy in triple-negative breast cancer (TNBC) models. In MDA-MB-468 cells, this compound exhibits an IC50 of 51 nM against HSP90, while achieving growth inhibition IC50 values of 65 nM, 140 nM, and 87 nM in MDA-MB-468, MDA-MB-231, and HCC-1806 TNBC cell lines, respectively [4] [5]. At a concentration of 1 μM, this compound eliminates 80%, 65%, and 80% of the initial population in these same cell lines, indicating strong cytotoxic effects [5]. The compound induces dose-dependent degradation of multiple oncogenic drivers and signaling molecules, including EGFR, IGF1R, HER3, c-Kit, Raf-1, and Akt, effectively disrupting multiple cancer-promoting pathways simultaneously [5].

The compound's activity extends beyond breast cancer models, demonstrating broad-spectrum anticancer potential across various cancer types. This compound shows notable potency in hematologic cancer models, with IC50 values of 0.427 μM in CCRF-CEM cells and 0.071 μM in K562 cells [4]. In solid tumor models, it exhibits IC50 values of 0.087 μM in A549/ATCC lung cancer cells, 0.048 μM in COLO205 colon cancer cells, and 0.048 μM in DU145 prostate cancer cells [4]. Importantly, this compound maintains a favorable selectivity profile with reduced cytotoxicity in normal cells, evidenced by an IC50 of 1 μM in normal lung fibroblast MRC5 cells [5], indicating a therapeutic window that supports its clinical development.

Table 2: Cellular Efficacy Profile of this compound Across Cancer Models

Cell Line Cancer Type Assay Type IC50/GI50 Value Key Observations
MDA-MB-468 Triple-negative breast cancer HSP90 inhibition 51 nM Prototype model for epichaperome-positive cancers
MDA-MB-231 Triple-negative breast cancer Growth inhibition 140 nM 90% suppression of invasion at 1 μM
CCRF-CEM Leukemia Growth inhibition 0.427 μM Sensitivity in hematological malignancy
A549/ATCC Lung cancer Growth inhibition 0.087 μM Broad-spectrum efficacy
COLO205 Colon cancer Growth inhibition 0.048 μM High sensitivity in gastrointestinal cancer
DU145 Prostate cancer Growth inhibition 0.048 μM Efficacy in genitourinary cancer
MRC5 Normal lung fibroblast Cytotoxicity 1 μM Favorable therapeutic window
In Vivo Pharmacokinetics and Efficacy

In vivo studies demonstrate this compound's favorable pharmacokinetic profile with prolonged intratumoral retention. In MDA-MB-231 xenograft models, administration of this compound at 75 mg/kg on an alternate-day schedule induces 100% complete response, with tumors reduced to scar tissue after 37 days of treatment [5]. This profound antitumor effect correlates with significant suppression of oncogenic signaling molecules, including 80% reduction in EGFR, 95% decrease in HER3, 99% decline in Raf-1, and 80-65% reduction in Akt and p-Akt levels, respectively [5]. When administered at 75 mg/kg three times per week, this compound achieves 96% inhibition of tumor growth, accompanied by 60% reduction in tumor cell proliferation and a 6-fold increase in apoptosis [5].

Clinical investigations using radiolabeled this compound derivatives (124I-PU-H71) for positron emission tomography (PET) imaging have quantified the drug's unusual pharmacokinetic profile in human patients. These studies reveal that this compound's tumor residence half-life ranges from 24 to 100 hours, with retention duration directly correlating with epichaperome abundance in the tumor [2] [3]. Importantly, no correlation exists between plasma pharmacokinetics and tumor retention or pharmacodynamic effects, highlighting the limitations of plasma-based monitoring and the necessity of direct target engagement assessment for this class of agents [2] [3]. The degree of target occupancy, as measured by PET imaging, significantly correlates with antitumor efficacy, supporting the use of target engagement biomarkers for dose optimization in clinical trials [2].

Table 3: In Vivo Pharmacokinetic and Efficacy Parameters of this compound

Parameter Preclinical Findings (MDA-MB-231 model) Clinical Observations (Human Patients)
Dosing Schedule 75 mg/kg (alternate day or 3×/week) Phase 1 trials (various solid tumors and lymphomas)
Tumor Response 100% complete response; 96% growth inhibition Disease-specific responses in clinical trials
Target Modulation 80-99% reduction in oncogenic signaling proteins Confirmed via PET imaging and tumor biopsies
Intratumoral Half-life Prolonged retention (>24 hours) 24-100 hours (epichaperome abundance-dependent)
Plasma PK Correlation Not predictive of tumor response No correlation with tumor retention or efficacy

Experimental Protocols

HSP90 Binding Assay (Fluorescence Polarization)

Objective: To quantify this compound binding affinity and displacement efficiency in cellular lysates.

Materials and Reagents:

  • Fluorescently labeled geldanamycin (Cy3B-GM) as tracer
  • Cellular lysates from cancer cell lines (e.g., MDA-MB-468)
  • HFB buffer: 20 mM Hepes (K), pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% Nonidet P-40
  • Protease and phosphatase inhibitors
  • Black 96-well microtiter plates
  • Fluorescence plate reader (e.g., Analyst GT)

Procedure:

  • Lysate Preparation: Prepare cellular lysates by freezing cell pellets at -70°C followed by thawing in HFB buffer with added protease and phosphatase inhibitors.
  • Saturation Curve: Generate a saturation curve by incubating 3 nM Cy3B-GM with increasing amounts of cellular lysates to determine the lysate concentration that yields 90-99% bound ligand.
  • Competition Study: In duplicate or triplicate wells, combine 3 nM Cy3B-GM, predetermined lysate concentration, and serial dilutions of this compound (typically 0.1 nM to 10 μM) in a final volume of 100 μL HFB buffer.
  • Incubation: Seal plates and incubate for 24 hours on a shaker at 4°C protected from light.
  • Measurement: Record fluorescence polarization (FP) values in millipolarization (mP) units using an appropriate filter set.
  • Data Analysis: Plot FP values versus log inhibitor concentration and calculate EC50 values using four-parameter logistic curve fitting.

Technical Notes: The 24-hour incubation time is critical for reaching equilibrium, particularly for compounds like this compound with slow off-rates from epichaperome targets. Lysate quality and concentration should be standardized based on total HSP90 content determined by Western blot [5].

Cellular Growth Inhibition and Viability Assessment

Objective: To evaluate the antiproliferative effects of this compound in 2D and 3D culture models.

Materials and Reagents:

  • Cancer cell lines of interest (e.g., MDA-MB-231, MDA-MB-468)
  • Appropriate cell culture media and supplements
  • Sulforhodamine B (SRB) solution or CellTiter-Glo reagent
  • 96-well tissue culture plates (clear for SRB, black for luminescence)
  • DMSO for compound dilution

Procedure:

  • Cell Seeding: Plate exponentially growing cells in 96-well plates at optimized densities (e.g., 8,000 cells/well for MDA-MB-231 in 100 μL medium).
  • Compound Treatment: After 24-hour attachment, add this compound serially diluted in culture medium (typically 0.001-10 μM range) with 0.1% DMSO final concentration; include vehicle and blank controls.
  • Incubation: Incubate plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
  • Viability Assessment:
    • SRB Assay: Fix cells with 10% trichloroacetic acid for 1 hour at 4°C, wash, stain with 0.057% SRB for 30 minutes, wash again, and solubilize with 10 mM Tris base. Measure absorbance at 510-560 nm.
    • CellTiter-Glo Assay: Equilibrate plates to room temperature for 30 minutes, add 100 μL reagent per well, mix for 2 minutes, incubate 15 minutes to 2 hours, and measure luminescence.
  • Data Analysis: Calculate percentage viability relative to vehicle controls and determine IC50 values using nonlinear regression.

Technical Notes: For 3D spheroid models, use ultra-low attachment plates and extend treatment duration to 7-14 days with viability assessment via ATP content or acid phosphatase activity. This compound efficacy correlates with epichaperome levels; therefore, baseline assessment of epichaperome abundance via native PAGE is recommended for model characterization [5].

In Vivo Tumor Pharmacokinetics and Target Engagement

Objective: To assess this compound distribution, tumor retention, and target occupancy in murine xenograft models.

Materials and Reagents:

  • Immunocompromised mice (e.g., athymic nude mice) with established xenografts
  • This compound formulation: typically in saline with 10% DMSO and 10% Cremophor EL
  • Radiolabeled [124I]-PU-H71 for PET imaging (where applicable)
  • LC-MS/MS system for drug concentration analysis
  • Tissue homogenization equipment

Procedure:

  • Dosing: Administer this compound intraperitoneally at 75 mg/kg for efficacy studies or tracer doses (1-10 mg/kg) for distribution studies.
  • Tissue Collection: At predetermined time points (1, 4, 24, 48, 72 hours post-dose), collect blood (for plasma), tumors, and normal tissues (liver, muscle, brain).
  • Sample Processing: Homogenize tissues in PBS (1:3 w/v), precipitate proteins with acetonitrile, and analyze supernatant for this compound concentration using LC-MS/MS.
  • PET Imaging: For target engagement studies, co-inject therapeutic this compound with tracer [124I]-PU-H71 and perform serial PET imaging over 24-72 hours.
  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using noncompartmental analysis. Determine tumor-to-plasma and tumor-to-normal tissue ratios.

Technical Notes: Tumor dissociation kinetics rather than plasma concentrations drive this compound efficacy; therefore, extended observation time points (up to 96 hours) are recommended to fully characterize the unusual pharmacokinetic profile. For epichaperome occupancy assessment, baseline and post-treatment native PAGE analysis of tumor lysates can confirm target disruption [2] [3].

Pathway Diagrams and Experimental Workflows

The following diagram visualizes this compound's unique mechanism of action targeting epichaperomes and the subsequent experimental assessment workflow:

G cluster_disease Disease Context cluster_mechanism This compound Mechanism cluster_assessment Experimental Assessment ChronicStress Chronic Cellular Stress EpichaperomeFormation Epichaperome Formation ChronicStress->EpichaperomeFormation Induces AberrantPTMs Aberrant PTMs (Phosphorylation) AberrantPTMs->EpichaperomeFormation Stabilizes SelectiveBinding Selective Binding to Epichaperome-HSP90 EpichaperomeFormation->SelectiveBinding Creates Binding Site ZelavespibAdmin This compound Administration ZelavespibAdmin->SelectiveBinding Targets KineticTrapping Kinetic Trapping (Extended Residence Time) SelectiveBinding->KineticTrapping Slow Off-Rate BindingAssay HSP90 Binding Assay (Fluorescence Polarization) SelectiveBinding->BindingAssay Quantified by PETImaging PET Imaging (Target Occupancy) SelectiveBinding->PETImaging Visualized with Disassembly Epichaperome Disassembly KineticTrapping->Disassembly Triggers InVivoPK In Vivo Pharmacokinetics & Tumor Retention KineticTrapping->InVivoPK Characterized via PPINormalization Pathological PPI Network Normalization Disassembly->PPINormalization Restores Normal PPI Networks BiomarkerAnalysis Biomarker Analysis (Oncoprotein Degradation) Disassembly->BiomarkerAnalysis Confirmed by CellularEfficacy Cellular Growth Inhibition (SRB/CellTiter-Glo) PPINormalization->CellularEfficacy Measures Functional Outcome

Diagram 1: this compound's mechanism of action and experimental assessment. The pathway illustrates how chronic stress and aberrant post-translational modifications (PTMs) drive epichaperome formation in diseased cells, which this compound selectively targets. Through kinetic trapping and subsequent epichaperome disassembly, this compound normalizes pathological protein-protein interaction (PPI) networks. The experimental workflow (bottom) outlines key methods for validating target engagement and therapeutic effects.

Conclusion and Research Applications

This compound represents a paradigm shift in chaperone-targeted therapy, moving beyond traditional HSP90 inhibition to selective epichaperome modulation. Its unique binding kinetics and disease-restricted activity make it both a valuable therapeutic candidate and powerful chemical probe for investigating epichaperome biology. The protocols outlined herein provide comprehensive methodologies for evaluating this compound's mechanism of action, efficacy, and target engagement across experimental systems.

For research applications, this compound serves as a critical tool compound for:

  • Investigating epichaperome biology and its role in pathological PPI network rewiring
  • Validating epichaperome as a therapeutic target across cancer and neurodegenerative diseases
  • Developing companion diagnostics using PET imaging to identify epichaperome-positive tumors
  • Optimizing treatment schedules based on target occupancy rather than plasma pharmacokinetics

The integration of target engagement biomarkers—particularly PET imaging with radiolabeled this compound and native PAGE for epichaperome detection—is essential for maximizing the research utility of this compound. As epichaperome biology continues to evolve, this compound remains at the forefront of network-targeted therapeutic strategies, offering innovative approaches for addressing complex diseases driven by proteome-wide network dysregulation.

References

Comprehensive Application Notes and Protocols for Quantifying Zelavespib Target Occupancy and Epichaperome Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zelavespib and Epichaperome Biology

This compound (also known as PU-H71) represents a novel class of epichaperome-binding agents that demonstrate remarkable therapeutic potential in cancer and neurodegenerative diseases by targeting pathological scaffolding assemblies rather than individual proteins. Unlike traditional chaperones that facilitate protein folding under physiological conditions, epichaperomes are maladaptive oligomeric structures composed of tightly bound chaperones (including HSP90 and HSC70), co-chaperones, and other factors that emerge specifically in diseased cells and tissues. These assemblies serve as pathological scaffolds that rewire protein-protein interaction (PPI) networks, maintaining disease-specific cellular phenotypes. What makes this compound particularly noteworthy is its unique extended residence time at target sites—remaining bound for days despite rapid plasma clearance and minimal retention in non-diseased tissues. This prolonged target engagement occurs through a novel mechanism wherein this compound initially becomes trapped when bound to epichaperomes, leading to their subsequent disassembly. The residence time in tumors appears to be dictated by target disassembly kinetics rather than conventional drug-target unbinding kinetics, resulting in a much slower effective off-rate than would be anticipated from standard pharmacokinetic profiling or diluted in vitro systems [1] [2].

Understanding and quantifying this compound target occupancy requires specialized methodologies that account for this unique mechanism of action. Traditional plasma pharmacokinetic measurements have proven inadequate for predicting therapeutic efficacy, as they show no correlation with tumor retention profiles or observed pharmacodynamic effects in clinical settings. Instead, researchers must employ direct assessment techniques including positron emission tomography (PET) imaging with radiolabeled analogs and biochemical methods for epichaperome detection and quantification. These approaches have revealed that this compound's residence time in tumors exhibits substantial variability (with half-lives ranging from 24 to 100 hours), which correlates directly with epichaperome abundance levels and subsequent anti-tumor effects. This document provides comprehensive methodological guidance for accurately quantifying this compound target occupancy and its effects on epichaperome modulation, supported by structured data presentation, detailed protocols, and visual workflow representations [1] [2].

Quantitative Data Summary

Table 1: Key Pharmacokinetic and Target Engagement Parameters of this compound in Preclinical and Clinical Studies

Parameter Preclinical Findings Clinical Observations Measurement Technique
Plasma Half-life Rapid clearance (hours) Rapid clearance LC-MS/MS
Tumor Half-life Prolonged retention 24-100 hours variability PET imaging with [124I]-PU-H71
Target Residence Time Days Days Tumor pharmacokinetics & PET
Target Occupancy Correlation With anti-tumor effects With therapeutic response PET imaging & efficacy endpoints
Epichaperome Dependence Higher levels prolong retention Higher levels prolong retention Biochemical methods & PET correlation
Primary Clearance Route Hepatic metabolism Hepatic metabolism Metabolite profiling

Table 2: Biochemical Methods for Epichaperome Detection and Quantification

Method Target Epichaperome Components Key Reagents Application Context
Native PAGE Immunoblotting HSP90, HSC70, HOP, CDC37, AHA1 Antibodies against constituent proteins Detection of high molecular weight epichaperome assemblies in cell lines and tissues
PU-H71-Based Probing HSP90 within epichaperomes Labeled this compound derivatives (e.g., FITC, radioactive) Distinct detection of pathological HSP90 pools in epichaperomes vs. free chaperones
Crosslinking & Quantitative Mass Spectrometry Protein-protein interaction interfaces Crosslinking reagents, mass spectrometry Investigating protein conformation and PPI interfaces in epichaperomes

Table 3: Characteristics of Molecular Imaging Probes for Epichaperome Detection

Probe Name Vector Molecule Imaging Modality Key Applications Study Context
[124I]-PU-H71 This compound PET In vivo epichaperome detection and target occupancy Preclinical and clinical studies
[131I]-PU-AD Icapamespib SPECT/PET Epichaperome detection in Alzheimer's disease models Preclinical studies
PU-F Derivatives This compound Optical fluorescence In vitro epichaperome visualization Cell-based studies

Experimental Protocols

In Vivo Target Occupancy Assessment via PET Imaging

Principle: This protocol utilizes radiolabeled this compound analogs for non-invasive quantification of epichaperome binding and target occupancy in live subjects using positron emission tomography (PET). The approach capitalizes on the inherent property of this compound and its derivatives to be labeled with PET-compatible radionuclides such as iodine-124, enabling real-time, single-tumor pharmacokinetic measurements when tracer amounts of the radiolabeled agent are co-injected with therapeutic doses of epichaperome drugs [1] [2].

Materials:

  • [124I]-PU-H71 (this compound) or [124I]-PU-AD (icapamespib)
  • Therapeutic grade this compound
  • Animal model with epichaperome-positive tumors (e.g., MDA-MB-468 xenografts in athymic nude mice)
  • Micro-PET scanner
  • HPLC system with radioactivity detector for metabolite analysis

Procedure:

  • Radiolabeled Probe Preparation: Synthesize and purify [124I]-PU-H71 according to established procedures, ensuring radiochemical purity >95%.
  • Dosing Solution Preparation: Prepare a co-injection solution containing tracer amounts of [124I]-PU-H71 (for imaging) mixed with therapeutic doses of unlabeled this compound.
  • Administration: Administer the dosing solution intravenously to tumor-bearing mice (typical dose: 75 mg/kg for unlabeled this compound).
  • Image Acquisition: Acquire PET images at multiple time points post-injection (e.g., 1, 24, 48, 72 hours) using appropriate anesthesia and positioning.
  • Image Analysis: Define regions of interest (ROIs) over tumors and reference tissues. Calculate standardized uptake values (SUVs) and time-activity curves.
  • Pharmacokinetic Modeling: Fit time-activity data to appropriate compartmental models to derive quantitative parameters such as retention half-life and binding potential.
  • Validation: Corrogate animals and analyze tumors using biochemical methods (e.g., native PAGE) to confirm epichaperome status [1] [2].

Data Interpretation: The prolonged retention of the radiolabeled probe in epichaperome-positive tissues, as evidenced by sustained SUV values despite declining plasma concentrations, indicates target engagement. The residence time can be calculated from the elimination phase of the time-activity curve. Clinical investigations have revealed substantial variability in this compound's tumor half-life (24-100 hours), which correlates with epichaperome abundance levels [1] [2].

Biochemical Assessment of Epichaperome Assembly and Disassembly

Principle: This method employs native polyacrylamide gel electrophoresis (PAGE) under non-denaturing conditions to preserve and detect high-molecular-weight epichaperome complexes, followed by immunoblotting with antibodies against constituent chaperones and co-chaperones. This technique allows for direct visualization of epichaperome assemblies and assessment of this compound-induced disassembly without affecting the expression levels of individual components [1] [3].

Materials:

  • Lysis buffer (without SDS or other strong denaturants)
  • Native PAGE gel system (4-16% gradient gels)
  • Transfer apparatus for native proteins
  • Antibodies against HSP90, HSC70, HOP, CDC37, AHA1
  • Chemiluminescence detection system
  • Cell lines: MDA-MB-468 (epichaperome-positive) and ASPC1 (epichaperome-negative/low) as controls

Procedure:

  • Sample Preparation: Lysate cells or tissue samples in mild lysis buffer (e.g., 1% Triton X-100 in TBS) containing protease and phosphatase inhibitors. Avoid boiling or reducing agents.
  • Protein Quantification: Determine protein concentration using compatible assays (e.g., BCA).
  • Native PAGE: Load equal protein amounts (typically 20-40 μg) onto pre-cast native PAGE gels. Run electrophoresis at 4°C with constant voltage (100-150V) until the dye front migrates appropriately.
  • Protein Transfer: Transfer proteins to PVDF or nitrocellulose membranes using native transfer conditions (no SDS in transfer buffer).
  • Immunoblotting: Block membranes and probe with primary antibodies against epichaperome constituents (HSP90, HSC70, HOP, CDC37, AHA1) overnight at 4°C.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop using chemiluminescence substrate.
  • Analysis: Epichaperomes appear as high-molecular-weight species (above the predominant ~242 kDa HSP90 dimer band). This compound treatment causes disassembly, evident as a reduction in these high-molecular-weight species without changes in total protein levels on subsequent SDS-PAGE [3].

Data Interpretation: The presence of smear-like patterns or distinct bands above the 242 kDa marker on native PAGE immunoblots indicates epichaperome assemblies. Successful target engagement by this compound is demonstrated by the reduction of these high-molecular-weight species post-treatment, reflecting epichaperome disassembly. This method provides direct biochemical evidence of this compound's mechanism of action at the molecular level [1] [3].

Cell-Based Epichaperome Detection Using Fluorescent this compound Probes

Principle: This protocol utilizes fluorescently labeled this compound derivatives (e.g., PU-F with FITC, NBD, or TR1 fluorophores) to detect and visualize epichaperomes in fixed and live cells. The labeled probes retain preference for HSP90 when incorporated into epichaperomes, allowing distinct visualization of pathological chaperone pools versus freely cycling chaperones [4].

Materials:

  • Fluorescent this compound derivatives (PU-F)
  • Appropriate cell lines (epichaperome-positive and negative controls)
  • Confocal microscope
  • Live cell imaging chamber (for live cell studies)
  • Fixation and permeabilization reagents (for fixed cell studies)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow to adhere overnight.
  • Probe Incubation: Treat cells with fluorescent this compound derivative (typical concentration: 1-10 μM) for 1-4 hours at 37°C.
  • Washing: Remove unbound probe by washing with PBS or complete medium.
  • Fixation (for fixed cells): Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 if needed.
  • Imaging: Image cells using appropriate excitation/emission settings for the specific fluorophore.
  • Competition (specificity control): Pre-treat cells with excess unlabeled this compound (50-100 μM) before adding fluorescent probe to confirm binding specificity.

Data Interpretation: Punctate staining patterns or concentrated signal in specific subcellular regions indicates epichaperome binding, while diffuse staining suggests binding to freely cycling chaperones. This technique provides spatial information about epichaperome distribution within cells and can be used to monitor disassembly dynamics in real-time in live cells [4].

Visualization Diagrams

This compound PET Imaging Workflow

This compound PET Imaging Workflow Start Start: Prepare Radiolabeled Probe A1 Synthesize [124I]-PU-H71 Start->A1 A2 Confirm radiochemical purity >95% A1->A2 A3 Prepare co-injection solution (tracer + therapeutic dose) A2->A3 B Administer to tumor-bearing model A3->B C Acquire PET images at multiple time points B->C D Analyze time-activity curves and calculate SUVs C->D E Derive pharmacokinetic parameters (residence time, binding potential) D->E F Correlate with epichaperome levels and treatment response E->F

Diagram Title: this compound PET Imaging Workflow

This diagram illustrates the comprehensive workflow for assessing this compound target occupancy using positron emission tomography imaging, from probe preparation through data analysis and correlation with biological outcomes.

Epichaperome Modulation by this compound

Epichaperome Modulation by this compound Disease Disease State (Cancer, Neurodegeneration) Assembly Epichaperome Assembly (HSP90/HSC70 multimers) Disease->Assembly PPI Rewired Protein-Protein Interaction Networks Assembly->PPI Phenotype Disease-specific Cellular Phenotype PPI->Phenotype This compound This compound Binding Trapping Initial Trapping in Epichaperome Structure This compound->Trapping Disassembly Epichaperome Disassembly Trapping->Disassembly Disassembly->PPI Direct Effect PPI_Normalize Normalized PPI Networks Disassembly->PPI_Normalize Phenotype_Reverse Reversal of Disease Phenotype PPI_Normalize->Phenotype_Reverse

Diagram Title: Epichaperome Modulation by this compound

This diagram illustrates the mechanism of epichaperome modulation by this compound, from initial binding through epichaperome disassembly and subsequent normalization of protein-protein interaction networks, ultimately leading to reversal of disease phenotypes.

Technical Notes and Troubleshooting

  • Native PAGE Considerations: For optimal epichaperome preservation, always maintain samples at 4°C throughout the preparation process and avoid freeze-thaw cycles. The absence of high-molecular-weight species on native PAGE may indicate excessive sample manipulation or use of denaturing conditions.
  • PET Imaging Quantification: When performing PET imaging analysis, ensure appropriate background subtraction using reference tissues. Blood sampling for metabolite correction may be necessary for accurate compartmental modeling.
  • Specificity Controls: Always include epichaperome-negative cell lines (e.g., ASPC1) or tissues as negative controls in binding studies. Pre-treatment with excess unlabeled this compound should effectively compete binding of labeled probes.
  • Residence Time Calculations: Note that this compound's residence time in tumors is dictated by target disassembly kinetics rather than simple drug-target unbinding kinetics, requiring specialized modeling approaches beyond conventional pharmacokinetic analyses [1].

Conclusion

The methodologies outlined in these application notes provide comprehensive approaches for quantifying this compound target occupancy and assessing its effects on epichaperome modulation. The unique mechanism of this compound—featuring extended target site residence time dictated by epichaperome disassembly kinetics rather than conventional unbinding—necessitates these specialized techniques that directly evaluate target engagement and downstream biological effects. The integration of PET imaging with radiolabeled analogs, biochemical assessment of epichaperome assemblies, and cell-based probing approaches creates a robust framework for evaluating this compound's pharmacodynamic effects in both preclinical and clinical settings. These protocols enable researchers to move beyond traditional plasma pharmacokinetic measurements, which have proven inadequate for predicting therapeutic response, toward direct assessment of drug action at the target site. As epichaperome-targeted therapies continue to advance in clinical development for cancer and neurodegenerative disorders, these standardized methodologies will be essential for optimizing dose selection, treatment scheduling, and patient stratification strategies based on epichaperome abundance [1] [2] [3].

References

Zelavespib tumor retention variability 24-100 hours

Author: Smolecule Technical Support Team. Date: February 2026

Potential Causes of Tumor Retention Variability

The variability in Zelavespib tumor retention (24-100 hours) can be influenced by several factors related to the tumor biology and the drug's properties. The table below summarizes the key principles and potential root causes based on current scientific understanding.

Factor Principle / Mechanism Potential Impact on this compound Retention
Tumor Vasculature & Permeability Enhanced Permeability and Retention (EPR) effect: Macromolecular drugs accumulate in tumors due to leaky blood vessels and poor lymphatic drainage [1]. Variability in vessel permeability and density between tumor models or patients leads to inconsistent drug entry and initial accumulation.
Tumor Microenvironment (TME) High interstitial fluid pressure and solid stress can hinder drug penetration and distribution within the tumor [1]. Increased pressure compresses blood vessels, creating heterogeneous drug distribution and zones of low retention.
Drug Formulation & Properties The size, surface charge, and spatial configuration of a drug formulation are crucial for the EPR effect [1]. Suboptimal formulation properties (e.g., size, charge) may cause unstable pharmacokinetics and inconsistent retention.
Heterogeneity & Drug-Tolerant Persisters (DTPs) Tumors are mosaic entities; a small subpopulation of cells can enter a slow-cycling, transiently tolerant state upon drug exposure [2]. DTPs with altered drug uptake or binding affinity might sequester this compound differently, contributing to variable measured retention.

Proposed Experimental Troubleshooting Guide

To systematically investigate the root cause of retention variability in your specific models, you can follow the experimental workflow below.

Start Start: High Variability in This compound Tumor Retention Step1 Characterize Tumor Model Start->Step1 Step2 Analyze Drug Distribution Start->Step2 Step3 Profile Persister Cells Start->Step3 Step4 Evaluate Formulation Start->Step4 SubStep1_1 • Histology: Vessel density/ leakiness (CD31) • IFP Measurement Step1->SubStep1_1 SubStep1_2 • Collagen/ECM content • Lymphatic vessel markers Step1->SubStep1_2 SubStep2_1 • IHC/IF for this compound • Mass Spec Imaging Step2->SubStep2_1 SubStep3_1 • FACS: Side Population • Marker: CD133, CD44 Step3->SubStep3_1 SubStep3_2 • In vitro persistence assays • Epigenetic profiling Step3->SubStep3_2 SubStep4_1 • Particle size/ zeta potential • Plasma stability PK Step4->SubStep4_1 Outcome Identify Root Cause & Implement Solution SubStep2_1->Outcome

Step 1: Characterize the Tumor Model Biology

Verify that the inherent properties of your tumor model are not the primary source of variability.

  • Protocol: Use immunohistochemistry (IHC) to stain for endothelial cell marker CD31 to assess blood vessel density and architecture. Measure interstitial fluid pressure (IFP) using a micropressure needle system [1]. Assess collagen content with Masson's Trichrome stain.
  • Expected Outcome: Identify correlations between high IFP/poor vasculature and low this compound retention.
Step 2: Analyze Intratumoral Drug Distribution

Determine if the drug is distributed homogeneously or trapped in specific regions.

  • Protocol: Use matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) on tumor sections to visualize the spatial distribution of this compound and its metabolites. Alternatively, if a fluorescently labeled analog exists, use fluorescence microscopy.
  • Expected Outcome: Reveals "hot" and "cold" spots of drug distribution, potentially correlating with vascularized vs. necrotic regions.
Step 3: Profile for Drug-Tolerant Persister (DTP) Cells

Investigate whether a subpopulation of tumor cells interacts with the drug differently.

  • Protocol: Isolate cells from treated tumors and analyze by flow cytometry for established DTP markers (e.g., CD44 high, CD133 high) or using a side population assay. Perform in vitro persistence assays by exposing cancer cell lines to a high dose of this compound for 72 hours, then monitoring for slow-cycling, surviving cells [2].
  • Expected Outcome: Confirms the presence of a DTP population that may exhibit altered drug binding or efflux.
Step 4: Evaluate Drug Formulation Stability

Rule out physicochemical instability of the formulation as a contributing factor.

  • Protocol: Characterize the particle size distribution and zeta potential of the this compound formulation using dynamic light scattering. Conduct a stability test in plasma at 37°C, measuring drug concentration over 24 hours via HPLC-MS.
  • Expected Outcome: Ensures that rapid clearance or aggregation of the formulation is not causing low and variable retention.

Key Considerations for Your Research

When building your technical support center, you may find it valuable to:

  • Correlate with Efficacy: Always try to link retention data with tumor growth inhibition outcomes in your studies.
  • Standardize Models: Be cautious when comparing data across different tumor models (e.g., subcutaneous vs. orthotopic), as their EPR effect and physiology can differ dramatically [1].
  • Explore Combinations: Consider research that combines HSP90 inhibitors like this compound with TME-modulating agents (e.g., anti-fibrotics, vascular normalizing agents) to enhance and stabilize drug delivery [1].

References

optimizing Zelavespib dose schedule epichaperome therapy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Zelavespib (PU-H71) in disease contexts? this compound does not broadly inhibit all HSP90. Its primary target is HSP90 that is incorporated into stable, pathological scaffolds called epichaperomes [1]. Epichaperomes are distinct from transient, folding-competent chaperone complexes. Their presence, not merely HSP90 expression levels, determines cellular sensitivity to this compound [1].

Q2: Why is plasma pharmacokinetics (PK) a poor indicator of this compound's efficacy? this compound exhibits a unique extended residence time at the disease site (e.g., tumors). It becomes kinetically trapped upon binding epichaperomes, leading to a half-life of 24 to 100 hours in tumors despite rapid clearance from plasma [2] [3]. Therefore, tumor retention and target occupancy, not plasma concentration, correlate with pharmacodynamic effects and anti-tumor efficacy [2] [3].

Q3: How can I confirm epichaperome presence and this compound target engagement in my models? You can use the following experimental approaches:

  • Biochemical Detection: Use native-PAGE followed by immunoblotting for HSP90 and other chaperones (HSC70, HOP). Epichaperome-positive samples show stable, high-molecular-weight species beyond the ~242 kDa canonical HSP90 dimer [1] [4].
  • Cellular Imaging: Employ fluorescently labeled derivatives (e.g., PU-F) for in vitro detection [5].
  • In Vivo Imaging & Quantification: Use radiolabeled tracers like [124I]-PU-H71 for Positron Emission Tomography (PET) to non-invasively visualize and quantify epichaperome abundance and this compound occupancy in real-time [2] [3].

Q4: What drives the formation of epichaperomes in diseased cells? Chronic cellular stress and specific post-translational modifications (PTMs) trigger epichaperome assembly [1] [4]. A key mechanism identified is the phosphorylation of HSP90 at serine residues 226 and 255, which enhances its interactions with other chaperones and co-chaperones, creating a microenvironment conducive to forming these stable scaffolds [4].

Q5: What is the regulatory view on dose optimization for targeted therapies like this compound? The FDA's Project Optimus initiative encourages a shift away from the traditional Maximum Tolerated Dose (MTD) paradigm for targeted agents [6]. The guidance emphasizes identifying a dose that provides an optimal benefit-risk profile, which may be lower than the MTD. This involves randomized evaluation of multiple doses, with a focus on target occupancy and exposure-response relationships rather than just toxicity [7] [6].

Troubleshooting Guides

Issue 1: Lack of Efficacy in Preclinical Models
Potential Cause Investigation Steps Proposed Solution
Low Epichaperome Levels Confirm epichaperome presence via native-PAGE/Western blot [1] [4]. Use epichaperome-positive cell lines/models. Correlate efficacy with epichaperome abundance, not HSP90 expression [1].
Insufficient Target Occupancy Measure tumor drug retention (e.g., via PET with [124I]-PU-H71) [2] [3]. Adjust dose/schedule based on target occupancy, not plasma PK. Consider higher or more frequent dosing to achieve sustained engagement [2].
Incorrect Dosing Schedule Perform exposure-response (E-R) analysis. The therapeutic effect is driven by drug-target residence time. A lower dose with prolonged exposure may be more effective and safer than a high, pulsed MTD [2] [6].
Issue 2: Differentiating Epichaperomes from Canonical Chaperone Complexes

The table below outlines core differences essential for proper experimental design and data interpretation.

Feature Canonical Chaperones Epichaperomes
Structure & Stability Dynamic, transient homodimers and complexes [1]. Stable, long-lived hetero-oligomeric assemblies [1] [4].
Function Protein folding, stabilization, and degradation of client proteins [1]. Pathological scaffolding that rewires protein-protein interaction (PPI) networks [1] [2].
Molecular Weight Appears primarily at ~242 kDa on native-PAGE [1]. Appears as high-molecular-weight species (>242 kDa) on native-PAGE [1].
Response to this compound Fast off-rate; does not bind effectively [1]. This compound becomes kinetically trapped, leading to epichaperome disassembly [1] [2].
Formation Trigger Normal cellular processes and acute stress [1]. Chronic stress and aberrant PTMs (e.g., phosphorylation at Ser226/255 on HSP90) [1] [4].

Experimental Protocols

Protocol 1: Detecting Epichaperomes via Native-PAGE and Western Blotting

This is a key method for validating your experimental models [1] [4].

  • Workflow Diagram:

G a Harvest cells or tissue sample b Prepare lysate in non-denaturing lysis buffer a->b c Centrifuge to clear debris b->c d Run supernatant on Native-PAGE gel c->d e Transfer to membrane (Western Blot) d->e f Immunoblot with primary antibodies: • Anti-HSP90 • Anti-HSC70 • Anti-HOP, etc. e->f g Incubate with HRP-conjugated secondary antibody f->g h Visualize with chemiluminescent substrate g->h

  • Key Materials & Steps:
    • Lysis: Use a non-denaturing, detergent-free lysis buffer to preserve protein complexes.
    • Gel Electrophoresis: Perform native-PAGE according to your system's specifications. Do not boil or add SDS to samples.
    • Western Blotting: Transfer proteins to a membrane and probe with antibodies against epichaperome constituents.
      • Critical Interpretation: A positive result is indicated by the presence of high-molecular-weight smears or discrete bands above the primary ~242 kDa band corresponding to the HSP90 dimer [1] [4].
Protocol 2: Assessing Target Engagement with Radiolabeled Probes

This protocol is used for in vivo quantification of epichaperomes and this compound binding [2] [3].

  • Workflow Diagram:

G A Synthesize radiolabeled probe (e.g., [124I]-PU-H71 or [124I]-PU-AD) B Administer probe to tumor-bearing mouse model A->B C Acquire PET images at multiple time points B->C D Analyze images to determine tumor uptake and retention C->D E Correlate tracer retention with epichaperome levels (ex vivo) and therapeutic response D->E

  • Key Steps:
    • Probe Administration: Co-inject a tracer amount of the radiolabeled probe (e.g., [124I]-PU-H71) with or without a therapeutic dose of this compound.
    • Image Acquisition: Perform longitudinal PET imaging over several hours to days to measure the probe's uptake and retention in the target tissue.
    • Data Analysis: Quantify the signal and calculate the half-life of the probe in the tumor. Prolonged retention indicates successful engagement with epichaperomes [2] [3].

Key Takeaways for Dose Schedule Optimization

  • Focus on Target, Not Plasma: The extended residence time of this compound in epichaperome-rich tissues means that plasma PK is decoupled from efficacy [2] [3]. Dosing schedules should be designed to maintain high target occupancy, which may allow for less frequent administration than daily dosing.
  • Biomarker-Driven Dosing: Incorporate epichaperome detection assays (native-PAGE) and target engagement monitoring (PET imaging) early in development to stratify responsive models and guide dose selection [1] [2].
  • Adopt Modern Oncology Principles: Follow the FDA's Project Optimus framework by exploring a range of doses in randomized trials to find the optimal biological dose that maximizes network normalization via epichaperome disruption while minimizing toxicity, rather than defaulting to the MTD [7] [6].

References

Zelavespib off-target effects normal tissue chaperones

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib's Target Selectivity

Your key questions about this compound's interaction with normal tissue chaperones are addressed in the table below.

Question Finding & Mechanism Supporting Evidence
Does this compound bind normal tissue chaperones? Yes, but binding is transient with fast off-rate; does not effectively inhibit canonical HSP90 function in normal cells [1] [2]. PU-H71 rapidly dissociates from chaperones in normal tissues [2]. In tumors insensitive to PU-H71, HSP90 exists in canonical, dynamic complexes [1].
What is the primary target in diseased cells? Preferentially binds a specific conformation of HSP90 integrated into stable, pathological epichaperome assemblies [1] [3]. Target identified as high-molecular-weight epichaperome species, not the canonical ~242 kDa HSP90 dimer [1]. Epichaperomes are scaffolds that rewire protein interactions [1] [2].
What is the mechanism of selectivity? Kinetic Trapping: this compound becomes trapped upon binding epichaperomes; residence time dictated by target disassembly kinetics, not simple drug-target unbinding [2] [4]. Residence time in tumors correlates with epichaperome abundance (half-life 24-100 hours) [2]. Drug remains at site of action for days despite rapid plasma clearance [2] [4].
Is there functional evidence for minimal on-target effects in normal tissues? Yes. Studies show minimal effects on healthy hematopoietic cells while effectively killing diseased cells [5]. In TP53-mutant AML models, PU-H71 killed leukemic and stem/progenitor cells but had minimal effects on healthy human bone marrow CD34+ cells or murine hematopoiesis [5].

Experimental Evidence and Detection Protocols

To validate target engagement and selectivity in your experimental models, you can use the following established methods.

Native PAGE for Epichaperome Detection

This protocol distinguishes stable epichaperomes from dynamic canonical chaperone complexes based on molecular weight [1] [3].

  • Sample Preparation: Prepare cell or tissue homogenates under non-denaturing conditions to preserve native protein complexes [1].
  • Electrophoresis: Run homogenates on native (non-denaturing) polyacrylamide gels (Native-PAGE). Do not use SDS-PAGE, as it would disassemble the complexes [1].
  • Immunoblotting: Transfer proteins to a membrane and probe with antibodies against core epichaperome constituents (e.g., HSP90, HSC70, HOP, CDC37) [3].
  • Interpretation:
    • Canonical Chaperones: Appear as a primary band around 242 kDa, corresponding to the dynamic HSP90 dimer and its transient complexes [1].
    • Epichaperomes: Appear as additional high-molecular-weight smears or discrete bands above the 242 kDa marker. These indicate stable, tightly-bound oligomers [1] [3]. Their presence confirms the target that this compound selectively engages.

The following diagram illustrates the experimental workflow and key findings for detecting epichaperomes.

Start Cell/Tissue Homogenate (Non-denaturing conditions) NativePAGE Native-PAGE (No SDS) Start->NativePAGE Immunoblot Immunoblot with HSP90/HSC70 Antibodies NativePAGE->Immunoblot Result1 Result: Single band ~242 kDa Immunoblot->Result1 Result2 Result: High-MW smears/bands Immunoblot->Result2 Interpretation1 Interpretation: Canonical HSP90 complexes (Dynamic, transient) Result1->Interpretation1 Interpretation2 Interpretation: Epichaperomes present (Stable, pathological scaffolds) Result2->Interpretation2 Conclusion1 Low this compound sensitivity Fast drug off-rate Interpretation1->Conclusion1 Conclusion2 High this compound sensitivity Drug kinetic trapping Interpretation2->Conclusion2

Cellular Viability and Apoptosis Assays

These functional assays demonstrate the differential effect of this compound on diseased versus normal cells.

  • Cell Lines: Use epichaperome-positive (e.g., MDA-MB-468 breast cancer cells) and epichaperome-negative/low cells (e.g., ASPC1 pancreatic cancer cells) as negative controls, alongside normal cell lines (e.g., MRC5 lung fibroblasts) [1] [6] [7].
  • Procedure:
    • Treat cells with a range of this compound concentrations (e.g., 0.01 - 10 µM) for 24-72 hours [7].
    • Measure cell viability using standard assays (e.g., CellTiter-Glo, MTT, or sulforhodamine B assay) [6] [7].
    • For apoptosis detection, analyze cells via flow cytometry after staining with Annexin V/PI or monitor cleavage of caspase-3 and PARP by Western blot [7].
  • Expected Outcome: A significant reduction in viability and induction of apoptosis in epichaperome-positive diseased cells, with minimal effects on epichaperome-negative or normal cells [5] [7]. The IC50 for HSP90 in epichaperome-positive MDA-MB-468 cells is reported as 51 nM, while the cytotoxicity IC50 in normal MRC5 lung fibroblasts is 1 µM, demonstrating a ~20-fold window [7].

Key Takeaways for Researchers

  • Selectivity is Context-Dependent: this compound's selectivity is not for a different protein, but for a specific, stable conformation of HSP90 and other chaperones that exists predominantly in diseased cells under stress [1] [3].
  • Validate Your Model: The presence and abundance of epichaperomes in your experimental systems (e.g., cancer cell lines, patient-derived samples) is the primary determinant of this compound's potency. Always confirm epichaperome status using Native-PAGE [1].
  • Interpret PK/PD Correctly: The drug's long residence time at the target site is due to kinetic trapping in the epichaperome, not high plasma concentration. Plasma pharmacokinetics are a poor indicator of its efficacy [2] [4].

References

Zelavespib pharmacokinetic profile prediction in vitro data

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Why do traditional in vitro binding assays fail to predict Zelavespib's prolonged tumor residence time?

Traditional in vitro affinity measurements (e.g., Kd, Ki) often occur in diluted systems that do not recapitulate the unique environment of epichaperomes in diseased cells [1]. The key to this compound's long residence time is not just binding affinity, but target trapping.

  • Mechanism of Trapping: this compound binds to HSP90 within the stable, pathological epichaperome structure. This binding event itself initiates the disassembly of the epichaperome. The drug appears to become kinetically trapped during this disassembly process [1].
  • Kinetics Over Affinity: Consequently, the drug's off-rate from the target in vivo is much slower than predicted from in vitro assays. The residence time in tumors is dictated by the kinetics of epichaperome disassembly, not just by the drug-target unbinding kinetics measured in a test tube [1].

Q2: Our plasma PK data shows rapid clearance. How can the drug still be effective?

This is a common point of confusion. For this compound, plasma pharmacokinetics are a poor indicator of its activity at the target site [1].

  • Rapid Systemic Clearance: this compound is indeed rapidly cleared from plasma and shows minimal retention in non-diseased tissues [1].
  • Prolonged Target Engagement: In diseased tissues (e.g., tumors) with high epichaperome levels, this compound remains bound for days after the drug has been cleared from the bloodstream [1]. This sustained target occupancy is what drives its pharmacodynamic effects and efficacy, not the transient plasma concentration. Clinical imaging studies using radiolabeled this compound have directly confirmed this, showing tumor residence half-lives ranging from 24 to 100 hours [1].

Q3: What is the critical factor for predicting a tumor's sensitivity to this compound?

The primary determinant is not the total expression level of HSP90, but the abundance and presence of epichaperomes themselves [2].

  • Biomarker of Sensitivity: Tumors sensitive to this compound are characterized by high levels of stable epichaperome assemblies, which can be detected as high-molecular-weight complexes using techniques like native-PAGE analysis [2].
  • Target vs. Off-Target: In cells with only canonical, dynamic HSP90 complexes, this compound binds weakly and dissociates rapidly. It is specifically trapped in the stable epichaperome structures found in diseased cells [2].

Key Pharmacokinetic Parameters of this compound

This table summarizes the core PK characteristics that your predictive models must account for.

Parameter Characteristic Key Implication for Prediction
Plasma Half-life Short; rapid clearance [1] Not predictive of efficacy or tumor residence time.
Tumor Residence Time Long and variable (half-life: 24-100 hours) [1] Driven by epichaperome disassembly kinetics, not plasma PK [1].
Target Engagement Prolonged (days) at disease site [1] Best predicted by epichaperome abundance, not HSP90 expression levels [2].
Binding Mechanism Affinity-based binding followed by kinetic trapping in epichaperomes [1] Traditional in vitro koff rates significantly underestimate in vivo residence time.

Experimental Protocol: Assessing Epichaperome Presence via Native-PAGE

To reliably predict this compound sensitivity, confirm the presence of the target in your experimental models.

  • Principle: Epichaperomes are stable, high-molecular-weight oligomers that remain intact under non-denaturing conditions, unlike transient canonical HSP90 complexes [2].
  • Procedure:
    • Sample Preparation: Lyse cells or tissue samples in a mild, non-denaturing buffer to preserve protein complexes.
    • Electrophoresis: Perform polyacrylamide gel electrophoresis (PAGE) under native (non-denaturing, non-reducing) conditions. Do not use SDS or boil samples.
    • Transfer and Immunoblotting: Transfer proteins to a membrane and probe with an anti-HSP90 antibody.
    • Analysis:
      • Canonical HSP90: Appears as a band near ~242 kDa.
      • Epichaperomes: Appear as additional, smeared high-molecular-weight bands above the 242 kDa marker [2].
  • Interpretation: Models showing strong high-molecular-weight signals are likely to be sensitive to this compound and exhibit the characteristic prolonged drug retention [2].

Mechanistic Diagram of this compound's Action

The following diagram illustrates the core mechanism that explains this compound's unique pharmacokinetic profile.

cluster_normal Normal / Diseased Cell (Low Epichaperomes) cluster_diseased Diseased Cell (High Epichaperomes) NormalHSP90 Canonical HSP90 Complexes Zelavespib_Out This compound Rapidly Dissociates & Clears NormalHSP90->Zelavespib_Out Fast k_off Zelavespib_In This compound Enters Cell Zelavespib_In->NormalHSP90 Transient Binding Epichaperome Stable Epichaperome Assembly Disassembly Epichaperome Disassembly Epichaperome->Disassembly This compound Binding Initiates TrappedDrug This compound Trapped Disassembly->TrappedDrug Kinetic Trapping Slow k_off

Troubleshooting Guide

Issue Possible Cause Solution
Poor correlation between in vitro IC50 and in vivo efficacy. Using models without epichaperomes for in vitro screening. Characterize your cell lines with native-PAGE to select epichaperome-positive models [2].
No prolonged target engagement despite high HSP90 expression. HSP90 is present, but not assembled into epichaperomes. Use epichaperome abundance, not total HSP90, as your primary biomarker for sensitivity prediction [1] [2].
Inconsistent tumor residence times between models. Natural variation in epichaperome levels and assembly stability. Quantify epichaperome levels in each model; expect residence time to correlate with abundance [1].

References

Zelavespib administration route intravenous versus intraperitoneal

Author: Smolecule Technical Support Team. Date: February 2026

Documented Administration Route for Zelavespib

Based on current scientific publications and manufacturer information, the intravenous (IV) route is the established and clinically tested method for administering this compound in preclinical and clinical settings.

The table below summarizes the evidence supporting IV administration:

Source Type Details of Administration Context / Rationale
Preclinical Studies [1] [2] In vivo efficacy studied via intraperitoneal (IP) injection in mouse models (e.g., 75 mg/kg). Common practice in animal research for sustained drug delivery and easier technique versus frequent IV dosing in mice [2].
Clinical Trials [2] Investigated in human trials via intravenous (IV) infusion. Standard for precise dosing control, bioavailability, and patient safety in clinical settings [2].
Mechanistic Studies [1] Research focuses on unique long tumor residence time, independent of administration route. This compound's efficacy is driven by trapping in epichaperome structures; plasma clearance is rapid regardless of how drug enters circulation [1].

Key Considerations for Experimental Design

When planning experiments or troubleshooting issues related to drug delivery, the following factors are critical.

Route of Administration and Biodistribution

The choice between IV and IP can significantly affect how a drug distributes throughout the body. While specific data for this compound is lacking, studies with other agents (like stem cells or chemotherapeutics) show clear patterns:

  • Intravenous (IV): Delivers the agent directly into the bloodstream. This often results in higher initial concentrations in highly vascularized organs, particularly the lungs, before systemic distribution [3] [4].
  • Intraperitoneal (IP): The agent is absorbed into the circulation through the membrane lining the abdominal cavity and organs. This can lead to higher initial exposure in intra-abdominal organs like the liver and is often technically simpler, especially in rodent studies [5] [4].
Experimental Protocol for Target Engagement

A key strength of this compound is its ability to engage its target, HSP90 in epichaperomes, for extended periods. The following workflow outlines a method to measure this successful engagement, which is crucial for confirming experimental validity regardless of the administration route.

Start Administer this compound (IV or IP Route) PK Pharmacokinetic (PK) Analysis Start->PK Plasma/Tumor Sampling TO Target Occupancy (TO) Measurement Start->TO Tumor Biopsy Disassembly Monitor Epichaperome Disassembly PK->Disassembly Confirms rapid systemic clearance TO->Disassembly Confirms on-target binding PD Pharmacodynamic (PD) Readout Efficacy Correlate with Therapeutic Efficacy PD->Efficacy Measure degradation of client proteins (e.g., AKT) Disassembly->PD Biochemical Assays (e.g., Western Blot)

Supporting Method Details:

  • Pharmacokinetic (PK) Analysis: Track drug concentration in plasma and tumors over time. This compound shows rapid plasma clearance but prolonged retention in diseased tissues for days [1].
  • Target Occupancy (TO) Measurement: Use positron emission tomography (PET) with radiolabeled this compound (e.g., 124I-PU-H71) to directly visualize and quantify drug binding to epichaperomes in tumors [1].
  • Pharmacodynamic (PD) Readout: Confirm biological activity by measuring the degradation of HSP90 client proteins (e.g., AKT, RAF-1) and induction of HSP70 via Western blot of tumor lysates [2].

Frequently Asked Questions

Q: Why does my plasma pharmacokinetic data for this compound not correlate with its anti-tumor effect? A: This is an expected and characteristic property of this compound. The drug is rapidly cleared from plasma but remains bound to its target (epichaperomes) in tumors for an extended time (half-life of 24-100 hours). Tumor retention and effect are driven by target binding and disassembly kinetics, not plasma concentration. Rely on tumor pharmacokinetics or target engagement assays to assess effect [1].

Q: Can I use intraperitoneal injection for this compound in my mouse study? A: Yes, intraperitoneal injection is a standard and practical route for preclinical studies in rodents and is used in published research [2]. Be aware that this may influence the initial biodistribution compared to IV. The critical factor for efficacy is the final delivery of the drug to the tumor site and its retention there, which occurs with either route.

Q: How can I confirm that this compound is engaging its target in my model? A: Use a combination of the methods shown in the workflow diagram:

  • Direct Measurement: Use a radiolabeled analog for PET imaging if available [1].
  • Indirect Measurement: Monitor the degradation of key oncogenic client proteins (like EGFR, HER3, RAF-1, AKT) and upregulation of HSP70 in tumor tissue via Western blot [2].

References

Zelavespib tumor penetration blood-brain barrier

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib (PU-H71) Frequently Asked Questions

  • Q1: What is the primary mechanism for this compound's prolonged tumor retention?

    • A: Unlike conventional models based solely on plasma pharmacokinetics, this compound's long residence time is driven by a "trapping" mechanism within epichaperomes. The drug binds to HSP90 in these pathological complexes, which initiates their disassembly. The drug's off-rate is governed by the slow kinetics of target disassembly rather than simple unbinding, leading to retention for days after the drug has cleared from plasma [1].
  • Q2: Does this compound cross the intact Blood-Brain Barrier (BBB)?

    • A: Evidence suggests it does. Radiolabeled derivatives of this compound have been used in Positron Emission Tomography (PET) imaging to successfully detect and quantify epichaperomes in vivo in the brain, indicating the compound can access brain tissue [1]. Its physicochemical properties and the specific transport mechanisms involved are areas of active research.
  • Q3: How does epichaperome expression affect this compound efficacy?

    • A: Tumors with higher levels of epichaperome assemblies show significantly longer this compound residence times and greater target occupancy. This correlation makes epichaperome abundance a potential predictive biomarker for patient stratification [1].
  • Q4: Why is plasma concentration a poor indicator of this compound's activity?

    • A: this compound is rapidly cleared from plasma and metabolized. However, it remains bound to its target in tumors for an extended period. Therefore, tumor pharmacokinetics and target engagement, measurable via imaging, are more relevant for assessing efficacy than plasma levels [1].

Experimental Protocols & Data Interpretation

The table below summarizes key experimental findings and their implications for your research.

Table 1: Key Quantitative Findings on this compound

Metric Finding Experimental Context & Significance
Tumor Residence Half-Life 24 to 100 hours Measured in human patients via PET imaging. Shows high variability linked to epichaperome abundance in the tumor [1].
Target Engagement Correlates with anti-tumor effects PET-based assessment of target occupancy is a more reliable indicator of pharmacodynamic response than plasma PK [1].
Specificity Binds HSP90 in epichaperomes This compound discriminates between pathologic epichaperomes and physiologic chaperone complexes, preserving function in normal cells [1].

Troubleshooting Common Experimental Challenges

  • Challenge: Inconsistent tumor retention data in animal models.

    • Solution: Characterize epichaperome levels in your tumor models before and during experiments. Use techniques like cross-linking followed by immunoblotting or PET imaging with radiolabeled this compound to confirm that the tumor model used has a significant epichaperome burden [1].
  • Challenge: Differentiating specific target binding from non-specific tissue uptake.

    • Solution: Employ radiolabeled this compound (e.g., with iodine-124 for PET) for real-time, quantitative measurement of drug distribution and target engagement. Co-inject a therapeutic dose with a tracer amount to monitor pharmacokinetics directly at the tumor site [1].
  • Challenge: Assessing functional impact on BBB integrity.

    • Solution: Utilize well-characterized in vitro BBB models. The diagram below outlines a workflow for establishing a primary rat BBB model that can be adapted to study this compound's transport [2]. Monitor integrity with Transendothelial Electrical Resistance (TEER) and permeability markers like Lucifer Yellow.

G Start Start Protocol AstroIsolation Isolate Astrocytes from neonatal rat cortices Start->AstroIsolation ECIsolation Isolate Brain Endothelial Cells (RBEC) from rat cortices Start->ECIsolation AstroCulture Culture and freeze astrocytes AstroIsolation->AstroCulture CoCulture Plate RBEC on filter for co-culture with astrocytes AstroCulture->CoCulture ECPurification Purify with puromycin to eliminate pericytes ECIsolation->ECPurification ECPurification->CoCulture Characterization Characterize BBB Model CoCulture->Characterization TEER Measure TEER (>300 Ω·cm² target) Characterization->TEER Permeability Assess Papp for Lucifer Yellow Characterization->Permeability Transport Validate functional transporters (P-gp, TfR) Characterization->Transport TJ Confirm TJ protein expression (Occludin, Claudin-5, ZO-1) Characterization->TJ

Diagram 1: Workflow for primary rat BBB model establishment. Based on the protocol by [2], this model achieves high TEER and expresses key tight junction (TJ) proteins and transporters, making it suitable for studying receptor-mediated transport and drug permeability.

Mechanisms of Blood-Brain Barrier Penetration

To understand how this compound might cross the BBB, it is helpful to review the general structure and transport mechanisms of this barrier. The BBB is a complex multicellular structure that tightly regulates molecular exchange.

G cluster_NVU Neurovascular Unit (NVU) Blood Blood Capillary Lumen EC Endothelial Cells (Tight Junctions, Efflux Pumps) Blood->EC Substrate Transport Brain Brain Parenchyma EC->Brain Substrate Transport BM Basement Membrane EC->BM p1 EC->p1 p2 EC->p2 p3 EC->p3 p4 EC->p4 PC Pericyte PC->BM Astro Astrocyte End-Foot Astro->BM PassiveDiff Passive Diffusion (Small, Lipophilic) CarrierMed Carrier-Mediated Transport (SLC) ReceptorMed Receptor-Mediated Transcytosis (RMT) ActiveEfflux Active Efflux (ABC Transporters) p1->PassiveDiff Influx p2->CarrierMed Influx p3->ReceptorMed Influx p4->ActiveEfflux Efflux

Diagram 2: Key transport pathways at the BBB. The BBB, formed by endothelial cells (ECs), pericytes, and astrocyte end-feet, permits influx via passive diffusion, solute carrier (SLC) transporters, and receptor-mediated transcytosis (RMT), while ATP-binding cassette (ABC) efflux transporters like P-gp actively remove substrates [3] [4] [5].

References

Zelavespib disassembly kinetics versus unbinding kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the fundamental difference between zelavespib's disassembly kinetics and its unbinding kinetics?

    • A: Traditional drug efficacy models focus on the unbinding kinetics (the simple off-rate, or k_off, of the drug from its target). For this compound, the disassembly kinetics of the epichaperome structure itself are the primary determinant of its prolonged residence time. The drug becomes "trapped" upon binding, and its release is governed by the relatively slow breakdown of the entire epichaperome complex, not just the dissociation of the drug molecule from its binding pocket [1] [2] [3]. The observed off-rate is therefore much slower than what is measured in vitro in diluted systems.
  • Q2: Why does this compound remain in tumors for days (half-life of 24-100 hours) despite rapid clearance from plasma?

    • A: This prolonged retention is due to target-mediated trapping. This compound specifically binds to pathologic HSP90 conformers within epichaperomes in diseased cells. The initial binding event triggers a process that traps the drug, and its residence time is then tied to the stability and disassembly rate of the epichaperome, not systemic plasma concentration [4] [2]. This explains the lack of correlation between plasma pharmacokinetics and tumor pharmacodynamic effects.
  • Q3: How does epichaperome abundance affect my experimental results with this compound?

    • A: The level of epichaperome expression in your model system is a critical variable. Research shows a direct correlation: higher epichaperome abundance leads to a longer residence time for this compound and a greater degree of target occupancy [4] [2]. It is essential to biochemically quantify epichaperome levels in your experimental models (e.g., using native gel shift assays or proximity ligation assays) to correctly interpret data on drug retention and efficacy.

Experimental Protocols & Data

Here are core methodologies and quantitative data from key studies to guide your experimental design.

Table 1: Key Quantitative Findings on this compound Kinetics
Parameter Finding / Value Experimental Context Citation
Tumor Residence Half-life 24 to 100 hours Human patients, measured via PET imaging with 124I-labeled this compound [4] [2]
Key Determinant of Residence Time Target (epichaperome) disassembly kinetics In vivo mouse model and biochemical analysis [1] [2]
Correlation with Efficacy Significant correlation between target occupancy and anti-tumor effect Clinical investigation [4] [2]
Plasma PK vs. Tumor PD No correlation Clinical observation in human patients [4] [2]
Protocol: Monitoring Target Occupancy and Residence Time In Vivo

This protocol is adapted from studies that used radiolabeled compounds to trace this compound's kinetics in live animal models [4] [2].

  • Tracer Co-injection: Co-inject a therapeutic dose of unlabeled this compound with a tracer amount of an iodine-124 (124I) labeled version of the drug (e.g., [124I]-PU-H71) or a similar epichaperome agent (e.g., [124I]-PU-AD/icapamespib) intravenously.
  • PET Imaging: Perform longitudinal Positron Emission Tomography (PET) imaging over several days to non-invasively quantify drug retention specifically within the tumor or diseased tissue.
  • Data Analysis: Generate time-activity curves from the PET data to calculate the effective half-life of the drug in the target tissue. This half-life directly reflects the target occupancy and residence time.
  • Ex Vivo Validation: At endpoint, excise tumors and key organs. Use gamma counting to validate the PET-derived radioactivity measurements. Analyze tissue lysates via native gel electrophoresis or other biochemical methods to confirm epichaperome disassembly.
Protocol: Biochemical Confirmation of Epichaperome Disassembly

This method is used to confirm the biochemical effect of this compound binding in cell or tissue samples [4] [2] [3].

  • Treatment: Treat epichaperome-positive cells (e.g., MDA-MB-468) or a mouse xenograft model with this compound (e.g., 50-100 mg/kg) or vehicle control.
  • Lysis: Lyse cells or homogenize tissue samples using a mild, non-denaturing lysis buffer to preserve protein complexes.
  • Native PAGE: Resolve the protein lysates using native polyacrylamide gel electrophoresis (PAGE), which maintains protein complexes in their intact state.
  • Immunoblotting: Transfer the proteins to a membrane and perform Western blotting using antibodies against core epichaperome components, such as HSP90 and HSC70.
  • Interpretation: A successful this compound treatment will be evidenced by a shift from high molecular weight epichaperome assemblies to lower molecular weight chaperone monomers or simple oligomers on the native gel blot, without a change in the total expression level of the chaperone proteins.

Mechanism & Workflow Visualizations

The following diagrams, created with Graphviz DOT language, illustrate the core concepts and experimental workflows.

This compound Mechanism: Trapping & Disassembly

This diagram illustrates the key mechanistic difference between traditional unbinding and this compound's disassembly-driven kinetics.

This compound Mechanism: Trapping vs Unbinding cluster_traditional Traditional Drug Unbinding Kinetics cluster_this compound This compound Disassembly Kinetics A1 Drug Binds to Target A2 Equilibrium State: Drug-Target Complex A1->A2 A3 Drug Unbinds (Rate = k_off) A2->A3 Fast Process A4 Free Target + Free Drug A3->A4 A4->A1 Binding (k_on) B1 This compound Binds to HSP90 in Epichaperome B2 Trapping Stage: Drug becomes trapped in the complex B1->B2 B3 Complex Disassembles (Rate = k_disassembly) B2->B3 Slow, Rate-Limiting Process B4 Free Chaperones + Released Drug B3->B4 Key Key Driver of Residence Time

Workflow: In Vivo Target Occupancy Measurement

This flowchart outlines the key steps for the protocol to measure this compound's target occupancy and residence time in vivo.

Workflow: In Vivo Target Occupancy Measurement Start Start Step1 Co-inject Therapeutic This compound + [124I]-Tracer Start->Step1 Step2 Longitudinal PET Imaging (Over several days) Step1->Step2 Step3 Generate Time-Activity Curves from Tumor ROI Step2->Step3 Step4 Calculate Effective Half-life in Tumor Step3->Step4 Step5 Terminate Study & Collect Tissues Step4->Step5 Step6 Ex Vivo Validation: Gamma Counting & Biochemistry Step5->Step6 End End Step6->End

References

Zelavespib handling instructions storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib Handling and Storage

For optimal stability and performance, please adhere to the following storage and handling conditions.

Aspect Specification
Recommended Storage Solid form: Store at 2-8°C in a sealed container, protected from light and under an inert atmosphere [1].
Molecular Weight 512.37 (Freebase) [2]; 548.83 (Hydrochloride salt) [3].
Purity ≥ 98% [1] [3].
Stock Solution Preparation Soluble in DMSO (e.g., 100 mg/mL) [3]. Hygroscopic DMSO can affect solubility; use newly opened containers [3].
Aliquoting & Storage Prepare single-use aliquots to avoid repeated freeze-thaw cycles [3].
Short-term Storage (Solution) -20°C for 1 month (sealed, away from moisture) [3].
Long-term Storage (Solution) -80°C for 6 months (sealed, away from moisture) [3].

Biological Activity & Key Quantitative Data

The table below summarizes the potency of this compound in various experimental models.

Model System Assay Type Value / Result Notes / Key Observations
Biochemical Assay HSP90 Inhibitory Activity (IC₅₀) 51 nM [2] Purine-based, selective inhibitor [2].
Cell Line (MDA-MB-468) Growth Inhibition (IC₅₀) 65 nM [2] Triple-negative breast cancer (TNBC) cell line [2].
Cell Line (MCF7) Her2 Level Reduction (IC₅₀) 60 nM [2] 24-hour treatment by Western blot [2].
Cell Line (MRC5) Cytotoxicity (IC₅₀) 1 μM [2] Normal lung fibroblast cell line, shows selectivity [2].
In Vivo (Mice, MDA-MB-231 xenograft) Dosage / Efficacy 75 mg/kg [2] Administered intraperitoneally (i.p.), 3 times/week [2].
Tumor Growth Inhibition 96% [2] Associated with degradation of client proteins (Akt, Raf-1) [2].

In Vitro Growth Inhibition Assay Protocol

This protocol details the methodology for assessing the inhibitory activity of this compound on cancer cell growth, as referenced in the search results [2].

G Start Start Assay PlateCells Seed cells in 96-well plates Start->PlateCells AddCompound Add this compound in DMSO (or DMSO vehicle control) PlateCells->AddCompound Incubate Incubate plates (typically 3 days at 37°C) AddCompound->Incubate Equilibrate Equilibrate to room temperature (~30 min) Incubate->Equilibrate AddReagent Add CellTiter-Glo Luminescence Reagent Equilibrate->AddReagent Incubate2 Incubate and shake (15 min to 2 hrs) AddReagent->Incubate2 Measure Measure luminescence signal Incubate2->Measure Analyze Analyze data (Calculate IC₅₀) Measure->Analyze

Key Considerations:

  • Cell Lines: This protocol is applicable to various cancer cell lines (e.g., MDA-MB-231, SKBr3) [2].
  • Cell Seeding: Plate cells in exponential growth phase. For a 96-well plate, a common density is 8x10³ cells per well in 100 µL of medium [2].
  • Controls: Always include replicate wells for both vehicle control (DMSO) and compound-treated conditions [2].
  • Detection Principle: The CellTiter-Glo Assay measures ATP, which is proportional to the number of metabolically active cells, providing a luminescent signal for viability [2].

Mechanism of Action & Prolonged Target Engagement

This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90) [2] [4]. Its efficacy is notably enhanced by a unique mechanism of prolonged target engagement that is distinct from simple binding affinity [5].

  • Epichaperome Binding: In diseased cells (e.g., cancer), chaperones can form stable, pathological scaffolding complexes called epichaperomes [5] [6]. This compound preferentially binds to HSP90 within these structures.
  • Drug Trapping: Upon binding, the drug becomes functionally "trapped" in the epichaperome complex. The disassembly kinetics of the entire epichaperome structure, rather than just the drug unbinding from HSP90, dictate how long this compound remains engaged at the target site [5].
  • Clinical Relevance: This trapping mechanism leads to a long target residence time (half-life of 24 to 100 hours in human tumors), which drives sustained pharmacodynamic effects even after the drug has been cleared from the bloodstream [5].

G NormalCell Normal Cell Transient chaperone interactions DiseasedCell Diseased Cell (e.g., Cancer) Stable Epichaperome formation DrugBinds This compound binds HSP90 in epichaperome DiseasedCell->DrugBinds DrugTrapped Drug is 'trapped' in the complex DrugBinds->DrugTrapped Disassembly Slow disassembly of epichaperome structure DrugTrapped->Disassembly ProlongedEffect Prolonged target occupancy and pharmacodynamic effect Disassembly->ProlongedEffect

Troubleshooting Common Issues

  • Problem: Poor Solubility or Precipitation

    • Cause: Hygroscopic DMSO or improper handling of stock solution.
    • Solution: Use fresh, anhydrous DMSO for preparing stock solutions. Vortex and sonicate if necessary. For in vivo studies, use recommended vehicle formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) [3].
  • Problem: High Cytotoxicity in Normal Cells

    • Cause: Loss of selectivity; off-target effects.
    • Solution: Confirm working concentrations. This compound shows selectivity for epichaperomes in diseased cells. Normal fibroblasts (e.g., MRC5) have a significantly higher IC₅₀ (1 μM) than many cancer cells [2].
  • Problem: Lack of Expected Effect in Cell Assay

    • Cause: Insufficient incubation time for target degradation.
    • Solution: The degradation of HSP90 client proteins (like Her2, Akt) can require 24 hours or more [2]. Extend treatment duration and validate outcome via Western blot for client protein downregulation [2].

References

Zelavespib in vivo half-life extension strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Does Zelavespib use Fc fusion or PEGylation for half-life extension? No. This compound is a small molecule drug, and the search results indicate it does not employ conventional half-life extension technologies like Fc fusion or PEGylation, which are typically used for larger biologic therapeutics (e.g., proteins and peptides) [1] [2].
  • If its plasma half-life is short, how is it effective? this compound's efficacy is driven by its long target residence time, not its plasma concentration. It becomes selectively trapped and concentrated in diseased cells for days by binding to pathological complexes called epichaperomes, while it is rapidly cleared from plasma and healthy tissues [3].
  • What should I measure to confirm target engagement? You should measure target occupancy and disassembly kinetics within the diseased tissue (e.g., tumor). Do not rely on plasma pharmacokinetic (PK) measurements, as they do not correlate with the drug's retention at the target site or its pharmacodynamic effects [3].

Technical Deep Dive: this compound's Mechanism of Action

The following diagram illustrates the unique mechanism that leads to this compound's prolonged action at its target site.

G This compound This compound Rapid Plasma Clearance Rapid Plasma Clearance This compound->Rapid Plasma Clearance  Short plasma half-life Binds HSP90 in Epichaperome Binds HSP90 in Epichaperome This compound->Binds HSP90 in Epichaperome  Selective entry into diseased cells Epichaperome Epichaperome Trappedthis compound Trappedthis compound Epichaperome Disassembly Epichaperome Disassembly Trappedthis compound->Epichaperome Disassembly  Initiates Disassembly Disassembly Prolonged Target Modulation Prolonged Target Modulation Disassembly->Prolonged Target Modulation  Drug is released slowly (Residence time: 24-100 hours) Binds HSP90 in Epichaperome->Trappedthis compound  Becomes trapped Epichaperome Disassembly->Disassembly  Slow kinetics Therapeutic Efficacy Therapeutic Efficacy Prolonged Target Modulation->Therapeutic Efficacy

This compound's on-target residence time is driven by epichaperome disassembly kinetics

This mechanism is supported by key experimental evidence:

  • In Vivo Target Occupancy Measurement: Real-time single-tumor pharmacokinetics and target engagement can be monitored in mice and humans using Positron Emission Tomography (PET) with 124I-radiolabeled this compound [3] [4].
  • Correlation with Efficacy: Clinical investigations have shown that the degree of target occupancy, as measured by PET imaging, significantly correlates with the observed anti-tumor effects. The residence time of this compound in tumors is highly variable (half-life of 24 to 100 hours) and is attributed to the abundance of epichaperomes in the specific tumor [3].

Traditional Half-Life Extension Strategies for Context

While not used by this compound, the table below summarizes established half-life extension strategies for biologics, which provide useful context for other drug development projects.

Strategy Description Mechanism of Action
Fc Fusion [1] [2] Fusion to Fc domain of immunoglobulin G. Binds to neonatal Fc receptor (FcRn), enabling cellular recycling and reducing degradation.
PEGylation [1] [2] Chemical conjugation to polyethylene glycol (PEG). Increases hydrodynamic volume, reducing kidney filtration; can shield from proteases.
Albumin Fusion/Binding [1] [5] [2] Genetic fusion to albumin or use of albumin-binding domains. Exploits long half-life of albumin; can also engage FcRn recycling.
PASylation [1] Genetic fusion to unstructured polypeptides (Pro, Ala, Ser). Increases hydrodynamic volume via a "molecular shield" effect; fully biodegradable.
CTP Fusion [1] Fusion to Carboxy-Terminal Peptide. Adds negatively charged, sialylated peptides to reduce clearance.

Experimental Protocol: Assessing Target Engagement

For researchers investigating drugs like this compound, here is a core methodology for evaluating target engagement, based on the cited literature [3]:

  • Radiolabeling: Synthesize a radiolabeled version of the epichaperome agent (e.g., 124I-labeled this compound or Icapamespib) that is compatible with PET imaging.
  • In Vivo Administration: Co-inject a tracer amount of the radiolabeled agent with a therapeutic dose of the unmodified drug into a validated animal model (e.g., tumor-bearing mice).
  • Imaging & Pharmacokinetics: Conduct serial PET imaging over time to non-invasively quantify the real-time pharmacokinetics and retention of the drug specifically at the target site (e.g., within the tumor).
  • Biochemical Analysis: Ex vivo, analyze tumor lysates biochemically (e.g., via native gel or co-immunoprecipitation) to monitor the disassembly of epichaperome complexes, which correlates with the drug's residence time and mechanism of action.
  • Correlation with Efficacy: Correlate the metrics of target occupancy and complex disassembly from steps 3 and 4 with the observed pharmacodynamic effects and therapeutic efficacy.

References

Zelavespib target engagement measurement challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why do traditional in vitro binding assays fail to predict zelavespib's in vivo residence time?

    • A: Traditional diluted in vitro systems measure the drug's "off-rate" from an isolated target. However, this compound's residence time in tumors is dictated not by simple unbinding, but by the kinetics of epichaperome disassembly itself [1] [2]. The drug becomes kinetically trapped in the stable epichaperome structure, and its release is contingent on the complex's breakdown, a process not captured in standard assays.
  • Q2: Why is there a disconnect between plasma pharmacokinetics and tumor pharmacodynamics?

    • A: this compound is rapidly cleared from plasma and normal tissues [1] [2]. However, in diseased cells with high epichaperome levels, the drug is selectively trapped and retained for days [1] [3] [2]. Therefore, plasma concentration is a poor indicator of target engagement and anti-tumor effect; measurements must be taken at the disease site [1] [2].
  • Q3: How can I confirm that my experimental model is suitable for studying this compound?

    • A: Tumor sensitivity and drug retention directly correlate with epichaperome abundance, not just HSP90 expression [3]. You must biochemically confirm the presence of stable, high-molecular-weight epichaperome complexes in your model using techniques like native-PAGE followed by immunoblotting with HSP90-specific antibodies [3]. Models showing only the ~242 kDa band for canonical HSP90 complexes may be insensitive.
  • Q4: What techniques are used to measure target engagement and residence time in vivo?

    • A: The most direct method is Positron Emission Tomography (PET) imaging using radiolabeled versions of the drug (e.g., 124I-zelavespib) [1] [2]. This allows for real-time, non-invasive quantification of drug retention and target occupancy at the site of action, providing a direct measure of engagement in living systems [1].

Experimental Protocols & Best Practices

The table below summarizes the core principles and techniques for accurately assessing this compound's action.

Challenge Conventional Approach & Pitfall Recommended Technique Key Technical Consideration
Predicting In Vivo Residence Time Diluted in vitro binding assays (e.g., SPR). Pitfall: Measures unbinding kinetics, underestimates true residence time [1]. Monitor epichaperome disassembly kinetics in cellular or tumor lysates [1]. Residence time is linked to target disassembly rate, not drug-target unbinding [1] [2].
Measuring Target Engagement In Vivo Relying on plasma pharmacokinetic data. Pitfall: No correlation with tumor drug levels or effect [1] [2]. PET Imaging with 124I-zelavespib [1] [2]. Provides quantitative, tumor-specific data on drug retention and target occupancy.
Validating Model System Assuming high HSP90 expression indicates sensitivity. Pitfall: Sensitivity depends on epichaperome presence, not total HSP90 [3]. Native-PAGE & Western Blot to detect high-molecular-weight epichaperome complexes [3]. Look for stable complexes that persist on native gels, distinct from the dynamic ~242 kDa HSP90 dimer [3].
Assessing Engagement in Cellular Systems Using only affinity-based methods (e.g., Kd). Pitfall: Misses the kinetic trapping event [1]. Cellular Thermal Shift Assay (CETSA) or Chemical Protein Stability Assay (CPSA) [4]. Measures drug-induced stabilization of the target protein in a more disease-relevant cellular context [4].

Mechanism of Action & Visualization

This compound's action is a dynamic, multi-stage process. The following diagram illustrates the key mechanism that makes its engagement so challenging to measure with conventional methods.

G A Diseased Cell B Epichaperome Formation A->B C Stable Pathological Scaffold B->C D This compound Binds and is Trapped C->D E Epichaperome Disassembly D->E F Normalized PPI Networks E->F G This compound Released E->G

This mechanism explains the core challenge: the drug's extended on-target residence time is governed by the slow disassembly of the epichaperome (Step 5), not by the drug-protein unbinding kinetics. This is why measurements in diluted systems, which cannot form or maintain these stable structures, fail to predict cellular and in vivo behavior [1] [2].

Methodology Deep Dive: Native-PAGE for Epichaperome Detection

This protocol is critical for validating your experimental models.

  • Sample Preparation: Lyse cells or tissue under non-denaturing conditions to preserve protein complexes. Avoid SDS and other harsh denaturants.
  • Gel Electrophoresis: Run the lysates on a native (non-denaturing) polyacrylamide gel. Do not boil the samples.
  • Western Blot: Transfer proteins to a membrane and probe with antibodies against core epichaperome components like HSP90 or HSC70 [3].
  • Interpretation:
    • Canonical HSP90: Appears primarily as a band around 242 kDa, representing the dynamic homodimer [3].
    • Epichaperomes: Appear as high-molecular-weight smears or discrete bands above the 242 kDa marker. These stable complexes do not disassemble under the gentle conditions of native-PAGE [3]. The presence and intensity of these high-molecular-weight species indicate epichaperome abundance.

References

Comparative Overview: Zelavespib (PU-H71) vs. LSI137

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of these two epichaperome-targeting agents based on current research.

Feature Zelavespib (PU-H71) LSI137
Primary Target HSP90 within epichaperomes [1] [2] HSC70 (HSPA8) within epichaperomes (epiHSP70s) [3] [4]
Chemical Class Purine-scaffold derivative [2] YK-derivative (covalent binder) [3]
Mechanism of Action Binds ATP-binding pocket of HSP90; becomes kinetically trapped in epichaperomes, leading to their disassembly [1] [2] Binds an allosteric pocket and covalently links to Cys267 in HSC70, disrupting epichaperomes [3]
Reported IC₅₀ (Cellular) ~51 nM (in MDA-MB-468 cells) [5] ~60 nM (for epiHSP70s disruption) [3]
Key Distinction Target residence time is dictated by epichaperome disassembly kinetics, not simple unbinding [1] Shows preference for HSC70 in epichaperomes over canonical HSP70 complexes [3]
Therapeutic Applications Cancer (clinical trials), Alzheimer's disease models [1] [4] Cancer, Alzheimer's disease models (preclinical stage) [3] [4]
Probe Derivatives Radiolabeled ([[¹²⁴I]PU-H71) for PET imaging; clickable (PU-TCO) for cellular imaging [1] [4] Biotinylated (YK5-B) and other derivatives for affinity capture and study [3]

Key Experimental Data and Methodologies

Here are the methodologies commonly used in the literature to generate the data for the comparisons above.

Assessing Target Binding and Residence Time
  • Method: Pharmacokinetic (PK) and Target Occupancy Studies.
  • Protocol: Administer the drug (e.g., this compound) to animal models (e.g., mouse xenografts). Use radiolabeled versions of the drug (e.g., [¹²⁴I]-PU-H71) for co-injection and track its distribution over time using Positron Emission Tomography (PET) imaging. Measure drug concentration in plasma and tumors to determine plasma PK and intratumoral residence time separately [1].
  • Key Insight: For this compound, prolonged tumor retention (half-life of 24-100 hours) was observed despite rapid plasma clearance, indicating that target residence time is independent of systemic pharmacokinetics [1].
Evaluating Epichaperome Disruption
  • Method: Native Polyacrylamide Gel Electrophoresis (Native-PAGE) with Immunoblotting.
  • Protocol:
    • Prepare homogenates from treated and untreated cells or tissues.
    • Separate proteins using Native-PAGE (which preserves protein complexes) instead of denaturing SDS-PAGE.
    • Transfer to a membrane and immunoblot for core epichaperome components like HSP90, HSC70, or HOP.
    • In epichaperome-positive samples, high molecular weight smears or bands indicate stable assemblies. Effective disruptors like this compound and LSI137 cause a reduction in these high-weight species, with a corresponding increase in the ~242 kDa band characteristic of canonical chaperone dimers [2] [3] [6].
Determining Binding Preference for Epichaperomes
  • Method: Affinity Capture with Chemical Probes.
  • Protocol:
    • Immobilize the inhibitor (e.g., YK5-B for LSI137 class or PU-beads for this compound) on solid support (e.g., beads) [3].
    • Incubate the beads with homogenates from cells with high and low epichaperome levels but similar total chaperone expression.
    • After capture, analyze the bound fraction and the depleted flow-through by Native-PAGE and SDS-PAGE.
    • A probe with high preference for epichaperomes will predominantly pull down the high molecular weight complexes, leaving the dynamic chaperone pools in the flow-through [3].

Mechanism of Action and Signaling Pathways

The following diagram illustrates how this compound and LSI137 target the epichaperome pathway to disrupt pathological protein networks.

G Stress Stress PTMs PTMs Stress->PTMs Epichaperome Pathologic Epichaperome PTMs->Epichaperome Chaperones Chaperones (HSP90, HSC70) Chaperones->Epichaperome Stable Assembly PPI_Network Rewired PPI Network Epichaperome->PPI_Network Scaffolding Platform Normal_PPI Normal PPI Network Epichaperome->Normal_PPI Disassembly Disease_Phenotype Disease Phenotype (e.g., Cancer, Neurodegeneration) PPI_Network->Disease_Phenotype This compound This compound This compound->Epichaperome Binds & Traps LSI137 LSI137 LSI137->Epichaperome Binds & Disrupts Normal_Function Normal Cellular Function Normal_PPI->Normal_Function

This diagram shows that chronic stress and post-translational modifications (PTMs) drive the stable assembly of chaperones into pathologic epichaperomes [2] [6]. These epichaperomes act as scaffolding platforms that rewire Protein-Protein Interaction (PPI) networks, supporting disease phenotypes in cancer and neurodegeneration [2] [3]. Both this compound and LSI137 bind to components of the epichaperome, leading to its disassembly. This normalizes the PPI network and restores cellular functions toward a healthy state [1] [3].

Key Insights for Research and Development

  • Complementary, Not Redundant, Targets: While both disrupt epichaperomes, they bind different key components (HSP90 vs. HSC70). The choice of agent may depend on the specific chaperone composition of the epichaperome in a given disease context [3] [4].
  • Beyond Affinity: The Residence Time Paradigm: this compound's efficacy is a prime example of how prolonged target residence time, driven by the kinetics of target disassembly rather than simple binding affinity, is a crucial driver of pharmacodynamic effects [1].
  • Toolkits for Target Engagement: Both compounds have associated chemical probes (e.g., radiolabeled, clickable, or biotinylated derivatives) that are invaluable for confirming target engagement, measuring occupancy, and validating mechanisms in experimental models [1] [3] [4].

References

Zelavespib PU-AD comparative pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib (PU-H71) Pharmacokinetic Profile

Parameter Description / Value
Mechanism of Action Binds HSP90 within pathologic epichaperome assemblies [1] [2].
Key PK Characteristic Extended target residence time (on-target half-life: 24 to 100 hours in human tumors), despite rapid systemic clearance [1] [2].
Systemic PK Rapid plasma clearance and metabolism [1] [2].
Tissue Distribution Minimal retention in non-diseased tissues; specific and prolonged engagement at disease sites [1] [2].
Clinical Indications Cancer (in clinical trials) [3] [1]. Neurodegenerative diseases (preclinical evidence) [4] [5].

The Unique Prolonged Action of this compound

This compound exhibits a unique "trapping" mechanism that explains its long residence time at the target site, which is not directly predicted by its plasma pharmacokinetics [1] [2]. The following diagram illustrates this process.

G This compound This compound DrugTargetComplex DrugTargetComplex This compound->DrugTargetComplex 1. Binds to Epichaperome Epichaperome Epichaperome Epichaperome->DrugTargetComplex Disassembly Disassembly DrugTargetComplex->Disassembly 2. Induces Slow Disassembly ProlongedEffect ProlongedEffect Disassembly->ProlongedEffect 3. Residence time dictated by disassembly kinetics

This mechanism means that the drug's effect is driven by the kinetics of epichaperome disassembly rather than traditional drug-target unbinding kinetics [1] [2].

Key Experimental Evidence and Protocols

The insights into this compound's behavior are derived from several sophisticated experimental techniques:

  • In Vivo Target Engagement: Positron Emission Tomography (PET) imaging with radiolabeled [124I]-zelavespib was used to measure real-time drug pharmacokinetics and target occupancy directly in individual tumors in mice and humans [1] [2].
  • Biochemical Confirmation: The disassembly of epichaperomes in mouse models was monitored biochemically using native polyacrylamide gel electrophoresis (PAGE), which distinguishes stable, high-molecular-weight epichaperome complexes from normal chaperone dimers [1] [4].
  • Cellular & Tissue Detection: Click-chemical probes (e.g., PU-TCO) have been developed and validated for the detection of epichaperomes at single-cell resolution in brain tissue, providing a tool for understanding target distribution [5].

How to Proceed with Your Comparison

While the search results confirm that PU-AD (icapamespib) is also an epichaperome-targeting agent with a similarly long residence time [1] [5], direct comparative data is lacking. To build a complete comparison guide, you could:

  • Search for Head-to-Head Studies: Look for publications that specifically mention both "this compound" and "PU-AD" or "icapamespib" in their titles or abstracts.
  • Consult Specialized Databases: Access pharmacokinetic databases or regulatory documents (like FDA/EMA clinical trial reports) for each compound to extract and compare standard PK parameters (Cmax, Tmax, AUC, half-life).
  • Focus on Context: Since both drugs share a core mechanism, your comparison could focus more on their development status, therapeutic applications (oncology vs. neurodegeneration), and any differences in their clinical pharmacokinetic profiles as reported in their respective trial publications.

References

Zelavespib combination therapy BTKi CAR-T resistance

Author: Smolecule Technical Support Team. Date: February 2026

BTKi and CAR-T Cell Therapy: Synergistic Mechanisms

Preclinical and clinical studies indicate that Bruton's tyrosine kinase inhibitors (BTKis) enhance the efficacy and safety of CD19-targeted CAR-T cell (CART19) therapy through several key mechanisms summarized in the table below.

Mechanism of Action Functional Impact Key Findings
Reduces T-cell Exhaustion Preserves long-term antitumor functionality of CAR-T cells. Attenuates exhaustion caused by persistent antigen exposure; downregulates exhaustion markers [1] [2].
Enhances T-cell Fitness Improves expansion, persistence, and engraftment of CAR-T cells. Increases T-cell expansion and viability; promotes a less differentiated phenotype [3] [2].
Reprograms Tumor Microenvironment (TME) Shifts the TME from immunosuppressive to pro-inflammatory. Reprograms macrophages to M1 subtype; polarizes T-helper cells toward Th1 subtype [1].
Modulates Cytokine Release May mitigate severity of Cytokine Release Syndrome (CRS). Reduces release of key inflammatory cytokines (e.g., IL-6, TNF-α) in vitro and in vivo [1] [2].

The logical relationships between these mechanisms and their combined effect on overcoming treatment resistance can be visualized in the following pathway diagram.

G cluster_pre Pre-CAR-T & During Expansion cluster_post Post-CAR-T Infusion BTKi BTKi Exhaustion_Pre Reduces Tonic Signaling & TCR-driven Exhaustion BTKi->Exhaustion_Pre Inhibits CD3ζ Phosphorylation Fitness_Pre Enhances In-vitro Expansion & Viability BTKi->Fitness_Pre CAR_T CAR_T CAR_T->Exhaustion_Pre CAR_T->Fitness_Pre Exhaustion_Post Preserves In-vivo Persistence & Function Exhaustion_Pre->Exhaustion_Post Fitness_Pre->Exhaustion_Post TME Reprograms Tumor Microenvironment (M1 Macrophages, Th1 Cells) Exhaustion_Post->TME CRS Modulates Cytokine Release (Potentially mitigates CRS) Exhaustion_Post->CRS Outcome Overcoming Resistance & Improved Clinical Response Exhaustion_Post->Outcome TME->Outcome CRS->Outcome

Clinical Trial Data: BTKi + CAR-T Combination Therapy

Emerging clinical data supports the translational potential of this combination. The table below summarizes key efficacy and safety findings from a 2024 pragmatic clinical trial (PCT).

Trial Aspect Findings (CART19 + BTKi vs. CART19 Monotherapy)
Best Complete Response (CR) Rate 61.5% vs. 25.0% (Statistically significant, p<0.05) [2]
Best Objective Response Rate (ORR) 84.6% vs. 66.7% (Not statistically significant) [2]
Overall Survival (OS) Significantly prolonged with combination [2]
Safety Profile Comparable incidence of severe Cytokine Release Syndrome (CRS) and neurotoxicity between groups. Most common severe adverse events were hematological [2].
Impact on T-cells T cells in the combination group were "predisposed to early differentiation and less exhaustion" 3 months post-infusion [2].

Experimental Protocols for Key Assays

For researchers aiming to validate these findings or explore new combinations, here are methodologies for key assays used in the cited studies.

  • Assessing CAR-T Cell Phenotype and Exhaustion by Multicolor Flow Cytometry

    • Cell Preparation: Harvest CAR-T cells after co-culture with target tumor cells, with or without BTKi pre-treatment.
    • Staining: Stain cells with fluorescently-labeled antibodies against exhaustion markers (e.g., PD-1, TIM-3, LAG-3) and differentiation markers (e.g., CD45RO, CD62L, CD45RA).
    • Analysis: Analyze using a flow cytometer. A lower frequency of PD-1+ TIM-3+ LAG-3+ cells indicates reduced exhaustion [2].
  • Evaluating CAR-T Cell Cytokine Secretion and Cytotoxicity

    • Cytokine Analysis: Collect supernatant from CAR-T and tumor cell co-cultures. Quantify cytokine concentrations (e.g., IFN-γ, IL-2, TNF-α) using ELISA or multiplex bead-based arrays (e.g., Luminex) [1].
    • Cytotoxicity Assay: Use a real-time cell analyzer (e.g., xCelligence) or classic calcein-AM release assay. Co-culture CAR-T cells with labeled target cells at various effector-to-target (E:T) ratios and measure tumor cell lysis over time [1].
  • Single-Cell RNA Sequencing (scRNA-seq) for Transcriptomic Profiling

    • Cell Isolation: Isulate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood samples using Ficoll density gradient centrifugation.
    • Library Preparation & Sequencing: Use a platform like the SeekOne kit to prepare scRNA-seq libraries from single-cell suspensions, which are then sequenced on a platform such as Illumina NovaSeq6000.
    • Data Analysis: Process sequence data and align to a reference genome (e.g., GRCh38). Use packages like Seurat in R for downstream analysis, including clustering, and Monocle for pseudotime trajectory analysis to infer T-cell differentiation states and identify dysfunctional populations [2].

Research Implications and Future Directions

The strong biological rationale and encouraging early clinical data for BTKi-CAR-T combinations provide a solid foundation for further research. Future directions include:

  • Optimizing Timing and Dosing: Determining whether BTKi should be administered before, during, or after CAR-T infusion, and for how long [3].
  • Exploring Next-Generation BTKis: Investigating the impact of more selective BTKis (e.g., zanubrutinib, orelabrutinib) and non-covalent BTKis (e.g., pirtobrutinib) in combination with CAR-T therapy [2] [4].
  • Identifying Predictive Biomarkers: Discovering biomarkers to identify patients most likely to benefit from this combination strategy.

References

Zelavespib comparative toxicity profile normal tissues

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib's Mechanism and Selective Toxicity Profile

This compound (PU-H71) is an epichaperome-binding agent, and its key differentiator lies in its target selectivity within diseased cells rather than a blanket inhibition of HSP90. The table below summarizes its core characteristics and the basis for its selective action.

Feature Description Implication for Toxicity in Normal Tissues
Primary Target HSP90 within epichaperomes (pathologic scaffolds in diseased cells) [1] [2]. Targets a disease-specific conformation of HSP90.
Mechanism of Action Binds to and disassembles epichaperomes, rewiring pathogenic protein networks [1] [2]. Action is concentrated on dysfunctional cellular processes.
Key Differentiator Rapidly dissociates from chaperones in normal tissues while showing prolonged retention in diseased sites [1] [2]. Limits on-target, mechanism-based toxicity in healthy cells.
In Vivo Behavior Rapid plasma clearance and minimal retention in non-diseased tissues, despite long target residence time in tumors [1]. Reduces overall systemic exposure to normal organs.

The following diagram illustrates the core mechanism that underlies this compound's selective action and potential for a reduced toxicity profile.

G cluster_diseased Diseased Microenvironment cluster_normal Normal Microenvironment Diseased_Cell Diseased Cell (e.g., Cancer) EP Epichaperome (Pathologic HSP90 Complex) Diseased_Cell->EP Normal_Cell Normal Cell HSP90 Normal HSP90 Chaperone Normal_Cell->HSP90 Zelavespib_D This compound EP->Zelavespib_D  Binds and becomes trapped Disassembly Epichaperome Disassembly Zelavespib_D->Disassembly Trapped Prolonged Drug Retention Disassembly->Trapped Zelavespib_N This compound HSP90->Zelavespib_N  Transiently binds Rapid_Clearance Rapid Dissociation and Clearance Zelavespib_N->Rapid_Clearance

Experimental Evidence and Key Protocols

The primary evidence for this compound's selective retention comes from pharmacokinetic (PK) and target engagement studies, crucial for understanding its toxicity profile.

  • Key Experimental Model: These findings were demonstrated in a mouse model using the MDA-MB-468 human breast cancer cell line [1] [2].
  • Critical Methodology: Real-time, single-tumor PK and target occupancy measurements were enabled using positron emission tomography (PET) imaging with 124I-radiolabeled derivatives of this compound (and icapamespib) [1]. This technique allowed researchers to quantitatively track the drug's presence in tumors versus plasma in real-time.
  • Central Finding: PET imaging revealed that this compound's residence time in tumors is dictated by the kinetics of epichaperome disassembly, not simple drug-target unbinding. This results in a much slower off-rate from diseased tissue than predicted from plasma levels or standard in vitro assays [1]. This directly supports the observed minimal retention in non-diseased tissues.

References

Comprehensive Analysis of Zelavespib: Tumor Retention Versus Plasma Concentration Correlation for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The Unique Pharmacokinetic Profile of Epichaperome-Targeting Agents

Zelavespib (PU-H71) represents a novel class of epichaperome-targeting agents that challenge conventional pharmacokinetic principles through their unique tumor retention properties. Unlike traditional chemotherapeutic agents whose efficacy correlates with systemic exposure, this compound demonstrates a remarkable disconnect between its rapid plasma clearance and prolonged target engagement in diseased tissues. This phenomenon has significant implications for dosing optimization and therapeutic efficacy in both oncology and neurodegenerative disease applications. Understanding the mechanistic basis for this unusual pharmacokinetic-pharmacodynamic relationship is essential for researchers designing preclinical studies and clinical trials with this compound.

The clinical efficacy of many targeted therapies is traditionally guided by principles of systemic exposure, where maintained plasma concentrations above the target therapeutic threshold are considered necessary for pharmacological activity. However, this compound and other epichaperome-directed agents such as icapamespib (PU-AD) operate outside this paradigm, maintaining target binding for days to weeks despite rapid clearance from circulation and minimal retention in non-diseased tissues [1] [2]. This comprehensive analysis examines the experimental evidence underlying this compound's unique tissue distribution properties, with particular emphasis on methodologies for quantifying target engagement and the implications for therapeutic development.

Comparative Pharmacokinetic Profiles: Tumor versus Plasma Concentrations

Quantitative Analysis of Discrepant Pharmacokinetics

This compound demonstrates strikingly different kinetics in plasma compared to tumor tissue, a phenomenon extensively documented through multiple methodological approaches. The compound exhibits rapid plasma clearance with minimal systemic exposure, while simultaneously maintaining prolonged tumor residence that drives its therapeutic effects. This discordance represents a fundamental shift from conventional pharmacokinetic models where plasma concentrations typically serve as reliable surrogates for target tissue exposure [1].

Table 1: Comparative Pharmacokinetic Parameters of this compound

Parameter Plasma Compartment Tumor Compartment Measurement Techniques
Elimination Half-life Rapid clearance (hours) Prolonged retention (24-100 hours) PET imaging, radiolabeled tracers, mass spectrometry
Target Engagement Minimal binding Sustained binding for days Target occupancy assays, biochemical epichaperome monitoring
Influencing Factors Metabolic pathways Epichaperome abundance levels Immunoblotting, native PAGE analysis
Interindividual Variability Limited Substantial (up to 4-fold difference) Clinical PET imaging studies

The clinical investigations have revealed substantial variability in this compound's tumor residence time, with observed half-lives ranging from 24 to 100 hours in human subjects [1]. This variability directly correlates with epichaperome abundance, where tumors with higher epichaperome expression demonstrate more prolonged drug retention, suggesting a target-mediated disposition mechanism [1] [3]. Critically, multiple clinical studies have confirmed that plasma pharmacokinetic parameters do not correlate with either tumor retention profiles or observed pharmacodynamic effects, indicating that plasma monitoring provides limited insight into drug-target interactions for this class of compounds [1].

Methodological Considerations in Pharmacokinetic Assessment

The quantification of this compound distribution requires specialized methodologies that account for its unique binding properties. Traditional plasma concentration monitoring approaches, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) provide information on systemic exposure but fail to capture the critical parameter of target engagement [4]. In contrast, positron emission tomography (PET) using radiolabeled derivatives such as 124I-zelavespib enables real-time, single-tumor pharmacokinetic measurements and direct quantification of target occupancy [1].

The blood-plasma concentration ratio represents another important consideration in interpreting pharmacokinetic data, particularly for compounds with complex distribution patterns like this compound. This parameter, defined as the ratio of total drug concentration in blood (Cb) to its total concentration in plasma (Cp) at equilibrium (r = Cb/Cp), significantly influences clearance calculations and pharmacokinetic modeling [5]. Conventional assumptions of unity for this ratio may lead to misinterpretation of this compound's distribution characteristics, necessitating experimental determination in relevant model systems.

Mechanisms of Prolonged Tumor Retention

The Epichaperome Trapping Mechanism

The prolonged tumor retention of this compound is mediated through a unique trapping mechanism within epichaperome networks, which are pathological scaffolds composed of tightly bound chaperones, co-chaperones, and associated factors that reorganize protein-protein interaction networks in diseased cells [1] [3]. Unlike traditional chaperones that facilitate protein folding through transient interactions, epichaperomes form stable oligomeric structures that create microenvironments conducive to drug entrapment. When this compound binds to HSP90 within these assemblies, it becomes structurally immobilized through a process that initially stabilizes the drug-target complex before initiating epichaperome disassembly [1].

The disassembly kinetics of epichaperomes, rather than conventional drug-target unbinding kinetics, primarily govern this compound's residence time in tumors [1]. This distinction explains the significant discrepancy between the drug's rapid clearance from plasma and its prolonged target engagement in diseased tissues. The off-rate of this compound from epichaperomes is considerably slower than predicted from traditional pharmacokinetic profiling or in vitro assays using diluted systems, highlighting the critical importance of cellular context in understanding the compound's mechanism of action [1] [2].

G This compound This compound Administration Plasma Rapid Plasma Clearance This compound->Plasma Systemic Distribution Tumor Tumor Tissue Penetration This compound->Tumor Tissue Accumulation Epichaperome Epichaperome Binding Tumor->Epichaperome Selective Binding to Pathologic HSP90 Trapping Drug Trapping Mechanism Epichaperome->Trapping Structural Immobilization Disassembly Epichaperome Disassembly Trapping->Disassembly Kinetic Control PPI Rewired Protein-Protein Interactions Normalized Disassembly->PPI Network Normalization Retention Prolonged Tumor Retention (24-100 hours) Disassembly->Retention Rate-Limiting Step

Figure 1: Mechanism of this compound Tumor Retention. The diagram illustrates the sequential process from administration to prolonged tumor retention, highlighting the key trapping mechanism and disassembly kinetics that govern drug residence time.

Structural and Cellular Determinants of Retention

The molecular architecture of epichaperomes plays a crucial role in this compound's retention characteristics. Post-translational modifications of HSP90, particularly phosphorylation at Ser226 and Ser255 within intrinsically disordered regions, have been identified as critical regulators of epichaperome assembly and function [3]. These modifications enhance HSP90's interactions with other chaperones and co-chaperones, creating a microenvironment that facilitates drug binding and retention. The cellular stress response pathways activated in malignant cells further promote epichaperome formation, creating a self-reinforcing cycle of target amplification and drug sequestration [3].

The cellular specificity of this compound retention stems from the restricted expression pattern of epichaperomes, which are predominantly found in diseased cells and tissues compared to their normal counterparts [1] [3]. This selective expression underlies the favorable therapeutic index observed with this compound despite its prolonged tissue residence time. In cancer cells, epichaperomes typically constitute approximately 5-35% of the total chaperone pool, sufficient for substantial drug accumulation while preserving essential proteostatic functions in normal tissues [1].

Experimental Methodologies for Assessing Target Engagement and Retention

Direct Measurement Techniques

Accurate quantification of this compound tumor retention requires specialized methodologies that directly measure target engagement rather than relying on surrogate plasma concentrations:

  • Radiolabeled Tracer Co-injection: Administration of 124I-zelavespib alongside therapeutic doses enables real-time pharmacokinetic measurements through positron emission tomography (PET). This approach permits simultaneous assessment of target occupancy and epichaperome abundance in individual tumors, facilitating personalized dose optimization [1].

  • Biochemical Epichaperome Monitoring: Native polyacrylamide gel electrophoresis (PAGE) followed by immunoblotting for epichaperome constituents (HSP90, HSC70, CDC37, AHA1, HOP) allows quantitative assessment of epichaperome disassembly kinetics following this compound treatment. This method provides direct correlation between drug residence time and pharmacological effect [1] [3].

  • Tumor Pharmacokinetic Profiling: Ex vivo analysis of tumor tissue following drug administration using liquid chromatography-mass spectrometry (LC-MS) or radioligand assays provides direct measurement of tumor drug concentrations independent of plasma levels. When combined with plasma sampling, this approach establishes the discordance between systemic and tissue pharmacokinetics [1].

Model Systems for Retention Studies

Appropriate experimental models are essential for valid assessment of this compound's retention properties:

  • In Vivo Tumor Models: Mouse xenograft systems using human cancer cell lines with varying epichaperome abundance levels enable correlation between target expression and drug retention. These models have demonstrated that higher epichaperome levels are associated with prolonged this compound residence times [1].

  • Autologous Culture Systems (3D-ACM): Three-dimensional culture systems utilizing patient-derived tumors maintained in autologous serum or body fluid preserve native tumor architecture and epichaperome expression patterns more effectively than traditional culture methods. These systems better recapitulate the tumor microenvironment and its influence on drug retention [6].

  • Stem Cell and Differentiation Models: Pluripotent stem cells and their differentiated counterparts provide valuable systems for studying epichaperome dynamics, as these assemblies disassemble during differentiation processes. These models help elucidate the relationship between cellular state and drug retention capacity [3].

G Start Experimental Design Model Model System Selection (In vivo xenografts, 3D-ACM or stem cell models) Start->Model Dosing This compound Administration (with 124I-label for PET) Model->Dosing Sampling Longitudinal Sampling (Plasma, Tumor, Tissue) Dosing->Sampling Analysis Sample Analysis Sampling->Analysis PlasmaAssay Plasma Concentration (LC-MS/MS) Analysis->PlasmaAssay TumorAssay Tumor Concentration (LC-MS/MS or Gamma Counting) Analysis->TumorAssay TargetEngagement Target Engagement (Native PAGE, Immunoblot) Analysis->TargetEngagement PET In vivo Imaging (PET/CT) Analysis->PET Data Integrated Data Analysis PlasmaAssay->Data TumorAssay->Data TargetEngagement->Data PET->Data PK Pharmacokinetic Modeling Data->PK Retention Retention-Response Correlation Data->Retention Biomarker Biomarker Identification Data->Biomarker

Figure 2: Experimental Workflow for Assessing this compound Tumor Retention. The diagram outlines the comprehensive approach from model selection through integrated data analysis, emphasizing multiple methodological streams for complete pharmacokinetic characterization.

Clinical Implications and Therapeutic Applications

Research and Development Considerations

The unique pharmacokinetic properties of this compound necessitate specialized approaches throughout the drug development pipeline:

  • Dose Optimization Strategies: Traditional maximum tolerated dose paradigms may not be appropriate for this compound. Instead, target-saturating doses informed by direct measurement of epichaperome engagement provide more rational dosing strategies. Clinical studies have demonstrated that target occupancy, as assessed via PET imaging, correlates significantly with antitumor effects [1].

  • Schedule Dependence: The prolonged tumor residence time supports extended dosing intervals, potentially reducing treatment frequency while maintaining therapeutic efficacy. Preclinical data suggest that pharmacological effects persist long after systemic clearance [1] [2].

  • Combination Therapy Design: The ability to monitor epichaperome disruption provides opportunities for rational combination therapies. For example, co-targeting CDK7 has shown promise in overcoming resistance to HSP90 inhibition by blocking pro-survival heat shock response and HSP90α overexpression [7].

Table 2: Therapeutic Advantages and Research Applications of this compound's Retention Properties

Characteristic Therapeutic Advantage Research Application
Prolonged Target Engagement Sustained pharmacological effect despite rapid clearance Extended intervention in disease-relevant pathways
Selective Diseased Tissue Retention Favorable therapeutic index with reduced off-target effects Precision targeting of pathological cellular states
Target-Mediated Disposition Self-regulating exposure based on disease burden Biomarker development for treatment response
Non-Plasma Correlated Efficacy Reduced reliance on therapeutic drug monitoring Direct target engagement assessment in disease tissues
Biomarker Development and Patient Stratification

The variable tumor retention of this compound, ranging from 24 to 100 hours in clinical studies, highlights the importance of patient stratification strategies based on epichaperome abundance [1]. Development of companion diagnostics using radiolabeled this compound derivatives for PET imaging enables identification of patients most likely to benefit from treatment. Additionally, non-invasive monitoring of epichaperome disruption during treatment provides pharmacodynamic evidence of target engagement for dose optimization and response assessment [1] [3].

The relationship between epichaperome abundance and drug retention time creates opportunities for personalized dosing regimens tailored to individual tumor characteristics. This approach represents a shift from traditional population-based dosing toward precision medicine strategies that account for interindividual variability in target expression [1]. Clinical evidence confirms that tumor-specific factors rather than systemic exposure determine treatment response, reinforcing the need for tumor-focused pharmacokinetic assessment [1].

Conclusion and Research Perspectives

This compound represents a paradigm shift in targeted therapy through its unique dissociation of plasma pharmacokinetics from tumor retention and therapeutic effects. The epichaperome trapping mechanism underlying this phenomenon challenges conventional drug development principles and necessitates specialized methodological approaches for accurate characterization. Researchers must employ direct target engagement assessment strategies rather than relying on traditional plasma concentration monitoring when evaluating this class of compounds.

Future research directions should focus on standardized methodologies for epichaperome quantification across model systems, development of predictive biomarkers for patient stratification, and optimization of dosing schedules that leverage the prolonged tumor residence time. Additionally, exploration of combination therapies that modulate epichaperome assembly or disassembly kinetics may further enhance the therapeutic utility of this compound. As the field advances, the principles learned from this compound's unique pharmacokinetic profile may inform development of other targeted therapies designed for prolonged tissue retention despite rapid systemic clearance.

References

Zelavespib efficacy comparison cancer versus neurodegenerative models

Author: Smolecule Technical Support Team. Date: February 2026

Zelavespib Efficacy and Mechanisms Across Disease Models

Disease Context Model System Key Findings / Efficacy Metrics Mechanism of Action

| Cancer | Various cancer cell lines (e.g., MDA-MB-468) and mouse models [1] [2] [3] | - IC50 of 51 nM in MDA-MB-468 breast cancer cells [4].

  • Correlated with epichaperome abundance; higher levels lead to greater sensitivity [3].
  • Prolonged target occupancy in tumors (half-life: 24-100 hrs in patients) drives efficacy [1] [2]. | Binds to and kinetically traps HSP90 within epichaperomes, leading to their disassembly and normalization of pathological protein networks [1] [3]. | | Neurodegenerative Diseases | Alzheimer's and Parkinson's disease models [2] [3] | - Shown to dismantle epichaperomes and reverse aberrant protein-protein interaction networks in disease models [2] [3].
  • Note: Specific quantitative efficacy data (e.g., IC50) in direct comparison to cancer models was not located in this search. | Same core mechanism: targets HSP90 in disease-associated epichaperomes, disrupting pathological scaffolds [2] [3]. | | Pluripotent Stem Cells | Mouse embryonic stem cells (ESCs) and human induced pluripotent stem cells (iPSCs) [5] | - Epichaperomes are present and maintain the proliferative, adaptive state of stem cells [5].
  • This compound disrupts these epichaperomes and induces differentiation [5]. | Highlights a fundamental biological role for epichaperomes in cellular adaptability, which is hijacked in disease [5]. |

Detailed Experimental Insights

The provided search results do not contain detailed, step-by-step protocols for individual experiments but do describe key methodological approaches used to establish this compound's activity:

  • Target Identification and Engagement: Studies used native polyacrylamide gel electrophoresis (Native-PAGE) followed by immunoblotting to identify high-molecular-weight epichaperome assemblies in sensitive cells [3]. Target engagement was confirmed in vivo using pharmacokinetic and target occupancy measurements, often with radiolabeled derivatives of this compound (e.g., (^{124})I-PU-H71) for Positron Emission Tomography (PET) imaging in both preclinical and clinical settings [1] [2].
  • Cellular Efficacy and Proliferation Assays: The cytotoxic and anti-proliferative effects of this compound across a wide panel of cancer cell lines were determined using standardized assays such as the sulforhodamine B (SRB) assay, with results reported as GI50 values (the concentration for 50% growth inhibition) [4].
  • Mechanistic Disassembly Studies: The direct effect of this compound on its target was demonstrated by treating epichaperome-positive cells and observing the disassembly of these complexes via Native-PAGE, alongside subsequent normalization of protein-protein interaction networks [3] [5].

Mechanism of Action and Signaling Pathway

The following diagram synthesizes information from the search results to illustrate the core mechanism of this compound, which is consistent across the investigated disease contexts. It highlights how the drug specifically targets the pathological state.

G ChronicStress Chronic Cellular Stress (e.g., in cancer, neurodegeneration) PTMs Aberrant Post-Translational Modifications (PTMs) e.g., Phosphorylation of HSP90 ChronicStress->PTMs EphAssembly Stable Epichaperome Assembly Formation PTMs->EphAssembly PathoNetwork Rewired Protein-Protein Interaction (PPI) Networks EphAssembly->PathoNetwork DiseasePheno Disease Phenotype (e.g., malignancy, neuronal dysfunction) PathoNetwork->DiseasePheno This compound This compound (PU-H71) EphDisassembly Epichaperome Disassembly This compound->EphDisassembly Binds & Traps NetworkNormalize Normalized PPI Networks EphDisassembly->NetworkNormalize PhenoReversal Phenotype Reversal NetworkNormalize->PhenoReversal

The diagram above illustrates the core mechanism that is targeted by this compound. The key distinction is that this compound does not inhibit the general protein-folding function of canonical HSP90. Instead, it specifically binds to a pathologic conformation of HSP90 that is integrated into stable, long-lived epichaperome assemblies [3]. These epichaperomes, nucleated by stress-induced factors like phosphorylation, act as scaffolding platforms that pathologically rewire cellular protein networks, promoting survival in cancer or dysfunction in neurodegeneration [3] [5]. This compound becomes kinetically trapped in these assemblies, leading to their disassembly and the subsequent normalization of the protein interaction networks, which in turn reverses the disease phenotype [1] [3].

Interpretation and Research Implications

The available data, while demonstrating efficacy in both cancer and neurodegeneration, is not suited for a direct, quantitative "head-to-head" comparison of drug potency for several reasons:

  • Different Efficacy Endpoints: The quantitative data in cancer (e.g., IC50/GI50) measures cell death or proliferation inhibition [4]. In neurodegeneration, efficacy is measured as the reversal of protein network dysfunction or a reduction in pathologic protein aggregates [2] [3], making a direct numerical comparison uninformative.
  • Context-Dependent Target: The drug's effect is not on a universally expressed target with constant properties. Its potency is dictated by the abundance of its specific target—the epichaperome [3]. Therefore, efficacy is highly dependent on the epichaperome levels in a given model system, whether it's a tumor or a diseased brain region, rather than the disease classification itself.

For researchers, this underscores that profiling the epichaperome status (e.g., via Native-PAGE or specific probes) is a crucial prerequisite for predicting this compound efficacy in any biological model [3].

References

Zelavespib specificity pathologic versus physiologic chaperones

Author: Smolecule Technical Support Team. Date: February 2026

The Core Concept: Epichaperomes vs. Chaperones

The selectivity of Zelavespib is not based on a single gene or protein, but on a pathologic protein-protein interaction (PPI) network called the epichaperome [1] [2].

Feature Physiologic Chaperones Pathologic Epichaperomes
Structure Transient, dynamic homodimers and complexes [2] Stable, tight hetero-oligomeric scaffolds [1] [2]
Primary Function Protein folding and client maturation [2] Pathologic rewiring of PPI networks to support disease phenotypes [1]
Cellular Context All cells, under normal and stressed conditions [1] Diseased cells (e.g., cancer, neurodegenerative cells) [1]
HSP90 Conformation "Canonical" conformation [1] Disease-specific, distinct conformation recognized by this compound [1] [2]

This compound functions as an epichaperome probe. It binds to a specific, pathologic conformation of HSP90 that is incorporated into epichaperomes. This allows it to disassemble these pathologic scaffolds in diseased cells, while having minimal impact on the normal, physiologic functions of HSP90 in healthy cells [1] [2].

Mechanism of Action and Specificity

The following diagram illustrates the key mechanistic difference between traditional HSP90 inhibitors and the epichaperome-targeting action of this compound.

G cluster_normal Normal Cell (Physiologic Chaperones) cluster_diseased Diseased Cell (Pathologic Epichaperomes) HSP90_Physio HSP90 (Canonical Conformation) Client_Physio Client Protein HSP90_Physio->Client_Physio Binds Folding Transient Interaction Proper Folding & Release Client_Physio->Folding HSP90_Patho HSP90 (Pathologic Conformation) Epichaperome Stable Epichaperome Scaffold HSP90_Patho->Epichaperome HSC70 HSC70 HSC70->Epichaperome Other Co-chaperones, Factors Other->Epichaperome Malignant Rewired PPIs Malignant Phenotype Epichaperome->Malignant Maintains This compound This compound (PU-H71) This compound->HSP90_Patho Preferentially Binds Disassembly Epichaperome Disassembly This compound->Disassembly Disassembly->Malignant Disrupts

A critical regulatory mechanism for epichaperome formation involves post-translational modifications (PTMs). Research indicates that phosphorylation of HSP90 at specific serine residues (Ser226 and Ser255) enhances its interaction with other chaperones like HSC70, creating a microenvironment that favors epichaperome assembly [2]. This compound targets HSP90 in this specific, modified context.

Experimental Evidence for Specificity

The table below summarizes key experimental findings that demonstrate this compound's specificity for pathologic epichaperomes.

Supporting Evidence Experimental System Key Finding
Prolonged Target Residence [1] In vivo mouse models (MDA-MB-468 tumors) and clinical PET imaging. This compound is retained in tumors for 24-100 hours, despite rapid plasma clearance. Retention correlates with epichaperome levels, not plasma PK.
Cellular Context Disassembly [2] Pluripotent stem cells (mESCs, hiPSCs) and cancer cells (MDA-MB-468). Epichaperomes (detected via native PAGE) are present in stem/cancer cells and are disassembled upon this compound treatment or cell differentiation.
Functional Selectivity [1] Comparative analysis of diseased vs. normal tissues. The drug rapidly dissociates from chaperones in normal tissues but is trapped by and disassembles epichaperomes in diseased tissues.

Key Experimental Protocols

To investigate epichaperome specificity, researchers use several key methodologies:

  • Native Polyacrylamide Gel Electrophoresis (PAGE) [2]: This technique is crucial for distinguishing high-molecular-weight epichaperome complexes from standard HSP90 dimers. Cell lysates are run under non-denaturing conditions, followed by immunoblotting for chaperone components (HSP90, HSC70, HOP). Epichaperome-positive samples show a smear or distinct high-molecular-weight bands, which disassemble upon effective treatment.
  • Target Engagement and Residence Time Measurement [1]: This involves using radiolabeled this compound (e.g., 124I-PU-H71) for Positron Emission Tomography (PET) imaging in animal models and patients. This protocol quantitatively measures the drug's prolonged residence time in tumors, which is a direct readout of its engagement with epichaperomes.
  • Cellular Differentiation Models [2]: The presence of epichaperomes in pluripotent stem cells and their disassembly upon differentiation into mature cells provides a robust model to study epichaperome biology and compound effects in a non-cancer context.

Research Implications

The specificity of this compound for epichaperomes offers a significant therapeutic advantage. It allows for the targeted disruption of pathologic protein networks that sustain diseases like cancer and neurodegenerative disorders, while minimizing the toxicity associated with global inhibition of essential chaperone functions [1] [2]. This makes it a promising candidate for precision medicine approaches.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

512.04914 Da

Monoisotopic Mass

512.04914 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06IVK87M04

Pharmacology

Hsp90 Inhibitor PU-H71 is a purine-based heat shock protein 90 (Hsp90) inhibitor with potential antineoplastic activity. Hsp90 inhibitor PU-H71 specifically inhibits active Hsp90, thereby inhibiting its chaperone function and promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. This may result in the inhibition of cellular proliferation in susceptible tumor cell populations. Hsp90, a molecular chaperone protein, is upregulated in a variety of tumor cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

873436-91-0

Wikipedia

Pu-H71

Dates

Last modified: 08-21-2024
Rodnina et al. Selective compounds define Hsp90 as a major inhibitor of apoptosis in small cell lung cancer. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.10, published online 1 July 2007. http://www.nature.com/naturechemicalbiology
Patel et al. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of HER2. Nature Chemical Biology, doi: 10.1038/nchembio.1335, published online 1 September 2013 http://www.nature.com/naturechemicalbiology

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